molecular formula C10H20N2O B1338474 4-(4-Methylpiperidin-4-yl)morpholine CAS No. 342412-40-2

4-(4-Methylpiperidin-4-yl)morpholine

Cat. No.: B1338474
CAS No.: 342412-40-2
M. Wt: 184.28 g/mol
InChI Key: DUOLQKAYKVXDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperidin-4-yl)morpholine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLQKAYKVXDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342412-40-2
Record name 4-(4-methylpiperidin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-(4-Methylpiperidin-4-yl)morpholine" basic properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties of 4-morpholinopiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the ambiguity of the initially provided name "4-(4-Methylpiperidin-4-yl)morpholine" and the prevalence of data for a closely related structure, this document focuses on 4-morpholinopiperidine (CAS No. 53617-35-9). This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] This guide will cover its fundamental chemical and physical properties, detailed synthesis protocols, and its role in the development of therapeutic agents.

Core Properties of 4-Morpholinopiperidine

4-Morpholinopiperidine is a bifunctional molecule incorporating both a piperidine and a morpholine ring. This unique structural arrangement imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.[1]

Physicochemical Data

The following table summarizes the key quantitative data for 4-morpholinopiperidine.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O[2][3]
Molecular Weight 170.25 g/mol [4]
CAS Number 53617-35-9[5]
Melting Point 40-43 °C
Boiling Point 100-115 °C at 0.15-0.20 mmHg
Topological Polar Surface Area 24.5 Ų[6]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-morpholinopiperidine.

Spectrum TypeKey FeaturesSource(s)
¹H NMR (400MHz, D₂O) δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (m, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H)[7]
¹³C NMR Data available in spectral databases.[6]
IR Spectra ATR-IR spectra are available from commercial suppliers.[6]

Synthesis of 4-Morpholinopiperidine

The synthesis of 4-morpholinopiperidine is well-documented, with several methods reported in the literature. A common approach involves the reductive amination of a protected piperidone derivative followed by deprotection.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route to 4-morpholinopiperidine.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) N-Boc-4-piperidone->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination N-Boc-4-morpholinopiperidine N-Boc-4-morpholinopiperidine Reductive_Amination->N-Boc-4-morpholinopiperidine Deprotection Deprotection (e.g., HCl in Dioxane) N-Boc-4-morpholinopiperidine->Deprotection 4-Morpholinopiperidine 4-Morpholinopiperidine Deprotection->4-Morpholinopiperidine

Caption: General synthesis workflow for 4-Morpholinopiperidine.

Detailed Experimental Protocols

Method 1: From N-tert-butoxycarbonyl-4-piperidone [7]

  • Synthesis of N-Boc-4-morpholinopiperidine:

    • To a solution of N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) in anhydrous methanol (100 mL) in a 250 mL three-necked flask, slowly add acetic acid and morpholine (4.78 g, 55 mmol).

    • Add 10% palladium on carbon (1 g).

    • Carry out the reaction under a hydrogen atmosphere overnight.

    • Monitor the reaction completion by gas chromatography.

    • Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane, wash with a small amount of water, separate the organic layer, and dry it.

    • Purify the product by column chromatography (dichloromethane:methanol = 20:1) to obtain a white solid.

  • Deprotection to 4-Morpholinopiperidine:

    • Place the synthesized N-Boc-4-morpholinopiperidine (9.0 g, 33 mmol) in a 100 mL three-necked flask.

    • Add a solution of HCl in 1,4-dioxane.

    • Stir the mixture and then filter to obtain a white solid (the hydrochloride salt).

    • Neutralize the salt with a base to yield 4-morpholinopiperidine.

Method 2: From N-benzyl-4-(4-morpholinyl)piperidine

  • Hydrogenation:

    • Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in methanol (400 mL).

    • Add 10% palladium on carbon catalyst (5.2 g).

    • Conduct the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.

    • After the reaction is complete, remove the catalyst by filtration.

    • Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing. The reported yield is 93%.

Applications in Drug Development

4-Morpholinopiperidine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its utility spans various therapeutic areas.

Role as a Synthetic Intermediate

The following diagram illustrates the role of 4-morpholinopiperidine as a building block in the synthesis of more complex drug molecules.

Drug_Development 4-Morpholinopiperidine 4-Morpholinopiperidine Reaction Coupling Reaction 4-Morpholinopiperidine->Reaction Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Reaction->Active_Pharmaceutical_Ingredient Pharmaceutical_Scaffold Pharmaceutical Scaffold Pharmaceutical_Scaffold->Reaction

Caption: Role of 4-Morpholinopiperidine in drug synthesis.

It is notably used in the synthesis of:

  • Alectinib: An anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[7]

  • Selective adenosine A2A receptor antagonists.

  • Antidepressants. [1]

  • P2Y12 antagonists for inhibiting platelet aggregation.

  • Antimalarial agents.

  • Quinoline derivatives with antimicrobial activity.

Conclusion

4-Morpholinopiperidine is a versatile and valuable building block in modern medicinal chemistry. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible intermediate for the development of a wide range of therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important compound.

References

An In-depth Technical Guide to 4-(Piperidin-4-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)morpholine, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug development. Its unique structural framework, incorporating both a piperidine and a morpholine moiety, makes it a versatile intermediate in the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and key applications of 4-(piperidin-4-yl)morpholine, with a particular focus on its role in the development of targeted therapeutics.

Chemical Structure and Nomenclature

The chemical structure of 4-(piperidin-4-yl)morpholine consists of a morpholine ring attached at the 4-position of a piperidine ring.

IUPAC Name: 4-(piperidin-4-yl)morpholine[1][2]

The structure is confirmed by its various chemical identifiers, including its CAS Number (53617-35-9) and its representation in different formats such as InChI and SMILES.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and available spectral data for 4-(piperidin-4-yl)morpholine is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)morpholine

PropertyValueSource
Molecular Formula C₉H₁₈N₂O[1][2]
Molecular Weight 170.25 g/mol [1][2]
Appearance Off-white to colorless solid[3]
Melting Point 40-46 °C[3]
Boiling Point 100-115 °C at 0.15-0.20 mm Hg[3]
Topological Polar Surface Area 24.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Table 2: Spectral Data for 4-(Piperidin-4-yl)morpholine

Spectrum TypeData
¹H NMR (400MHz, Deuterium Oxide) δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3, 7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H)[3]
Mass Spectrometry (ESI) m/z: 270 (for N-Boc protected precursor)[3]

Experimental Protocols: Synthesis of 4-(Piperidin-4-yl)morpholine

Several synthetic routes for the preparation of 4-(piperidin-4-yl)morpholine have been reported. A common and efficient method involves the reductive amination of N-protected 4-piperidone followed by deprotection. Below are detailed experimental protocols for two common synthetic procedures.

Protocol 1: Synthesis via Reductive Amination of N-tert-butoxycarbonyl-4-piperidone

This two-step protocol involves the reductive amination of N-Boc-4-piperidone with morpholine, followed by the removal of the Boc protecting group.

Step 1: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

  • To a 250 mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) and anhydrous methanol (100 mL).

  • Slowly add acetic acid and morpholine (4.78 g, 55 mmol).

  • Add palladium on carbon (1 g, 10% w/w).

  • The reaction is carried out under a hydrogen atmosphere overnight.

  • Monitor the reaction completion using gas chromatography.

  • Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water.

  • Separate the organic layer, dry it, and purify by column chromatography (eluent: dichloromethane:methanol = 20:1) to obtain the product as a white solid.[3]

Step 2: Synthesis of 4-(Piperidin-4-yl)morpholine

  • Place the product from Step 1 (9.0 g, 33 mmol) in a 100 mL three-necked flask.

  • Add a solution of HCl in 1,4-dioxane.

  • Stir the mixture and then filter to obtain a white solid.

  • Neutralize the resulting solid with a base to yield 4-(Piperidin-4-yl)morpholine.[3]

G cluster_0 Synthesis via Reductive Amination A N-Boc-4-piperidone + Morpholine B Reductive Amination (H₂, Pd/C, Methanol) A->B C tert-butyl 4-morpholinopiperidine-1-carboxylate B->C D Deprotection (HCl in Dioxane) C->D E 4-(Piperidin-4-yl)morpholine D->E

Synthetic Workflow for 4-(Piperidin-4-yl)morpholine.
Protocol 2: Debenzylation of N-benzyl-4-(4-morpholinyl)piperidine

This method involves the hydrogenation of a benzyl-protected precursor.

  • Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in methanol (400 mL).

  • Add 10% palladium on carbon catalyst (5.2 g).

  • Carry out the hydrogenation reaction at room temperature for 18 hours under a hydrogen pressure of 50 psi.

  • After the reaction is complete, remove the catalyst by filtration.

  • Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing to yield 4-(piperidin-4-yl)morpholine.[4]

Applications in Drug Discovery and Development

While 4-(piperidin-4-yl)morpholine itself is not known to possess significant biological activity, it is a key intermediate in the synthesis of several pharmacologically active molecules. Its rigid piperidine-morpholine scaffold is a common feature in a variety of bioactive compounds.

Role as a Synthetic Intermediate

The primary application of 4-(piperidin-4-yl)morpholine is as a precursor in the synthesis of more complex drug molecules. A notable example is its use in the production of alectinib , a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[3]

G cluster_1 Application in Alectinib Synthesis A 4-(Piperidin-4-yl)morpholine C Multi-step Synthesis A->C B Other Reagents B->C D Alectinib (ALK Inhibitor) C->D

Role of 4-(Piperidin-4-yl)morpholine in Alectinib Synthesis.
Precursor for Biologically Active Derivatives

4-(Piperidin-4-yl)morpholine serves as a starting material for the synthesis of a wide range of compounds with potential therapeutic applications, including:

  • Selective adenosine A2A receptor antagonists : These compounds have potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.

  • Antidepressants : The piperidine and morpholine motifs are present in several classes of antidepressant drugs.

  • Antimalarials and Antimicrobials : Derivatives incorporating this scaffold have been investigated for their activity against various pathogens.

  • Inhibitors of Platelet Aggregation : It is used to synthesize orally bioavailable P2Y12 antagonists.[5]

The piperidine and morpholine heterocycles are considered "prerogative structures" in drug design, as they can improve the pharmacokinetic properties and therapeutic efficacy of drug candidates.[6][7][8]

Conclusion

4-(Piperidin-4-yl)morpholine is a valuable and versatile chemical intermediate for the pharmaceutical industry. While it does not exhibit significant intrinsic biological activity, its structural features make it an indispensable building block for the synthesis of a diverse array of clinically relevant molecules, most notably the anticancer drug alectinib. The synthetic protocols for its preparation are well-established, allowing for its efficient production for use in drug discovery and development programs. Further research into novel derivatives based on this scaffold may lead to the discovery of new therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to 4-Morpholinopiperidine (CAS: 53617-35-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinopiperidine, with the CAS number 53617-35-9, is a heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, combining the conformational rigidity of the piperidine ring with the polarity and hydrogen bonding capabilities of the morpholine moiety, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of 4-morpholinopiperidine, with a particular focus on its role in the development of targeted cancer therapies, including Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide 3-kinase (PI3K) inhibitors. Detailed experimental protocols, data tables, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of 4-Morpholinopiperidine

PropertyValueReference(s)
CAS Number 53617-35-9[1]
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Melting Point 40-43 °C[2]
Boiling Point 100-115 °C at 0.15-0.20 mmHg[2]
pKa 10.21 ± 0.10 (Predicted)
Solubility Soluble in organic solvents like ethanol and acetone.[3]
Appearance Colorless to off-white solid[2]

Table 2: Toxicological Profile of 4-Morpholinopiperidine

Hazard ClassificationDescriptionReference(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Acute Toxicity Data not available.[4]

Spectral Data

The structural identity of 4-Morpholinopiperidine can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, Deuterium Oxide): δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3, 7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H).

  • ¹³C NMR: The ¹³C NMR spectrum of N-substituted morpholines and piperidines has been studied, and based on these studies, the predicted chemical shifts for 4-Morpholinopiperidine would show signals corresponding to the methylene carbons of both the morpholine and piperidine rings. The carbons adjacent to the nitrogen and oxygen atoms would appear at lower field.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Morpholinopiperidine is characterized by the following key absorptions:

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methylene groups in the piperidine and morpholine rings.[7]

  • C-O Stretching: A strong absorption band is expected around 1115 cm⁻¹ corresponding to the C-O-C stretching of the morpholine ring.

  • C-N Stretching: Absorptions for the C-N stretching of the aliphatic amines are typically found in the 1020-1250 cm⁻¹ region.[7]

Mass Spectrometry (MS)

While a detailed fragmentation study for 4-Morpholinopiperidine is not widely published, the electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the cleavage of the piperidine and morpholine rings. Common fragments would include the loss of alkyl radicals and fragments corresponding to the individual morpholine and piperidine ring structures. The base peak could arise from a stable fragment formed by the cleavage of the C-N bond connecting the two rings.[8]

Experimental Protocols

Synthesis of 4-Morpholinopiperidine

A common and efficient method for the synthesis of 4-Morpholinopiperidine involves the reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection.

Protocol: Reductive Amination and Deprotection

  • Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add morpholine (1.1 equivalents) and acetic acid (catalytic amount). The mixture is stirred at room temperature for 1-2 hours.

  • Step 2: Reduction. Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature overnight.

  • Step 3: Work-up and Purification. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the N-Boc protected intermediate.

  • Step 4: Deprotection. The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Step 5: Final Product Isolation. The solvent is evaporated, and the residue is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford 4-Morpholinopiperidine.

Applications in Drug Discovery

4-Morpholinopiperidine is a key intermediate in the synthesis of several clinically important drug candidates, particularly in the field of oncology.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Alectinib, a highly potent and selective second-generation ALK inhibitor, incorporates the 4-Morpholinopiperidine moiety. This part of the molecule is crucial for its pharmacokinetic properties and contributes to its efficacy in treating ALK-positive non-small cell lung cancer (NSCLC).

Alectinib Synthesis Workflow

G A 4-Amino-2-nitrotoluene B Intermediate 1 A->B Multi-step synthesis C Intermediate 2 B->C Cyclization E Alectinib Core C->E Coupling D 4-Morpholinopiperidine (CAS: 53617-35-9) D->E Nucleophilic Substitution F Alectinib E->F Final modification

Caption: General synthetic workflow for Alectinib highlighting the incorporation of 4-Morpholinopiperidine.

ALK Signaling Pathway and Inhibition by Alectinib

The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival in a subset of NSCLC. Alectinib inhibits ALK, thereby blocking downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, leading to apoptosis of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS STAT3 STAT3 EML4_ALK->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Alectinib Alectinib Alectinib->EML4_ALK Inhibition

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom often forms a key hydrogen bond with the hinge region of the kinase domain. 4-Morpholinopiperidine serves as a versatile building block for developing PI3K inhibitors with varying isoform selectivities. Derivatives have shown potent inhibition against Class I PI3K isoforms (α, β, δ, and γ).

PI3K/AKT/mTOR Signaling Pathway and Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effector mTOR, ultimately leading to reduced cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT PI3K->PIP2 mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK PI3K_Inhibitor PI3K Inhibitor (4-Morpholinopiperidine derivative) PI3K_Inhibitor->PI3K Inhibition

Caption: PI3K inhibitors derived from 4-Morpholinopiperidine block the PI3K/AKT/mTOR signaling pathway.

Conclusion

4-Morpholinopiperidine is a compound of significant interest in contemporary drug discovery. Its synthetic accessibility and desirable physicochemical properties have positioned it as a valuable scaffold for the development of targeted therapeutics. The successful incorporation of this moiety into potent ALK and PI3K inhibitors underscores its importance. This technical guide provides a foundational resource for researchers working with 4-Morpholinopiperidine, offering key data and protocols to facilitate its use in the design and synthesis of novel drug candidates. Further exploration of this versatile building block is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Physicochemical Properties of 4-(4-Methylated Piperidinyl)Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the favorable pharmacological profiles often associated with the morpholine and piperidine scaffolds. Understanding their physicochemical characteristics is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing their formulation and delivery.

This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visual representations of experimental workflows.

Quantitative Physicochemical Data

The following tables summarize important computed physicochemical properties for representative 4-(4-methylated piperidinyl)morpholine derivatives. These values are critical for early-stage drug discovery and lead optimization.

Table 1: Computed Physicochemical Properties of 4-(4-Methylpiperidin-4-yl)morpholine

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OChemScene[1]
Molecular Weight 184.28 g/mol PubChem[2]
Topological Polar Surface Area (TPSA) 24.5 ŲChemScene[1]
Calculated logP (cLogP) 1.3043ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Table 2: Computed Physicochemical Properties of 4-(Piperidin-4-ylmethyl)morpholine

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OPubChem[2]
Molecular Weight 184.28 g/mol PubChem[2]
Topological Polar Surface Area (TPSA) 24.5 ŲPubChem[2]
Calculated logP (XLogP3) 0.2PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Rotatable Bonds 2PubChem[2]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental protocols applicable for the determination of key physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a drug's membrane permeability and overall ADME profile.[3][4][5] The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the most common measures of lipophilicity.

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.[6]

  • Protocol:

    • Prepare a stock solution of the test compound in either n-octanol or water.

    • Add a known volume of the stock solution to a flask containing a pre-determined volume of the second, immiscible solvent (water or n-octanol, respectively).

    • The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Stock Solution in Octanol/Water C Combine in Flask A->C B Immiscible Solvent (Water/Octanol) B->C D Shake to Equilibrium C->D E Centrifuge to Separate Phases D->E F Sample Octanol Phase E->F G Sample Aqueous Phase E->G H Concentration Measurement (UV-Vis/HPLC) F->H G->H I Calculate LogP/LogD H->I

Shake-Flask Method for LogP/LogD Determination.
Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability.[7]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

  • Protocol:

    • An excess amount of the solid test compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excess Solid Compound C Combine in Vial A->C B Aqueous Buffer (pH 7.4) B->C D Agitate to Equilibrium C->D E Filter Suspension D->E F Collect Filtrate E->F G Quantify Concentration (HPLC/LC-MS) F->G

Thermodynamic Solubility Determination Workflow.
Determination of Ionization Constant (pKa)

The pKa of a molecule influences its solubility, lipophilicity, and interaction with biological targets at different pH values.

Potentiometric Titration

This is a classic and accurate method for pKa determination.

  • Protocol:

    • A precise amount of the test compound is dissolved in a known volume of water or a water-co-solvent mixture.

    • The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH versus volume of titrant added) is generated.

    • The pKa is determined from the inflection point of the titration curve or by analyzing the Henderson-Hasselbalch equation.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolved Compound D Thermostatted Vessel A->D B pH Electrode B->D C Stirrer C->D E Incremental Addition of Titrant (Acid/Base) D->E F Record pH after each addition E->F G Generate Titration Curve (pH vs. Volume) F->G H Determine pKa from Inflection Point G->H

Potentiometric Titration for pKa Determination.

Signaling Pathways and Biological Context

While specific signaling pathways for 4-(4-methylated piperidinyl)morpholine derivatives are not extensively documented in the public domain, the morpholine and piperidine moieties are present in numerous biologically active compounds. For instance, morpholine derivatives have been investigated as inhibitors of various kinases, such as PI3K and mTOR, which are crucial nodes in cell signaling pathways regulating growth, proliferation, and survival.

Further research into the biological targets of novel 4-(4-methylated piperidinyl)morpholine derivatives would be necessary to elucidate their specific mechanisms of action and associated signaling pathways. A general workflow for target identification and pathway analysis is presented below.

G A Synthesized Compound B High-Throughput Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Dose-Response and IC50 Determination C->D E Target Validation (e.g., Cellular Thermal Shift Assay) D->E F Identified Protein Target E->F G Pathway Analysis (e.g., KEGG, Reactome) F->G H Elucidation of Signaling Pathway G->H

General Workflow for Target Identification and Pathway Analysis.

Conclusion

The physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives are fundamental to their potential as therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for researchers in the field of drug discovery and development. Accurate experimental determination of these properties is a critical step in the journey from a synthesized compound to a viable drug candidate.

References

"4-(Piperidin-4-yl)morpholine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Piperidin-4-yl)morpholine, a key intermediate in pharmaceutical synthesis.

Core Molecular Data

The fundamental molecular properties of 4-(Piperidin-4-yl)morpholine are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O[1][2][3][4]
Molecular Weight 170.25 g/mol [1][2][3][4]
CAS Number 53617-35-9[2][3][5]
IUPAC Name 4-piperidin-4-ylmorpholine[1][4]
Canonical SMILES C1CNCCC1N2CCOCC2[1]
InChI Key YYBXNWIRMJXEQJ-UHFFFAOYSA-N[1][2][4]

Synthesis Protocols

4-(Piperidin-4-yl)morpholine is a crucial intermediate in organic synthesis, particularly for active pharmaceutical ingredients.[6][7] Its preparation can be achieved through several synthetic routes. Below are detailed experimental protocols for two common methods.

2.1. Synthesis via Reductive Amination and Deprotection

This two-step method involves the initial formation of a protected intermediate followed by deprotection to yield the final product.

  • Step 1: Synthesis of N-Boc-4-(morpholino)piperidine

    • To a 250mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (10.0g, 50mmol) and anhydrous methanol (100mL).

    • Slowly add acetic acid and morpholine (4.78g, 55mmol).

    • Add palladium on carbon (1g, 10% w/w) as a catalyst.

    • The reaction is conducted under a hydrogen atmosphere overnight.

    • Monitor the reaction to completion using gas chromatography.

    • Post-completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water.

    • Separate the organic layer, dry it, and purify using column chromatography (Dichloromethane:Methanol = 20:1) to obtain the product.[8]

  • Step 2: Deprotection to 4-(Piperidin-4-yl)morpholine

    • Place the N-Boc-4-(morpholino)piperidine intermediate (9.0g, 33mmol) in a 100mL three-necked flask.

    • Add a solution of HCl in 1,4-dioxane.

    • Stir the mixture and then filter to obtain the hydrochloride salt as a white solid.

    • Neutralize the salt with a suitable base to yield the final product, 4-(Piperidin-4-yl)morpholine.[8]

2.2. Synthesis via Debenzylation

This method involves the removal of a benzyl protecting group from a precursor molecule.

  • Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in 400 mL of methanol.

  • Add 10% palladium on carbon catalyst (5.2 g).

  • Carry out the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.

  • After the reaction is complete, remove the catalyst by filtration.

  • Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing. The reported yield is 93%.[2]

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic workflow for producing 4-(Piperidin-4-yl)morpholine from a benzyl-protected precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 1-Benzyl-4-piperidone C Reductive Amination A->C Toluene, 110°C B Morpholine B->C Toluene, 110°C D N-Benzyl-4- (4-morpholinyl)piperidine C->D Intermediate Product E Debenzylation (Hydrogenation) D->E Pd/C, H₂, Methanol F 4-(Piperidin-4-yl)morpholine E->F Final Product

Caption: General synthesis workflow for 4-(Piperidin-4-yl)morpholine.

Applications in Drug Development

4-(Piperidin-4-yl)morpholine serves as a versatile building block in medicinal chemistry. Its structural motif is incorporated into various compounds being investigated for therapeutic use.

  • Alectinib Intermediate: It is a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[8]

  • Receptor Antagonists and Modulators: The morpholine and piperidine rings are common scaffolds in drug design. This compound is used as a reactant for synthesizing selective adenosine A2A receptor antagonists.[3]

  • Novel Therapeutic Agents: It is utilized in the development of various potential drugs, including antidepressants, antimalarials, and orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation.[3][9]

  • Antimicrobial and Antitumor Research: The piperidine-morpholine structure is a feature in some quinoline derivatives with antimicrobial activity and in novel compounds designed as potent antitumor agents.[3][10]

References

The Pivotal Role of Piperidine and Morpholine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an enduring focus on the discovery and development of novel therapeutic agents exhibiting high efficacy and favorable safety profiles. Within this pursuit, heterocyclic compounds, particularly those containing piperidine and morpholine rings, have emerged as privileged scaffolds. Their prevalence in a vast number of approved drugs and clinical candidates underscores their significance. This technical guide provides a comprehensive review of piperidine and morpholine derivatives in drug discovery, detailing their synthesis, pharmacological activities, and the underlying mechanisms of action.

Core Strengths of Piperidine and Morpholine in Medicinal Chemistry

Piperidine, a six-membered saturated heterocycle with one nitrogen atom, and morpholine, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, offer a unique combination of properties that make them highly attractive in drug design.

Piperidine derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, antipsychotic, and anticoagulant effects.[1][2][3][4] The piperidine ring can modulate a compound's lipophilicity and basicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Its conformational flexibility allows for optimal binding to a variety of biological targets.[5]

Morpholine derivatives are also featured in numerous approved and experimental drugs. The morpholine moiety is often employed to enhance physicochemical, biological, and metabolic properties.[6][7] Its inclusion can improve aqueous solubility, metabolic stability, and brain permeability, making it particularly valuable in the development of central nervous system (CNS) drugs.[8][9][10][11] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to target binding affinity.[6][7]

Quantitative Analysis of Pharmacological Activities

To facilitate a comparative analysis of the therapeutic potential of piperidine and morpholine derivatives, the following tables summarize their in vitro activities against various targets.

Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Piperidine-Dihydropyridine Hybrids3-fluoro substituted carboxamideA-549 (Lung)15.94 ± 0.201[1][12]
MCF-7 (Breast)22.12 ± 0.213[1][12]
Cyclobutyl ring containingA-549 (Lung)16.56 ± 0.125[1][12]
MCF-7 (Breast)24.68 ± 0.217[1][12]
Morpholine-Substituted TetrahydroquinolinesCompound 10eA549 (Lung)0.033 ± 0.003[1]
Compound 10hMCF-7 (Breast)0.087 ± 0.007[1]
Compound 10dA549 (Lung)0.062 ± 0.01[1]
MCF-7 (Breast)0.58 ± 0.11[1]
MDA-MB-231 (Breast)1.003 ± 0.008[1]
Morpholine-Substituted QuinazolinesAK-3A549 (Lung)10.38 ± 0.27[7]
MCF-7 (Breast)6.44 ± 0.29[7]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7]
AK-10A549 (Lung)8.55 ± 0.67[7]
MCF-7 (Breast)3.15 ± 0.23[7]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
Benzophenone-Morpholine HybridsCompound 8bMCF-7 (Breast)~7.1[13]
Compound 8fMCF-7 (Breast)~9.3[13]
Neuroprotective and Cholinesterase Inhibitory Activity
Compound ClassDerivativeTargetIC50 (µM)Reference
Benzimidazole-Pyrrole/Piperidine HybridsCompound 1-13 (range)Acetylcholinesterase (AChE)19.44 ± 0.60 to 36.05 ± 0.4[14]
Butyrylcholinesterase (BuChE)21.57 ± 0.61 to 39.55 ± 0.03[14]
N-(2-(piperidine-1-yl)ethyl)benzamide DerivativesCompound 5dAcetylcholinesterase (AChE)0.013 ± 0.0021[4]
Morpholine-Bearing Quinoline DerivativesCompound 11gAcetylcholinesterase (AChE)1.94 ± 0.13[15]
Butyrylcholinesterase (BuChE)28.37 ± 1.85[15]
Cinnamamide-Piperidine/Piperazine DerivativesCompound 9d (hERG inhibition)hERG24.61[16]
Antiviral, Antimalarial, and Antimicrobial Activities
Compound ClassDerivativeTarget/OrganismIC50/MICReference
Antiviral
Piperidine-substituted PurinesFZJ13HIV-1Comparable to 3TC[17]
FZJ05Influenza A/H1N1More potent than ribavirin, amantadine, and rimantadine[17]
Camphene-Piperidine/Morpholine DerivativesCompound 2a (Piperidine)Influenza A/H1N145.3 µM[18]
Compound 7b (Morpholine)Influenza A/H1N164.8 µM[18]
Micafungin-Piperidine/Piperazine DerivativesMi-2 (Piperidine)SARS-CoV-25.25 µM[15]
Mi-5 (Piperazine)SARS-CoV-26.51 µM[15]
Antimalarial
1,4-Disubstituted PiperidinesCompound 13bP. falciparum (3D7)4.19 nM[1]
P. falciparum (W2)13.30 nM[1]
Compound 12aP. falciparum (W2)11.06 nM[1]
Morpholine-Hydroxyethylamine HybridsCompound 6kP. falciparum (3D7)5.0 ± 0.2 µM
Antimicrobial
Piperidine DerivativesCompound 6Bacillus subtilis0.75 mg/mL (MIC)[2]
E. coli, S. aureus, etc.1.5 mg/mL (MIC)[2]
Morpholine-Ruthenium ComplexesRu(ii)-3Staphylococcus aureus0.78 µg/mL (MIC)[13][19]
Morpholine-Azole DerivativesCompound 12Mycobacterium smegmatis15.6 µg/mL (MIC)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in this guide.

Synthesis of 4-((5-chloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N-(3-fluorophenyl)piperidine-1-carboxamide (A Potent Anticancer Piperidine Derivative)

This synthesis involves a multi-step process starting from commercially available materials. A representative procedure is outlined below, based on similar reported syntheses.[20]

Step 1: Synthesis of tert-butyl 4-((5-chloro-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carboxylate A mixture of 4-hydroxypiperidine-1-carboxylate, a suitable dihydropyridinone precursor, and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield the desired intermediate.

Step 2: N-Arylation The product from Step 1 is reacted with a substituted phenylboronic acid in the presence of a copper catalyst and a base. The reaction is typically carried out in a solvent such as dichloromethane (DCM) at room temperature. Purification by column chromatography affords the N-arylated product.

Step 3: Deprotection and Carboxamide Formation The tert-butoxycarbonyl (Boc) protecting group is removed using an acid such as trifluoroacetic acid (TFA) in DCM. The resulting amine is then reacted with a substituted phenyl isocyanate in the presence of a base like triethylamine (TEA) to form the final carboxamide product. The final product is purified by recrystallization or column chromatography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a widely used method for screening cholinesterase inhibitors.[5][10][20][21]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Reaction: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.

  • Initiation of Reaction: Start the reaction by adding the acetylthiocholine substrate.

  • Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is essential for a clear understanding of the underlying science.

Caspase-Mediated Apoptosis Pathway

Many anticancer agents, including piperidine and morpholine derivatives, exert their effects by inducing apoptosis, or programmed cell death. A key pathway in this process is the caspase cascade.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Drug (Piperidine/Morpholine Derivative) Drug (Piperidine/Morpholine Derivative) Drug (Piperidine/Morpholine Derivative)->Death Receptor (some drugs) Drug (Piperidine/Morpholine Derivative)->Cellular Stress

Caption: Caspase-mediated apoptosis pathway induced by drug treatment.

General Workflow for Drug Discovery of Piperidine and Morpholine Derivatives

The process of discovering and developing new drugs based on these scaffolds is a systematic endeavor involving multiple stages.

Drug_Discovery_Workflow Start Start Target Identification & Validation Target Identification & Validation Start->Target Identification & Validation Lead Identification (HTS, etc.) Lead Identification (HTS, etc.) Target Identification & Validation->Lead Identification (HTS, etc.) Lead Optimization (SAR) Lead Optimization (SAR) Lead Identification (HTS, etc.)->Lead Optimization (SAR) Synthesis of Derivatives Synthesis of Derivatives Lead Optimization (SAR)->Synthesis of Derivatives In Vitro Biological Evaluation In Vitro Biological Evaluation Synthesis of Derivatives->In Vitro Biological Evaluation Data Analysis & SAR Data Analysis & SAR In Vitro Biological Evaluation->Data Analysis & SAR Data Analysis & SAR->Lead Optimization (SAR) Iterative Cycle In Vivo Studies In Vivo Studies Data Analysis & SAR->In Vivo Studies Promising Candidates Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials End End Clinical Trials->End

Caption: General workflow for drug discovery and development.

Conclusion

Piperidine and morpholine derivatives continue to be exceptionally fruitful areas of research in drug discovery. Their versatile nature, favorable physicochemical properties, and broad spectrum of biological activities have solidified their status as "privileged structures" in medicinal chemistry. The data and protocols presented in this guide highlight the significant potential of these scaffolds in addressing a wide range of therapeutic needs. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity, further expanding the therapeutic armamentarium against various diseases.

References

Spectroscopic Profile of 4-Morpholinopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-morpholinopiperidine, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 4-morpholinopiperidine, facilitating easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tentative)
~3.70t4HMorpholine H (O-CH2)
~3.05t2HPiperidine Hax (N-CH2)
~2.65t4HMorpholine H (N-CH2)
~2.55t2HPiperidine Heq (N-CH2)
~2.40m1HPiperidine H (CH)
~1.85m2HPiperidine Hax (CH2)
~1.55m2HPiperidine Heq (CH2)
1.0 - 2.0br s1HPiperidine NH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment (Predicted)
~67.0Morpholine C (O-CH2)
~62.0Piperidine C (CH-N)
~50.0Morpholine C (N-CH2)
~46.0Piperidine C (N-CH2)
~32.0Piperidine C (CH2)

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

Wavenumber (cm-1)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (Piperidine)
2800 - 3000StrongC-H Stretch (Aliphatic)
1440 - 1480MediumC-H Bend (Scissoring)
1115StrongC-O-C Stretch (Ether in Morpholine)
1000 - 1200StrongC-N Stretch (Amine)

Table 4: Mass Spectrometry Data

m/zInterpretation
170.14[M]+ (Molecular Ion)
169.13[M-H]+
86.09Fragment (Piperidine ring cleavage)
84.08Fragment (Morpholine ring cleavage)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like 4-morpholinopiperidine. Specific parameters may vary based on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-morpholinopiperidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, or DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (1H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (13C NMR):

    • Spectrometer: 100 MHz or higher corresponding to the proton frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

    • Reference: Solvent peak or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid 4-morpholinopiperidine onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FT-IR):

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000 - 400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16 to 32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of 4-morpholinopiperidine (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Parameters (Electron Ionization - EI):

    • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50 - 500.

    • Inlet System: Direct infusion or via a GC column. If using GC, a suitable temperature program would be required to ensure volatilization of the compound.

    • Detector: Electron multiplier or similar detector.

Mandatory Visualization

Since no specific signaling pathways involving 4-morpholinopiperidine are well-documented in publicly available literature, a logical workflow for the spectroscopic analysis of a novel compound is presented below. This diagram outlines the general process a researcher would follow to structurally elucidate a molecule like 4-morpholinopiperidine.

Spectroscopic_Analysis_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 4-Morpholinopiperidine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data IR_Data Analyze IR Data: - Functional Group Identification IR->IR_Data MS_Data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Proposal Propose Chemical Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 4-Morpholinopiperidine.

The Versatile Scaffold: A Technical Guide to 4-(Piperidin-4-yl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)morpholine has emerged as a privileged scaffold in medicinal chemistry, valued for its versatile physicochemical properties and its prevalence in a range of biologically active compounds. This heterocyclic building block, featuring both a piperidine and a morpholine ring, offers a unique combination of structural rigidity and flexibility, along with desirable aqueous solubility and metabolic stability. Its ability to engage in key interactions with biological targets has led to its incorporation into numerous drug candidates and marketed therapeutics, spanning oncology, central nervous system (CNS) disorders, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(piperidin-4-yl)morpholine, equipping researchers with the knowledge to effectively utilize this valuable building block in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in drug design. 4-(Piperidin-4-yl)morpholine and its common salt forms exhibit characteristics that are highly attractive for developing orally bioavailable drugs.

Property4-(Piperidin-4-yl)morpholine4-(Piperidin-4-yl)morpholine hydrochloride
Molecular Formula C₉H₁₈N₂O[1]C₉H₁₉ClN₂O[2]
Molecular Weight 170.25 g/mol [1]206.71 g/mol [2]
Appearance White to off-white solidWhite solid
Melting Point 40-43 °CNot available
Boiling Point 100-115 °C at 0.15-0.20 mmHgNot available
Topological Polar Surface Area (TPSA) 24.5 Ų24.5 Ų[2]
XLogP3 0.8Not available
Hydrogen Bond Donor Count 12
Hydrogen Bond Acceptor Count 22

Synthesis of 4-(Piperidin-4-yl)morpholine

The most common and industrially scalable method for the synthesis of 4-(piperidin-4-yl)morpholine is through reductive amination. This typically involves the reaction of a protected 4-piperidone derivative with morpholine, followed by reduction of the resulting imine or enamine intermediate. Subsequent deprotection yields the desired product.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone

This two-step procedure involves the initial reductive amination of N-Boc-4-piperidone followed by the removal of the Boc protecting group.

Step 1: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

  • Materials: N-Boc-4-piperidone, morpholine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1 equivalent) and morpholine (1.2 equivalents) in anhydrous DCM, add acetic acid (1.2 equivalents) at room temperature.

    • Stir the mixture for 30 minutes.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection to yield 4-(Piperidin-4-yl)morpholine

  • Materials: tert-butyl 4-morpholinopiperidine-1-carboxylate, hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), diethyl ether.

  • Procedure:

    • Dissolve the product from Step 1 in a minimal amount of DCM or dioxane.

    • Add an excess of 4M HCl in dioxane or TFA.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid and wash with diethyl ether to obtain 4-(piperidin-4-yl)morpholine hydrochloride.

    • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

G General Workflow for the Synthesis of 4-(Piperidin-4-yl)morpholine start Starting Materials: N-Boc-4-piperidone Morpholine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCM, AcOH) start->reductive_amination protected_intermediate tert-butyl 4-morpholinopiperidine-1-carboxylate reductive_amination->protected_intermediate deprotection Deprotection (e.g., HCl in Dioxane or TFA) protected_intermediate->deprotection product_hcl 4-(Piperidin-4-yl)morpholine Hydrochloride deprotection->product_hcl neutralization Neutralization (e.g., aq. NaOH) product_hcl->neutralization final_product 4-(Piperidin-4-yl)morpholine (Free Base) neutralization->final_product G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor PI3K Inhibitor (with 4-(piperidin-4-yl)morpholine) Inhibitor->PI3K G Key Derivatization Points of 4-(Piperidin-4-yl)morpholine Scaffold R1 (Modulates potency, selectivity, PK) Scaffold->R1 Piperidine N-1 R2 (Fine-tunes conformation) Scaffold->R2 Piperidine Ring Morpholine Morpholine (H-bond acceptor, solubility) Scaffold->Morpholine Core Heterocycle

References

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Methylpiperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel chemical entity, 4-(4-Methylpiperidin-4-yl)morpholine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental physicochemical properties and presents standardized, industry-accepted methodologies for determining its solubility and stability profiles. These protocols are essential for the preclinical assessment and formulation development of new drug candidates.

Physicochemical Properties

A summary of the available computed and limited experimental data for this compound and its dihydrochloride salt is presented below. These properties are crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies.

Table 1: Physicochemical Data for this compound and its Dihydrochloride Salt

PropertyValueData TypeSource
This compound
Molecular FormulaC10H20N2OComputedPubChem
Molecular Weight184.28 g/mol ComputedPubChem
XLogP30.2ComputedPubChem
Hydrogen Bond Donor Count1ComputedPubChem
Hydrogen Bond Acceptor Count3ComputedPubChem
Rotatable Bond Count1ComputedPubChem
Topological Polar Surface Area24.5 ŲComputedPubChem
This compound Dihydrochloride
Molecular FormulaC10H22Cl2N2O-ChemScene
Molecular Weight257.20 g/mol -ChemScene
Storage ConditionRoom temperatureRecommendedChemScene

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical determinant of its oral bioavailability and suitability for various dosage forms. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility is measured by observing the precipitation of a compound from a supersaturated solution, typically after adding a concentrated DMSO stock to an aqueous buffer. This high-throughput screening method is valuable in early drug discovery.[1][2][3][4][5]

Methodology: Nephelometric Assay [1][4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[1]

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate formed.

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring that a true equilibrium has been reached between the dissolved and solid states of the compound. This is a more accurate representation of a compound's intrinsic solubility.[2][4][6]

Methodology: Shake-Flask Method [7]

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).

G cluster_solubility Solubility Assessment Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility start Start: Compound Synthesis (this compound) prep_kinetic Prepare DMSO Stock Solution start->prep_kinetic prep_thermo Add Excess Solid to Buffer start->prep_thermo dispense_kinetic Dispense into Aqueous Buffer prep_kinetic->dispense_kinetic incubate_kinetic Incubate (e.g., 2h) dispense_kinetic->incubate_kinetic measure_kinetic Measure Turbidity (Nephelometry) incubate_kinetic->measure_kinetic end_solubility Solubility Profile measure_kinetic->end_solubility incubate_thermo Equilibrate (e.g., 24-48h) prep_thermo->incubate_thermo separate_thermo Filter/Centrifuge incubate_thermo->separate_thermo quantify_thermo Quantify by HPLC/LC-MS separate_thermo->quantify_thermo quantify_thermo->end_solubility

Solubility Assessment Workflow for a New Chemical Entity.

Experimental Protocols for Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10] These studies are governed by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[11][12]

Methodology: Stress Conditions [13][14]

  • Acid and Base Hydrolysis:

    • Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH separately.

    • Incubate at room temperature and elevated temperatures (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidative Degradation:

    • Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and analyze at different time intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a specified period.

    • Also, test a solution of the compound under the same conditions.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Samples from each stress condition are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[8][10][15]

Methodology: ICH-Recommended Conditions

  • Sample Preparation: Use at least three primary batches of this compound manufactured by a process that simulates the final production method.[8]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: Samples are typically tested at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.[8]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[8]

  • Analysis: At each time point, the samples are tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

G cluster_stability Stability Assessment Workflow (ICH Guidelines) cluster_forced_degradation Forced Degradation cluster_formal_stability Formal Stability Studies start Start: Drug Substance Batches hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo long_term Long-Term (25°C/60% RH) start->long_term accelerated Accelerated (40°C/75% RH) start->accelerated analysis Stability-Indicating HPLC Analysis hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis pathway_id Identify Degradation Pathways analysis->pathway_id retest_period Establish Re-test Period & Storage Conditions analysis->retest_period

References

In-depth Technical Guide on the Potential Pharmacological Effects of N-Substituted Morpholine Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted morpholine and piperidine moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the potential pharmacological effects of N-substituted morpholine piperidines, with a primary focus on their anticancer and opioid receptor modulatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The morpholine and piperidine rings are six-membered saturated heterocycles that are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. Their utility in drug design stems from their ability to introduce favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as versatile scaffolds for creating three-dimensional structures that can effectively interact with biological targets. The substitution at the nitrogen atom of these rings provides a convenient handle for modifying the steric and electronic properties of the molecule, allowing for the fine-tuning of its pharmacological profile.

This guide will explore two primary areas where N-substituted morpholine and piperidine derivatives have shown significant promise: oncology and neuropharmacology, specifically as modulators of opioid receptors.

Anticancer Activity

A growing body of evidence suggests that N-substituted morpholine and piperidine derivatives possess potent anticancer properties. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of N-substituted morpholine and piperidine derivatives is typically evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for representative compounds from the literature.

Table 1: Cytotoxicity of N-Substituted Piperidine-Containing Quinoxaline Derivatives [1]

CompoundLinkerRCancer Cell LineIC50 (µM)
13dcPiperidineHA549 (Lung)26.3
13dcPiperidineHPANC-1 (Pancreatic)>100
14dcPiperidineHA549 (Lung)>100
13fc/14fcPiperidineClPANC-1 (Pancreatic)29.7

Table 2: Cytotoxicity of N-Substituted Morpholine-Containing Quinoxaline Derivatives [1]

CompoundLinkerRCancer Cell LineIC50 (µM)
13ddMorpholineHA549 (Lung)>100
13edMorpholine2-FA549 (Lung)45.2
13edMorpholine2-FHuTu 80 (Duodenal)38.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Induction of Apoptosis

Many N-substituted morpholine and piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound N-Substituted Morpholine/Piperidine Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) Compound->Bax Activation? Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytoC Cytochrome c (released) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation Casp3 Pro-caspase-3 ActiveCasp9->Casp3 Cleavage & Activation ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by N-substituted morpholine/piperidine derivatives.

Opioid Receptor Modulation

N-substituted piperidine and morpholine derivatives have been extensively investigated for their interactions with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors. These compounds can act as agonists, antagonists, or allosteric modulators, offering potential for the development of novel analgesics with improved side-effect profiles.

Quantitative Data: Opioid Receptor Binding and Functional Activity

The affinity of a compound for a receptor is determined by radioligand binding assays and is expressed as the inhibition constant (Ki). The functional activity (efficacy) is often assessed using [35S]GTPγS binding assays, which measure G-protein activation, and is expressed as the half-maximal effective concentration (EC50).

Table 3: Opioid Receptor Binding Affinities (Ki, nM) and Functional Activities (EC50, nM) of N-Substituted Piperidine and Piperazine Analogs

CompoundCoreRMOR KiDOR KiKOR KiMOR EC50MOR % Emax
4Piperidine(CH2)3Ph0.296.61302231
5Piperazine(CH2)3Ph0.40111401341
6Piperazine(CH2)3(1-naphthyl)0.359.01101232
9Piperazine(CH2)2OPh0.50121901745
10Piperazine(CH2)2O(4-Cl-Ph)0.45111301548
11Piperazine(CH2)2O(4-F-Ph)0.42101201450
12Piperazine(CH2)2O(4-Me-Ph)0.48111501647
Morphine--6.3171-194100
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR)

  • Radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

  • Membrane Addition: Add the cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Mu-Opioid Receptor (MOR) Agonist Signaling

Activation of the mu-opioid receptor (MOR) by an agonist, such as certain N-substituted piperidine derivatives, initiates a signaling cascade that leads to analgesia but can also be associated with adverse effects. The two major pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

mor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_g_protein_pathway G-Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation by G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist N-Substituted Piperidine Agonist Agonist->MOR Binding & Activation AC Adenylyl Cyclase G_alpha->AC Inhibition IonChannel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->IonChannel Modulation cAMP cAMP AC->cAMP Analgesia Analgesia IonChannel->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR BetaArrestin β-Arrestin P_MOR->BetaArrestin Recruitment Internalization Receptor Internalization BetaArrestin->Internalization SideEffects Side Effects (e.g., tolerance, respiratory depression) BetaArrestin->SideEffects

Caption: G-protein and β-arrestin signaling pathways following mu-opioid receptor activation.

Structure-Activity Relationships (SAR)

The pharmacological activity of N-substituted morpholine and piperidine derivatives is highly dependent on the nature of the substituents on both the heterocyclic ring and the N-substituent.

  • Anticancer Activity: For the quinoxaline derivatives, the presence of a piperidine or morpholine moiety and the nature of the substituent on the aryl ring significantly impact cytotoxicity. For instance, the introduction of a chlorine atom can enhance activity against certain cancer cell lines[1].

  • Opioid Receptor Activity: In the case of opioid receptor modulators, the length and nature of the N-substituent are crucial for determining affinity and efficacy at MOR, DOR, and KOR. A three-carbon chain linker to an aromatic group appears to be favorable for high MOR affinity. The replacement of a piperidine core with a piperazine can be well-tolerated, maintaining a balanced MOR/DOR binding profile.

Conclusion

N-substituted morpholine and piperidine derivatives represent a versatile and promising class of compounds with a broad range of potential pharmacological effects. Their demonstrated anticancer and opioid receptor modulatory activities highlight their potential for the development of novel therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers working on the design, synthesis, and evaluation of these important heterocyclic compounds. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

References

In-Silico Prediction of ADME Properties for "4-(4-Methylpiperidin-4-yl)morpholine": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. In-silico, or computational, prediction of these properties has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize drug candidates and mitigate the risk of late-stage attrition. This guide provides a comprehensive in-silico ADME profile of the novel compound 4-(4-Methylpiperidin-4-yl)morpholine , leveraging established computational models to predict its pharmacokinetic and pharmacodynamic behavior. The predicted data is contextualized with the methodologies of the underlying in-silico tools and supplemented with detailed protocols for subsequent experimental validation.

Compound Details:

  • IUPAC Name: this compound

  • SMILES: CC1(CCNCC1)N2CCOCC2

  • Molecular Formula: C₁₀H₂₀N₂O

  • Molecular Weight: 184.28 g/mol

Predicted Physicochemical Properties and Lipophilicity

The physicochemical characteristics of a molecule are fundamental determinants of its ADME profile. These properties, including molecular weight, lipophilicity (log P), and polar surface area (PSA), govern a compound's ability to traverse biological membranes and interact with metabolic enzymes and transporters.

Methodology: In-Silico Physicochemical Property Prediction

The predicted physicochemical properties presented below are generated using algorithms that analyze the two-dimensional structure of the molecule. Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds are calculated directly from the chemical graph. The topological polar surface area (TPSA) is calculated by summing the surface contributions of polar atoms, providing an indication of a molecule's polarity and its potential for membrane permeation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight184.28 g/mol
FormulaC₁₀H₂₀N₂O
Heavy Atom Count13
Aromatic Heavy Atom Count0
Fraction Csp31.00
Rotatable Bonds1
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Molar Refractivity53.21
Topological Polar Surface Area (TPSA)15.71 Ų

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical parameter influencing absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient between octanol and water (log P).

Methodology: In-Silico Lipophilicity (log P) Prediction

A variety of computational methods exist for predicting log P. These can be broadly categorized into atom-based methods (e.g., XLOGP3), which sum the contributions of individual atoms, and fragment-based methods, which use a library of molecular fragments with known lipophilicities. Consensus log P values, which are an average of predictions from multiple algorithms, are often employed to enhance accuracy.

Table 2: Predicted Lipophilicity of this compound

ParameterPredicted Value
iLOGP1.29
XLOGP30.77
WLOGP0.81
MLOGP0.96
Silicos-IT Log P1.53
Consensus Log P 1.07

Predicted Water Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.

Methodology: In-Silico Water Solubility Prediction

In-silico solubility models often employ quantitative structure-property relationship (QSPR) approaches. These models are trained on large datasets of compounds with experimentally determined solubilities and use various molecular descriptors, including log P and TPSA, to predict the solubility of new compounds. Predictions are typically provided as the logarithm of the molar solubility (log S).

Table 3: Predicted Water Solubility of this compound

ParameterPredicted ValueSolubility Class
Log S (ESOL)-1.26Soluble
Log S (Ali)-2.01Soluble
Log S (SILICOS-IT)-1.89Soluble

Predicted Pharmacokinetics (ADME)

This section details the predicted absorption, distribution, metabolism, and excretion properties of this compound.

Absorption

Oral bioavailability is a key consideration for many drug candidates. In-silico models can predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration based on physicochemical properties.

Methodology: In-Silico Absorption Prediction

Models for predicting GI absorption and BBB permeation are often classification-based, trained on datasets of compounds with known absorption characteristics. These models typically use descriptors such as lipophilicity, polarity, and molecular size to make predictions. The "BOILED-Egg" model, for instance, provides a graphical representation of the likelihood of passive absorption and brain penetration based on WLOGP and TPSA.

Table 4: Predicted Absorption Properties of this compound

ParameterPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein (P-gp) SubstrateNo
Metabolism

The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver, significantly impacts its half-life and potential for drug-drug interactions.

Methodology: In-Silico Metabolism Prediction

In-silico CYP inhibition models are typically built using machine learning algorithms trained on large datasets of known inhibitors for specific CYP isoforms. These models analyze the structural features of a new molecule to predict its likelihood of inhibiting key metabolic enzymes.

Table 5: Predicted Cytochrome P450 (CYP) Inhibition Profile of this compound

CYP IsoformInhibition Prediction
CYP1A2No
CYP2C19No
CYP2C9No
CYP2D6No
CYP3A4No
Excretion and Other Pharmacokinetic Parameters

Skin sensitization is an important toxicity endpoint to consider in drug development.

Methodology: In-Silico Skin Sensitization Prediction

In-silico models for skin sensitization often rely on structural alerts and physicochemical properties associated with known skin sensitizers.

Table 6: Predicted Skin Sensitization of this compound

ParameterPrediction
Skin SensitizationNo

Predicted Drug-Likeness and Medicinal Chemistry Properties

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters have been developed to guide this assessment.

Methodology: In-Silico Drug-Likeness Evaluation

Drug-likeness is typically assessed by comparing a compound's physicochemical properties against established rules, such as Lipinski's Rule of Five. These rules are derived from the analysis of successful oral drugs. Other filters, such as the Ghose and Veber rules, provide additional criteria for evaluating drug-likeness. Medicinal chemistry friendliness is assessed by identifying potentially problematic or promiscuous fragments within the molecule.

Table 7: Predicted Drug-Likeness of this compound

Rule/FilterPredictionViolations
Lipinski's Rule of FiveYes0
Ghose FilterYes0
Veber RuleYes0
Egan RuleYes0
Muegge RuleYes0
Bioavailability Score 0.55

Table 8: Predicted Medicinal Chemistry Properties of this compound

FilterAlert
PAINS (Pan Assay Interference Compounds)0
Brenk0
Lead-likenessYes (0 violations)
Synthetic Accessibility1.87 (Very Easy)

Visualizations

In-Silico ADME Prediction Workflow

ADME_Workflow cluster_input Input cluster_prediction In-Silico Prediction cluster_output Output Molecule Molecular Structure (SMILES: CC1(CCNCC1)N2CCOCC2) Physicochemical Physicochemical Properties (MW, TPSA, LogP) Molecule->Physicochemical Solubility Water Solubility (LogS) Physicochemical->Solubility Pharmacokinetics Pharmacokinetics (Absorption, Metabolism) Physicochemical->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's Rule, etc.) Physicochemical->DrugLikeness ADME_Profile Comprehensive ADME Profile Solubility->ADME_Profile Pharmacokinetics->ADME_Profile DrugLikeness->ADME_Profile

Caption: Workflow for in-silico ADME property prediction.

Lipinski's Rule of Five Evaluation

Lipinski_Rule compound This compound rule Lipinski's Rule of Five Molecular Weight: 184.28 (≤ 500) LogP: 1.07 (≤ 5) H-Bond Donors: 0 (≤ 5) H-Bond Acceptors: 3 (≤ 10) compound->rule result Result: Pass (0 Violations) rule->result

Caption: Evaluation against Lipinski's Rule of Five.

Experimental Protocols for Validation

The following are detailed protocols for key in-vitro experiments that can be used to validate the in-silico predictions.

Caco-2 Permeability Assay for Intestinal Absorption

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay measures the rate of transport of a compound across this monolayer to predict in vivo intestinal permeability.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer (to measure A-to-B transport) or the basolateral (B) side (for B-to-A transport).

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the insert.

    • C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Microsomal Stability Assay for Metabolic Stability

Principle: This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound is measured to determine its intrinsic clearance.

Protocol:

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the test compound.

Equilibrium Dialysis for Plasma Protein Binding

Principle: Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding. It measures the distribution of a drug between a protein-containing compartment (plasma) and a protein-free compartment (buffer) separated by a semipermeable membrane.

Protocol:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semipermeable membrane (with a molecular weight cutoff that retains proteins but allows free drug to pass) is used.

  • Sample Preparation: The test compound is added to plasma (human or other species) and placed in one chamber of the dialysis unit. The other chamber is filled with a protein-free buffer.

  • Equilibration: The dialysis unit is incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

  • Sample Collection and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The in-silico analysis of this compound suggests that it possesses a promising ADME profile for a potential drug candidate. The compound exhibits favorable physicochemical properties, predicted high gastrointestinal absorption and blood-brain barrier permeability, and a low likelihood of inhibiting major cytochrome P450 enzymes. Furthermore, it adheres to established drug-likeness rules with no predicted liabilities. These computational predictions provide a strong rationale for the further experimental investigation of this compound. The detailed experimental protocols provided in this guide offer a clear path for the validation of these in-silico findings, which is a critical next step in the drug discovery and development process.

An In-depth Technical Guide to 4-(Piperidin-4-yl)morpholine Hydrochloride: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)morpholine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural framework, combining the piperidine and morpholine rings, makes it a versatile scaffold and a valuable building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most importantly, the extensive applications of 4-(Piperidin-4-yl)morpholine hydrochloride as a key intermediate in the development of novel therapeutics. While the compound itself is not known for direct therapeutic effects, its role as a synthetic precursor is pivotal in the creation of drugs targeting a range of diseases.

Physicochemical Properties

The hydrochloride salt of 4-(Piperidin-4-yl)morpholine is typically a solid at room temperature. A summary of its key physicochemical properties, compiled from various sources, is presented below. It is important to note that some data pertains to the free base, 4-(Piperidin-4-yl)morpholine, and is indicated as such.

PropertyValueSource
Molecular Formula C₉H₁₉ClN₂O[1]
Molecular Weight 206.71 g/mol [1]
Appearance Solid[2]
Melting Point (Free Base) 40-43 °CN/A
pKa (Free Base) 10.21 ± 0.10N/A
LogP (Free Base) 0.3 - 1.2[3]
CAS Number 550370-31-5[1]

Solubility:

  • The free base, 4-(Piperidin-4-yl)morpholine, is soluble in water. The hydrochloride salt is expected to have enhanced aqueous solubility.

Synthesis and Experimental Protocols

The synthesis of 4-(Piperidin-4-yl)morpholine and its subsequent conversion to the hydrochloride salt can be achieved through various established synthetic routes. A general and widely cited method involves the reductive amination of a piperidone derivative with morpholine.

General Experimental Protocol for the Synthesis of 4-(Piperidin-4-yl)morpholine:

  • Reaction Setup: To a solution of N-protected-4-piperidone (e.g., N-benzyl-4-piperidone) in a suitable solvent (e.g., methanol, dichloromethane), add morpholine.

  • Reductive Amination: The reaction mixture is treated with a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Work-up and Purification: Following the completion of the reaction (monitored by techniques such as TLC or LC-MS), the reaction mixture is worked up. This typically involves quenching any remaining reducing agent, extraction with an organic solvent, and washing with brine. The crude product is then purified, often by column chromatography on silica gel.

  • Deprotection (if necessary): If a protecting group was used for the piperidine nitrogen, it is removed in this step. For example, a benzyl group can be removed by hydrogenolysis.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate of 4-(Piperidin-4-yl)morpholine hydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_final Final Product start1 N-Protected-4-Piperidone reaction Reductive Amination start1->reaction start2 Morpholine start2->reaction workup Work-up & Purification reaction->workup deprotection Deprotection (if needed) workup->deprotection freebase 4-(Piperidin-4-yl)morpholine (Free Base) deprotection->freebase hcl_salt 4-(Piperidin-4-yl)morpholine HCl freebase->hcl_salt HCl Treatment

Caption: General synthetic workflow for 4-(Piperidin-4-yl)morpholine hydrochloride.

Applications in Drug Discovery: A Versatile Scaffold

The true value of 4-(Piperidin-4-yl)morpholine hydrochloride lies in its role as a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The piperidine and morpholine moieties can be further functionalized, allowing for the exploration of vast chemical space and the optimization of drug-like properties.

Role as a Synthetic Intermediate:

The diagram below illustrates how the 4-(Piperidin-4-yl)morpholine core serves as a foundational structure for building more complex drug candidates. The nitrogen atoms in both the piperidine and morpholine rings provide reactive sites for further chemical modifications.

G cluster_derivatives Therapeutic Areas of Derivatives center 4-(Piperidin-4-yl)morpholine Scaffold kinase Kinase Inhibitors (e.g., for Oncology) center->kinase Further Synthesis cns CNS Agents (Antidepressants, Analgesics) center->cns Further Synthesis antimicrobial Antimicrobial Agents (Antimalarials, Antibacterials) center->antimicrobial Further Synthesis other Other Targets (e.g., Receptor Antagonists) center->other Further Synthesis

Caption: The central role of the 4-(Piperidin-4-yl)morpholine scaffold in drug discovery.

Examples of Therapeutic Areas for Derivatives:

  • Oncology: Derivatives of 4-(Piperidin-4-yl)morpholine have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[2][4] For instance, certain complex molecules incorporating this scaffold have shown activity against anaplastic lymphoma kinase (ALK), a validated target in some forms of lung cancer and other malignancies.[4][5]

  • Central Nervous System (CNS) Disorders: The scaffold has been utilized in the synthesis of compounds with potential antidepressant and analgesic properties.[3] The physicochemical properties of the core, such as its LogP value, suggest that derivatives can be designed to cross the blood-brain barrier.[3]

  • Infectious Diseases: The 4-(Piperidin-4-yl)morpholine moiety has been incorporated into molecules with antimicrobial activity, including antimalarial and antibacterial agents.[6]

  • Other Therapeutic Targets: This versatile building block has also been employed in the development of selective adenosine A2A receptor antagonists and other receptor modulators.

Mechanism of Action of Derivatives:

It is crucial to understand that 4-(Piperidin-4-yl)morpholine hydrochloride itself does not have a defined mechanism of action.[3] Instead, the mechanism of action is determined by the final, more complex molecule in which it is incorporated. For example, in a kinase inhibitor, the overall molecule is designed to bind to the ATP-binding pocket of a specific kinase, and the 4-(Piperidin-4-yl)morpholine fragment contributes to the overall shape, solubility, and binding interactions of the inhibitor.

Conclusion

4-(Piperidin-4-yl)morpholine hydrochloride is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While it does not possess inherent therapeutic activity, its value as a versatile and synthetically accessible building block is undeniable. Its structural features allow for the creation of diverse libraries of compounds that have shown promise in a multitude of therapeutic areas, including oncology, CNS disorders, and infectious diseases. For researchers and scientists in drug development, a thorough understanding of the properties and synthetic utility of this scaffold is essential for the design and synthesis of the next generation of innovative medicines. Further exploration of derivatives based on this privileged structure is likely to continue yielding novel drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-Methylpiperidin-4-yl)morpholine from 4-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-Methylpiperidin-4-yl)morpholine, a valuable building block in medicinal chemistry, through the reductive amination of 4-methyl-4-piperidone with morpholine. The described methodology offers a reliable and efficient route to the target compound, with guidance on reaction conditions, purification, and characterization. All quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.

Introduction

The piperidine and morpholine scaffolds are privileged structures in drug discovery, frequently incorporated into molecules to modulate physicochemical properties and biological activity. The title compound, this compound, combines these two important heterocycles, making it a desirable intermediate for the synthesis of novel therapeutic agents. The protocol outlined below describes a common and effective method for its preparation via reductive amination. This reaction involves the formation of an enamine intermediate from the reaction of 4-methyl-4-piperidone and morpholine, which is then reduced in situ to the desired amine.

Chemical Reaction Pathway

The synthesis proceeds via a one-pot reductive amination reaction.

Synthesis of this compound 4_methyl_4_piperidone 4-Methyl-4-piperidone plus + 4_methyl_4_piperidone->plus morpholine Morpholine target_compound This compound morpholine->target_compound Reductive Amination (e.g., NaBH(OAc)₃, DCE) plus->morpholine

Caption: Reductive amination of 4-methyl-4-piperidone with morpholine.

Experimental Protocol

This protocol is based on established procedures for reductive amination.[1][2]

Materials:

  • 4-Methyl-4-piperidone hydrochloride

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-methyl-4-piperidone hydrochloride (1.0 eq). Suspend the starting material in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Amine Addition: Add morpholine (1.2 eq) to the suspension.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane or ethyl acetate/hexanes with triethylamine as an additive) to afford the pure this compound.

Data Summary

The following table summarizes the expected quantitative data for the synthesis.

ParameterValue
Reactants
4-Methyl-4-piperidone HCl1.0 eq
Morpholine1.2 eq
Sodium triacetoxyborohydride1.5 eq
Reaction Conditions
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom Temperature
Reaction Time12-24 hours
Product Characterization
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight184.28 g/mol
Expected Yield70-90%
AppearanceColorless to pale yellow oil/solid
Purity (by LC-MS/NMR)>95%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.

  • 1,2-Dichloroethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reducing agent or reaction time.Add more reducing agent and continue stirring. Monitor by TLC or LC-MS.
Poor quality of reagents.Use fresh, high-purity reagents.
Low yieldInefficient extraction or purification.Ensure complete extraction and optimize the chromatography conditions.
Side reactions.Control the reaction temperature and ensure portion-wise addition of the reducing agent.
Presence of starting material in productIncomplete reaction.Re-subject the material to the reaction conditions or improve purification.

Conclusion

The provided protocol offers a robust and reproducible method for the synthesis of this compound. This versatile building block can be utilized in various drug discovery and development programs. Careful adherence to the experimental procedure and safety guidelines is essential for a successful outcome.

References

Synthesis of 4-(Piperidin-4-yl)morpholine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(piperidin-4-yl)morpholine, a valuable building block in medicinal chemistry and drug development, via a two-step reductive amination process. The protocol begins with the reductive amination of N-Boc-4-piperidone with morpholine to yield the protected intermediate, N-Boc-4-(morpholin-4-yl)piperidine. This is followed by the deprotection of the tert-butyloxycarbonyl (Boc) group to afford the final product.

Key Process Summary

ParameterReductive AminationBoc Deprotection
Starting Material N-Boc-4-piperidone, MorpholineN-Boc-4-(morpholin-4-yl)piperidine
Key Reagents Sodium triacetoxyborohydride (STAB) or Pd/C, H₂4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM) or Methanol1,4-Dioxane or Dichloromethane (DCM)
Reaction Time 16 hours (STAB) or Overnight (Pd/C, H₂)4 hours
Temperature Room TemperatureRoom Temperature
Yield HighHigh
Purification Column ChromatographyNeutralization and Extraction

Experimental Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A N-Boc-4-piperidone + Morpholine B Add Acetic Acid (optional) and Solvent (DCM/Methanol) A->B Dissolve C Add Reducing Agent (STAB or Pd/C, H₂) B->C D Reaction at Room Temperature C->D Stir E Work-up and Purification D->E F N-Boc-4-(morpholin-4-yl)piperidine E->F Isolate G N-Boc-4-(morpholin-4-yl)piperidine F->G H Add 4M HCl in Dioxane or TFA in DCM G->H Dissolve I Reaction at Room Temperature H->I Stir J Neutralization (e.g., with NaOH) I->J K Extraction and Purification J->K L 4-(Piperidin-4-yl)morpholine K->L Isolate

Caption: Synthetic workflow for 4-(Piperidin-4-yl)morpholine.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Morpholine using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from a general procedure for reductive amination.[1]

Materials:

  • N-Boc-4-piperidone

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (optional, can facilitate iminium ion formation)

  • Dichloromethane (DCM), anhydrous

  • 2M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and morpholine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add acetic acid (1.0 eq).

  • Stir the mixture for 20-30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-Boc-4-(morpholin-4-yl)piperidine.

Protocol 2: Reductive Amination of N-Boc-4-piperidone with Morpholine using Catalytic Hydrogenation

This protocol is based on a described synthesis.[2]

Materials:

  • N-Boc-4-piperidone (referred to as c16-1 in the source)[2]

  • Morpholine

  • Palladium on carbon (10% Pd/C)

  • Methanol, anhydrous

  • Acetic acid

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous methanol.

  • Slowly add acetic acid and morpholine (1.1 eq).[2]

  • Carefully add 10% palladium on carbon (10% by weight of the starting material).[2]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture overnight at room temperature.[2]

  • Monitor the reaction by gas chromatography (GC) or TLC until the starting material is consumed.[2]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a small amount of water.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (e.g., using a 20:1 mixture of dichloromethane:methanol) to yield N-Boc-4-(morpholin-4-yl)piperidine as a white solid.[2]

Protocol 3: Deprotection of N-Boc-4-(morpholin-4-yl)piperidine

This protocol is based on a described deprotection method.[2]

Materials:

  • N-Boc-4-(morpholin-4-yl)piperidine (referred to as c16-3 in the source)[2]

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Sodium hydroxide (NaOH) solution or other suitable base for neutralization

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • Dissolve N-Boc-4-(morpholin-4-yl)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane.[2]

  • Stir the mixture at room temperature for 4 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • A precipitate of the hydrochloride salt may form. The solid can be collected by filtration.[2]

  • To obtain the free base, suspend the hydrochloride salt in water or an organic solvent and neutralize by the addition of a base (e.g., 2M NaOH) until the pH is alkaline.[2]

  • Extract the aqueous solution multiple times with an organic solvent such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(piperidin-4-yl)morpholine.

Characterization Data

The intermediate, N-Boc-4-(morpholin-4-yl)piperidine, has been characterized by NMR and Mass Spectrometry.[2] The final product, 4-morpholinopiperidine, has also been characterized by NMR.[2]

Signaling Pathways and Logical Relationships

The synthesis of 4-(piperidin-4-yl)morpholine is a key step in the preparation of more complex molecules, such as the Alectinib intermediate 4-{4-ethyl-3-[4-(morpholin-4-yl)piperidin-1-yl]phenyl}-4-methyl-3-oxopentanoic acid tert-butyl ester.[2] The morpholine and piperidine moieties are common pharmacophores in drug discovery, known to improve pharmacokinetic properties.

G cluster_pathway Synthetic Utility Start N-Boc-4-piperidone Intermediate 4-(Piperidin-4-yl)morpholine Start->Intermediate Reductive Amination & Deprotection End Active Pharmaceutical Ingredients (APIs) (e.g., Alectinib Intermediates) Intermediate->End Further Functionalization

Caption: Role of 4-(Piperidin-4-yl)morpholine in synthesis.

References

N-Alkylation of 4-Morpholinopiperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the N-alkylation of 4-morpholinopiperidine is a critical reaction for the synthesis of a wide array of pharmacologically active compounds. This document provides detailed application notes and protocols for the N-alkylation of this versatile scaffold, focusing on two primary methods: reductive amination and direct alkylation. Additionally, the application of Buchwald-Hartwig amination for N-arylation is discussed.

Introduction

4-Morpholinopiperidine is a valuable building block in medicinal chemistry, appearing in the structure of numerous compounds investigated for a range of therapeutic targets. Its secondary amine provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. The N-alkylation of the piperidine nitrogen is a key step in the derivatization of this molecule. This guide presents established protocols, quantitative data, and visual workflows to aid in the efficient and successful N-alkylation of 4-morpholinopiperidine.

Key N-Alkylation Strategies

Two principal methods for the N-alkylation of 4-morpholinopiperidine are reductive amination and direct alkylation with alkyl halides. A third method, the Buchwald-Hartwig amination, is a powerful tool for the synthesis of N-aryl derivatives.

  • Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from 4-morpholinopiperidine and an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine. This method is known for its high yields and tolerance of a wide range of functional groups.

  • Direct Alkylation: This classical approach involves the reaction of 4-morpholinopiperidine with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts if not carefully controlled.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming a bond between the nitrogen of 4-morpholinopiperidine and an aryl halide or triflate, yielding N-aryl derivatives.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize quantitative data for different N-alkylation protocols for 4-morpholinopiperidine, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Reductive Amination of 4-Morpholinopiperidine

Alkylating Agent (Aldehyde)Reducing AgentSolventBaseReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)-18Room Temp.95
4-ChlorobenzaldehydeSodium triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE)Acetic Acid12Room Temp.92
CyclohexanecarboxaldehydeSodium triacetoxyborohydride (NaBH(OAc)₃)Tetrahydrofuran (THF)-24Room Temp.88

Table 2: Direct Alkylation of 4-Morpholinopiperidine

Alkylating Agent (Alkyl Halide)BaseSolventReaction Time (h)Temperature (°C)Yield (%)
Benzyl BromidePotassium Carbonate (K₂CO₃)Acetonitrile (MeCN)68085
Ethyl BromoacetateN,N-Diisopropylethylamine (DIPEA)Dimethylformamide (DMF)4Room Temp.90
1-Bromo-3-chloropropaneSodium Bicarbonate (NaHCO₃)Ethanol127078

Table 3: Buchwald-Hartwig Amination of 4-Morpholinopiperidine

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd₂(dba)₃XantphosSodium tert-butoxide (NaOtBu)Toluene11082
2-ChloropyridinePd(OAc)₂RuPhosCesium Carbonate (Cs₂CO₃)1,4-Dioxane10075

Experimental Protocols

Protocol 1: Reductive Amination with Benzaldehyde

Materials:

  • 4-Morpholinopiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-morpholinopiperidine (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-morpholinopiperidine.

Protocol 2: Direct Alkylation with Benzyl Bromide

Materials:

  • 4-Morpholinopiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in acetonitrile (MeCN), add 4-morpholinopiperidine (1.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain pure N-benzyl-4-morpholinopiperidine.

Protocol 3: Buchwald-Hartwig Amination with 4-Bromotoluene

Materials:

  • 4-Morpholinopiperidine

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by 4-morpholinopiperidine (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Seal the tube and heat the reaction mixture at 110 °C for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-(4-methylphenyl)-4-morpholinopiperidine.

Visualizations

The following diagrams illustrate the general workflows for the described N-alkylation methods.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4MP 4-Morpholinopiperidine Mix Mix in Solvent (e.g., DCM) 4MP->Mix Aldehyde Aldehyde/Ketone Aldehyde->Mix Add_Reducer Add Reducing Agent (e.g., NaBH(OAc)3) Mix->Add_Reducer Stir Quench Quench Add_Reducer->Quench React Extract Extract Quench->Extract Purify Purify Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Direct_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4MP 4-Morpholinopiperidine Mix Mix in Solvent (e.g., MeCN) 4MP->Mix Alkyl_Halide Alkyl Halide Alkyl_Halide->Mix Base Base (e.g., K2CO3) Base->Mix Heat Heat & Stir Mix->Heat Filter Filter Heat->Filter React Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation via direct alkylation.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4MP 4-Morpholinopiperidine Mix Mix in Anhydrous Solvent (e.g., Toluene) 4MP->Mix Aryl_Halide Aryl Halide Aryl_Halide->Mix Catalyst Pd Catalyst & Ligand Catalyst->Mix Base Base (e.g., NaOtBu) Base->Mix Heat Heat under Inert Atm. Mix->Heat Filter Filter through Celite Heat->Filter React Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Product N-Aryl Product Purify->Product

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

Application Notes and Protocols for Parallel Synthesis Utilizing the 4-(4-Methylpiperidin-4-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the novel scaffold, 4-(4-Methylpiperidin-4-yl)morpholine , in parallel synthesis for the generation of diverse chemical libraries. This scaffold is of significant interest in drug discovery due to its inherent three-dimensional structure and the presence of multiple points for diversification, combining the favorable physicochemical properties of both piperidine and morpholine moieties.

While direct literature on the parallel synthesis of libraries using this specific scaffold is not yet prevalent, its structural components are well-represented in medicinally relevant compounds. Piperidine and morpholine rings are common pharmacophores known to enhance pharmacokinetic properties. The protocols outlined below are based on established methodologies for the parallel synthesis of analogous substituted piperidine libraries and are designed to be readily adaptable for high-throughput synthesis.

Introduction to the this compound Scaffold

The this compound scaffold presents a unique combination of a rigid spiro-like piperidine core with an appended morpholine ring. This structure offers several advantages for library design:

  • Three-Dimensionality: The non-planar nature of the piperidine ring allows for the exploration of chemical space beyond "flatland," which can lead to improved target binding and selectivity.

  • Multiple Diversification Points: The secondary amine of the piperidine ring and potentially the morpholine nitrogen (if introduced as a precursor) serve as key handles for introducing a wide range of substituents.

  • Favorable Physicochemical Properties: The presence of the morpholine and piperidine heterocycles can improve aqueous solubility and metabolic stability of the final compounds.

Application in Parallel Synthesis

The primary application of this compound in this context is as a central building block for the creation of a diverse library of small molecules. The secondary amine of the piperidine allows for a variety of chemical transformations suitable for parallel synthesis, including but not limited to:

  • Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides.

  • Reductive amination with aldehydes or ketones.

  • Alkylation with alkyl halides.

  • Urea and thiourea formation with isocyanates and isothiocyanates.

These reactions can be performed in a parallel format using multi-well plates, enabling the rapid synthesis of hundreds of distinct compounds.

Data Presentation: Exemplar Library Design

To illustrate the utility of this scaffold, a hypothetical library was designed. The library is constructed by reacting the this compound core with a diverse set of carboxylic acids and aldehydes via amide coupling and reductive amination, respectively.

Table 1: Building Blocks for Library Synthesis

Reagent TypeBuilding Block Examples
Core Scaffold This compound
Carboxylic Acids (R¹-COOH) Benzoic acid, 4-Chlorobenzoic acid, 3-Methoxybenzoic acid, Furoic acid, Thiophene-2-carboxylic acid, Cyclohexanecarboxylic acid, Acetic acid, Phenylacetic acid
Aldehydes (R²-CHO) Benzaldehyde, 4-Fluorobenzaldehyde, 2-Naphthaldehyde, Pyridine-4-carboxaldehyde, Isobutyraldehyde, Cinnamaldehyde, Furfural, Thiophene-2-carboxaldehyde

Table 2: Representative Products from Parallel Synthesis

Product IDR¹ Substituent (from Carboxylic Acid)R² Substituent (from Aldehyde)Reaction Type
L1-A1 Benzoyl-Amide Coupling
L1-A2 4-Chlorobenzoyl-Amide Coupling
L1-B1 -BenzylReductive Amination
L1-B2 -4-FluorobenzylReductive Amination
L1-C3 Furoyl-Amide Coupling
L1-D4 -Pyridin-4-ylmethylReductive Amination

Experimental Protocols

The following protocols are adapted from established procedures for solution-phase parallel synthesis of substituted piperidines and can be implemented using standard laboratory automation and multi-well plates.

Protocol 1: Parallel Amide Coupling

This protocol describes the reaction of the core scaffold with a library of carboxylic acids.

Materials:

  • This compound (1.0 M solution in DMF)

  • Library of carboxylic acids (0.5 M solution in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.5 M solution in DMF)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 M solution in DMF)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • Centrifugal evaporator

Procedure:

  • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.1 mmol).

  • To each well, add 240 µL of the respective carboxylic acid solution (0.12 mmol).

  • Add 240 µL of the HATU solution (0.12 mmol) to each well.

  • Initiate the reaction by adding 100 µL of the DIPEA solution (0.2 mmol) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent by centrifugal evaporation.

  • The crude products can be purified by parallel HPLC.

Protocol 2: Parallel Reductive Amination

This protocol outlines the reaction of the core scaffold with a library of aldehydes.

Materials:

  • This compound (1.0 M solution in 1,2-dichloroethane)

  • Library of aldehydes (1.2 M solution in 1,2-dichloroethane)

  • Sodium triacetoxyborohydride (solid)

  • Acetic acid (glacial)

  • 96-well reaction block with septa

  • Automated liquid handler (optional)

  • Centrifugal evaporator

Procedure:

  • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.1 mmol).

  • To each well, add 100 µL of the respective aldehyde solution (0.12 mmol).

  • Add 5 µL of glacial acetic acid to each well.

  • Seal the reaction block and shake at room temperature for 1 hour to allow for imine formation.

  • Carefully add 32 mg of sodium triacetoxyborohydride (0.15 mmol) to each well.

  • Reseal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

  • Extract the products by adding 500 µL of dichloromethane to each well, shaking, and then separating the organic layer. Repeat the extraction.

  • Combine the organic extracts and remove the solvent by centrifugal evaporation.

  • The crude products can be purified by parallel HPLC.

Mandatory Visualization

Parallel_Synthesis_Workflow cluster_start Starting Materials cluster_process Parallel Synthesis cluster_end Library Generation & Analysis Core This compound (Core Scaffold) Dispensing Automated/Manual Dispensing into 96-Well Plate Core->Dispensing Reagents Building Blocks (Acids, Aldehydes, etc.) Reagents->Dispensing Reaction Parallel Reaction (Amidation, Reductive Amination, etc.) Dispensing->Reaction Workup Parallel Work-up (Quenching, Extraction) Reaction->Workup Purification Parallel Purification (HPLC) Workup->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Compound Library (for HTS) Analysis->Library

Caption: Workflow for the parallel synthesis of a chemical library.

Reaction_Scheme cluster_scaffold cluster_products Scaffold Scaffold Scaffold_img Amidation R¹-COOH, HATU, DIPEA Scaffold_img->Amidation Red_Am 1. R²-CHO 2. NaBH(OAc)₃ Scaffold_img->Red_Am Product_Amide_img Amidation->Product_Amide_img Product_Amine_img Red_Am->Product_Amine_img Product_Amide Amide Product Product_Amine Amine Product

Caption: General reaction pathways for library diversification.

Note: The images in the second diagram are placeholders and would need to be replaced with actual chemical structure images for a formal document.

Conclusion

The this compound scaffold holds significant promise for the generation of novel and diverse chemical libraries for high-throughput screening. The protocols provided herein, based on well-established parallel synthesis techniques, offer a robust starting point for researchers to explore the chemical space around this promising core structure. The resulting libraries of three-dimensional molecules are anticipated to be a valuable resource for the discovery of new therapeutic agents.

Application of "4-(Piperidin-4-yl)morpholine" in the Synthesis of Alectinib Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alectinib is a second-generation, highly selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of alectinib involves the construction of a complex molecular architecture, for which the selection of appropriate starting materials and intermediates is critical. "4-(Piperidin-4-yl)morpholine" is a key building block in several patented synthetic routes to alectinib, serving to introduce the 4-(morpholin-4-yl)piperidin-1-yl moiety, a crucial pharmacophore for the drug's activity. This document provides detailed application notes and protocols for the use of "4-(Piperidin-4-yl)morpholine" in the synthesis of key alectinib intermediates.

Core Application: Introduction of the Morpholinopiperidinyl Moiety

"4-(Piperidin-4-yl)morpholine" is primarily utilized in nucleophilic substitution or coupling reactions to introduce the morpholinopiperidinyl group onto an aromatic ring, which forms a core part of the alectinib structure. This is a critical step in constructing the final drug molecule. Several synthetic strategies have been developed, each with distinct advantages in terms of yield, purity, and industrial applicability.

Synthesis Pathway Overview

The general synthetic approach involves the reaction of "4-(Piperidin-4-yl)morpholine" with a suitably functionalized aromatic compound, typically containing a leaving group such as a halogen (e.g., bromine) or a sulfonate. This reaction is often catalyzed by a transition metal, such as copper, or proceeds via a direct nucleophilic aromatic substitution.

G A 4-(Piperidin-4-yl)morpholine C Alectinib Intermediate A->C Coupling Reaction B Aromatic Precursor (e.g., Substituted Bromobenzene) B->C D Further Synthetic Steps C->D E Alectinib D->E

Caption: General synthesis workflow for alectinib intermediates using 4-(Piperidin-4-yl)morpholine.

Experimental Protocols and Quantitative Data

Protocol 1: Copper-Catalyzed Coupling with Methyl 4-Bromobenzoate

This protocol describes the copper-catalyzed N-arylation of "4-(Piperidin-4-yl)morpholine" with methyl 4-bromobenzoate to yield methyl 4-[4-(morpholin-4-yl)piperidin-1-yl]benzoate, a key intermediate.[1]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - Methyl 4-bromobenzoate - 4-(Piperidin-4-yl)morpholine - Base (e.g., K3PO4, K2CO3, Cs2CO3) - Solvent (e.g., DMF, DMSO, CH3CN) B Add Catalyst System: - Copper Source (e.g., CuI, Cu(OTF)2, Cu(acac)2) - Ligand (e.g., L1, L6, L7) A->B C Heat reaction mixture (100 °C, 10-12 h) B->C D Extraction with Ethyl Acetate and Water C->D E Drying and Concentration D->E F Purification by Flash Column Chromatography E->F

Caption: Workflow for the copper-catalyzed synthesis of a key alectinib intermediate.

Detailed Methodology:

  • To a solution of methyl 4-bromobenzoate (100 mmol) in a suitable solvent (100 mL, e.g., DMF, DMSO, or CH3CN), add "4-(Piperidin-4-yl)morpholine" (110 mmol) and a base (110 mmol).

  • Add the copper catalyst (10 mmol) and the corresponding ligand (10 mmol).

  • Stir the reaction mixture at 100 °C for 10-12 hours.

  • After cooling, extract the mixture with ethyl acetate (300 mL) and water (100 mL).

  • Dry the organic layer over MgSO4 and concentrate under vacuum.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary:

Catalyst SystemBaseSolventReaction Time (h)Yield (%)Reference
CuI / L1K3PO4DMF1073[1]
Cu(OTF)2 / L6K2CO3DMSO1277[1]
Cu(acac)2 / L7Cs2CO3CH3CN1280[1]
Protocol 2: Nucleophilic Aromatic Substitution with a Brominated Naphthalenone Derivative

This protocol details the synthesis of 1,1-dimethyl-6-ethyl-7-[4-(morpholin-4-yl)piperidin-1-yl]-3,4-dihydro-2-naphthalenone, another crucial intermediate for alectinib.[2]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve 1,1-dimethyl-6-ethyl-7-bromo-3,4-dihydro-2-naphthalenone in solvent (Toluene or DMAC) B Add 4-(4-piperidyl)morpholine and a base (Sodium tert-butoxide or Sodium ethylate) A->B C Heat and stir the reaction mixture (105-110 °C, 10-14 h) B->C D Cool the reaction mixture and add water C->D E Crystallize at low temperature (-10 °C) D->E F Filter to obtain the solid product E->F

Caption: Workflow for the synthesis of a naphthalenone intermediate of alectinib.

Detailed Methodology:

  • Dissolve 1,1-dimethyl-6-ethyl-7-bromo-3,4-dihydro-2-naphthalenone (0.10 mol) in the chosen solvent (130-180 mL).

  • Add "4-(4-piperidyl)morpholine" (0.25-0.27 mol) and the base (0.29-0.30 mol).

  • Heat the reaction mixture to 105-110 °C and stir for 10-14 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water (50 mL).

  • Further cool to -10 °C to induce crystallization over 3 hours.

  • Filter the resulting solid to obtain the desired product.

Quantitative Data Summary:

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
DMACSodium ethylate1051091.7[2]
TolueneSodium tert-butoxide1101492.0[2]

Conclusion

"4-(Piperidin-4-yl)morpholine" is a versatile and indispensable intermediate in the synthesis of alectinib. The protocols outlined above demonstrate its successful application in forming key carbon-nitrogen bonds through both copper-catalyzed coupling and direct nucleophilic aromatic substitution reactions. The choice of reaction conditions, including the catalyst system, base, and solvent, significantly impacts the reaction efficiency and yield. The provided data and methodologies offer a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes & Protocols: Experimental Procedures for the Preparation of 4-Morpholinopiperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Morpholinopiperidine is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its scaffold is present in a variety of biologically active compounds.[1][2] Derivatives of 4-morpholinopiperidine have shown potential as selective adenosine A2A receptor antagonists, antidepressants, antimalarials, and agents for inhibiting platelet aggregation.[3] This document provides detailed experimental procedures for the synthesis of the 4-morpholinopiperidine core and a representative derivatization reaction, along with characterization data.

Part 1: Synthesis of 4-Morpholinopiperidine

The synthesis of 4-morpholinopiperidine is commonly achieved through a two-step process involving the reductive amination of a protected 4-piperidone with morpholine, followed by the removal of the protecting group. An alternative common route is the debenzylation of N-benzyl-4-morpholinopiperidine.[3][4] The following protocol details the synthesis starting from N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone).[5]

Experimental Workflow: Synthesis of 4-Morpholinopiperidine

start Start Materials: N-Boc-4-piperidone Morpholine reductive_amination Reductive Amination (Pd/C, H2, Acetic Acid) start->reductive_amination intermediate Intermediate: N-Boc-4-morpholinopiperidine reductive_amination->intermediate deprotection Deprotection (HCl in Dioxane) intermediate->deprotection neutralization Neutralization (Base) deprotection->neutralization product Final Product: 4-Morpholinopiperidine neutralization->product

Caption: Workflow for the synthesis of 4-Morpholinopiperidine.

Protocol 1: Synthesis of 4-Morpholinopiperidine via Reductive Amination and Deprotection

This protocol is adapted from a common synthetic route for 4-morpholinopiperidine.[5]

Step 1: Synthesis of N-Boc-4-morpholinopiperidine

  • Reaction Setup: In a 250 mL three-necked flask, dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous methanol (100 mL).[5]

  • Reagent Addition: Slowly add acetic acid followed by morpholine (4.78 g, 55 mmol).[5] Then, carefully add 10% Palladium on carbon (Pd/C) (1 g).[5]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere and stir overnight.[5]

  • Monitoring: Monitor the reaction for completion using gas chromatography (GC).[5]

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane.[5]

  • Purification: Wash the organic layer with a small amount of water, separate the layers, dry the organic phase, and purify by column chromatography (dichloromethane:methanol = 20:1) to yield the intermediate product as a white solid.[5]

Step 2: Synthesis of 4-Morpholinopiperidine

  • Reaction Setup: Place the N-Boc-4-morpholinopiperidine (9.0 g, 33 mmol) obtained from the previous step into a 100 mL three-necked flask.[5]

  • Deprotection: Add a solution of HCl in 1,4-dioxane to the flask and stir the mixture.[5] A white solid (the hydrochloride salt) will precipitate.

  • Isolation: Filter the mixture to collect the white solid.[5]

  • Neutralization: Neutralize the hydrochloride salt with a suitable base (e.g., sodium hydroxide solution) to obtain the free base, 4-Morpholinopiperidine.[5]

Table 1: Reagents and Characterization Data for 4-Morpholinopiperidine Synthesis
Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityRole
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2510.0 g (50 mmol)Starting Material
MorpholineC₄H₉NO87.124.78 g (55 mmol)Reactant
Palladium on Carbon (10%)Pd/C-1.0 gCatalyst
HydrogenH₂2.02ExcessReducing Agent
Acetic AcidC₂H₄O₂60.05Catalytic amountCatalyst
MethanolCH₄O32.04100 mLSolvent
HCl in 1,4-DioxaneHCl36.46ExcessDeprotecting Agent
Product: 4-MorpholinopiperidineC₉H₁₈N₂O 170.25 ~5.6 g (from intermediate) Final Product

Characterization Data for 4-Morpholinopiperidine:

  • Melting Point: 40-43 °C[3]

  • Boiling Point: 100-115 °C at 0.15-0.20 mm Hg[3]

  • ¹H NMR (400MHz, D₂O): δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (m, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H).[5]

  • Mass Spec (ESI): m/z 270 for the Boc-protected intermediate (C₁₅H₂₈N₂O₃).[5]

Part 2: Synthesis of 4-Morpholinopiperidine Derivatives

4-Morpholinopiperidine serves as a versatile intermediate. The secondary amine on the piperidine ring is a common site for derivatization, typically through N-alkylation or N-arylation reactions, to build more complex molecules. For example, it is a reactant in the synthesis of intermediates for the drug Alectinib.[5]

Experimental Workflow: Derivatization of 4-Morpholinopiperidine

start Start Materials: 4-Morpholinopiperidine Alkyl/Aryl Halide (R-X) coupling N-Alkylation or N-Arylation Reaction (e.g., Buchwald-Hartwig) start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Substituted 4-Morpholinopiperidine Derivative purification->product core 4-Morpholinopiperidine Core Structure app1 Antidepressants core->app1 app2 Antimalarials core->app2 app3 Antimicrobials (Quinoline Derivatives) core->app3 app4 Adenosine A2A Receptor Antagonists core->app4 app5 Anti-platelet Agents (P2Y12 Antagonists) core->app5 app6 Oncology (e.g., Alectinib Intermediate) core->app6

References

Application Notes: The Role of the 4-(4-Methylpiperidin-4-yl)morpholine Moiety in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate design of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The morpholine and piperidine heterocycles are privileged scaffolds, frequently incorporated into kinase inhibitor structures to enhance potency, selectivity, and pharmacokinetic properties. The specific moiety, 4-(4-methylpiperidin-4-yl)morpholine, represents a spirocyclic diamine that offers a unique three-dimensional architecture. While public domain research explicitly detailing the synthesis and application of this exact moiety in kinase inhibitors is limited, its structural components are present in numerous potent and selective inhibitors. This document will focus on closely related structures, such as the (3R)-3-methylmorpholin-4-yl group, to illustrate the utility of this chemical space in the design of kinase inhibitors, using the ATR kinase inhibitor AZ20 as a case study.

The this compound Moiety: A Structural Perspective

The this compound scaffold provides a rigid, spirocyclic core that can serve as a versatile anchor or solvent-exposed moiety in an inhibitor. The key structural features and their potential contributions to inhibitor design include:

  • Three-Dimensionality: The spirocyclic nature of the core introduces a defined three-dimensional shape, which can be exploited to achieve specific interactions within the ATP-binding pocket of a kinase.

  • Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, forming crucial interactions with the kinase hinge region or other key residues.

  • Basicity: The piperidine nitrogen provides a basic center that can be protonated at physiological pH, potentially forming ionic interactions or improving aqueous solubility.

  • Methyl Group: The methyl group on the piperidine ring can provide a steric handle to probe hydrophobic pockets within the active site, potentially enhancing potency and selectivity.

Case Study: AZ20, an ATR Kinase Inhibitor with a Methyl-Morpholine Moiety

AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response. The structure of AZ20 features a (3R)-3-methylmorpholin-4-yl group, a close structural analog to the this compound moiety.

Quantitative Data for AZ20
CompoundTarget KinaseIC50 (nM) (Enzymatic Assay)Cellular IC50 (nM) (pChk1 Assay)
AZ20 ATR550

Data extracted from a study on the discovery of AZ20, a potent and selective ATR protein kinase inhibitor.[1]

Signaling Pathway

The ATR kinase is a central component of the DNA damage response (DDR) pathway. In response to single-stranded DNA (ssDNA) breaks, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1, leading to cell cycle arrest and DNA repair. Inhibition of ATR can be particularly effective in tumors with defects in other DNA repair pathways, leading to synthetic lethality.

ATR_Signaling_Pathway ssDNA Single-Strand DNA Break ATR ATR Kinase ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates AZ20 AZ20 (Inhibitor) AZ20->ATR inhibits CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair

Caption: ATR Signaling Pathway and Inhibition by AZ20.

Experimental Protocols

ATR Kinase Enzymatic Assay

This protocol describes a method to determine the in vitro potency of a test compound (e.g., AZ20) against the ATR kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - ATR Enzyme - Substrate (e.g., GST-Chk1) - ATP - Test Compound (e.g., AZ20) Start->PrepareReagents Incubate Incubate Components: - Add enzyme, substrate, and test  compound to assay plate. - Pre-incubate. PrepareReagents->Incubate InitiateReaction Initiate Reaction: - Add ATP to start the  phosphorylation reaction. Incubate->InitiateReaction StopReaction Stop Reaction: - Add a stop solution (e.g., EDTA). InitiateReaction->StopReaction Detect Detection: - Use a method to quantify  substrate phosphorylation  (e.g., HTRF, AlphaScreen). StopReaction->Detect Analyze Data Analysis: - Calculate IC50 values. Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro ATR kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of ATR enzyme and its substrate (e.g., a fusion protein like GST-Chk1) in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure:

    • Add the diluted test compound to the wells of a microtiter plate.

    • Add the ATR enzyme and substrate solution to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing a chelating agent like EDTA.

  • Detection:

    • Detect the level of substrate phosphorylation using a suitable technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. This typically involves adding detection reagents that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Plot the signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular pChk1 Pharmacodynamic Assay

This protocol outlines a method to measure the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, Chk1.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HT29 colorectal adenocarcinoma cells) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) for a defined period to activate the ATR pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of pChk1:

    • The levels of phosphorylated Chk1 (pChk1) in the cell lysates can be quantified using various methods, such as:

      • ELISA: Use a sandwich ELISA kit with antibodies specific for total Chk1 and pChk1.

      • Western Blotting: Separate the proteins in the cell lysate by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against total Chk1 and pChk1.

      • High-Content Imaging: Use immunofluorescence staining with an antibody against pChk1 and quantify the signal using an automated imaging system.

  • Data Analysis:

    • Normalize the pChk1 signal to the total Chk1 signal or a housekeeping protein (for Western blotting).

    • Plot the normalized pChk1 signal against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion

The this compound moiety and its close analogs represent valuable building blocks in the design of novel kinase inhibitors. Their inherent three-dimensional structure, combined with the potential for specific hydrogen bonding and hydrophobic interactions, allows for the development of potent and selective inhibitors against a range of kinase targets. The case study of the ATR inhibitor AZ20, which contains a similar methyl-morpholine group, highlights the successful application of this chemical space in generating drug candidates with desirable pharmacological properties. The provided protocols offer a foundation for researchers to evaluate the in vitro and cellular activity of newly designed kinase inhibitors incorporating these and related structural motifs.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Piperidin-4-yl)morpholine, also known as 4-Morpholinopiperidine, is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds, including selective adenosine A2A receptor antagonists and the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] Its chemical structure incorporates both a piperidine and a morpholine ring, bestowing upon it unique chemical properties. Accurate and comprehensive analytical characterization is paramount to ensure its identity, purity, and quality for use in research and drug development.

This document provides detailed application notes and standardized protocols for the characterization of 4-(Piperidin-4-yl)morpholine using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidin-4-yl)morpholine is presented below. This data is essential for method development and compound handling.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O[2][3]
Molecular Weight 170.25 g/mol [2][3]
Monoisotopic Mass 170.141913202 Da[3][4]
Appearance Colorless to off-white solid
Melting Point 40-43 °C[2]
Boiling Point 100-115 °C at 0.15-0.20 mmHg[2]
Topological Polar Surface Area 24.5 Ų[3][4]
CAS Number 53617-35-9[2][3]

Analytical Characterization Workflow

The comprehensive characterization of 4-(Piperidin-4-yl)morpholine involves a multi-step analytical workflow to confirm its structure, identity, purity, and stability.

G synthesis Synthesis & Purification primary_char Primary Characterization synthesis->primary_char Initial Sample nmr NMR Spectroscopy (¹H, ¹³C) primary_char->nmr ms Mass Spectrometry (MS) primary_char->ms ftir FTIR Spectroscopy primary_char->ftir purity_analysis Purity & Impurity Profiling hplc HPLC-UV/CAD (Purity Assay) purity_analysis->hplc gc GC (Residual Solvents) purity_analysis->gc elemental Elemental Analysis (CHN) purity_analysis->elemental final_release Final Quality Control & Release nmr->purity_analysis Structure Confirmed ms->purity_analysis Structure Confirmed ftir->purity_analysis Structure Confirmed hplc->final_release Purity Confirmed gc->final_release Purity Confirmed elemental->final_release Purity Confirmed

Figure 1: General analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 4-(Piperidin-4-yl)morpholine. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon framework of the molecule. The distinct chemical environments of the morpholine and piperidine ring protons provide a characteristic spectral fingerprint.[5]

¹H NMR Spectral Data (400MHz, D₂O) [1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
4.09 s 2H Morpholine CH₂ (adjacent to O)
3.79 s 2H Morpholine CH₂ (adjacent to O)
3.57 m 5H Morpholine & Piperidine CH/CH₂
3.24 s 2H Piperidine CH₂
3.06 td 2H Piperidine CH₂
2.30-2.50 m 2H Piperidine CH₂

| 1.90 | qd | 2H | Piperidine CH₂ |

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(Piperidin-4-yl)morpholine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Temperature: 25 °C.

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at δ 4.79 ppm).

    • Integrate all peaks and assign them to the corresponding protons in the structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the molecular weight and elemental composition of 4-(Piperidin-4-yl)morpholine. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Electrospray ionization (ESI) is a suitable technique due to the presence of basic nitrogen atoms that are readily protonated.

Expected MS Data

Parameter Expected Value
Monoisotopic Mass 170.1419 Da

| [M+H]⁺ (ESI-MS) | 171.1492 m/z |

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

  • Instrument Setup (Direct Infusion):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for HRMS.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

    • Scan Range: 50-500 m/z.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For HRMS, compare the measured exact mass to the theoretical mass calculated for C₉H₁₉N₂O⁺ to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for determining the purity of 4-(Piperidin-4-yl)morpholine and for quantifying any related impurities. Since the molecule lacks a strong UV chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Refractive Index (RI) detection are suitable.[6][7] An ion-pairing agent can be used in a reversed-phase method to improve retention on the column.[7]

Logical Diagram for Analytical Information This diagram illustrates which analytical techniques are used to determine key quality attributes of the compound.

G technique technique attribute attribute NMR NMR Structure Chemical Structure NMR->Structure MS MS Identity Identity Confirmation MS->Identity Composition Elemental Composition MS->Composition HRMS HPLC HPLC Purity Purity / Assay HPLC->Purity EA Elemental Analysis EA->Composition FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups Structure->Identity

References

Application Note: Analysis of 4-Morpholinopiperidine Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinopiperidine is a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the analysis of 4-morpholinopiperidine reaction mixtures using High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and semi-quantitative analysis of volatile impurities.

Data Presentation

Table 1: HPLC Analysis of a Typical 4-Morpholinopiperidine Reaction Mixture

ComponentRetention Time (min)Area (%)Concentration (mg/mL)
Morpholine (Starting Material)2.51.20.12
4-Piperidone (Starting Material)3.10.80.08
4-Morpholinopiperidine 5.2 97.5 9.75
Unknown Impurity 16.80.30.03
Unknown Impurity 27.50.20.02

Table 2: GC-MS Analysis of Volatile Components in a 4-Morpholinopiperidine Reaction Mixture

ComponentRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
Morpholine4.287, 57, 420.5
Pyridine5.179, 52Trace
4-Morpholinopiperidine 10.8 170, 127, 84 >99
N-Benzyl-4-piperidone (Potential Precursor)15.2189, 91Not Detected

Experimental Protocols

HPLC Method for Quantitative Analysis

This method is designed for the quantitative determination of 4-morpholinopiperidine and the monitoring of related impurities in reaction mixtures.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical gradient could be 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm (if using UV) or CAD for universal detection.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in 10 mL of the mobile phase initial conditions (e.g., 90:10 water:acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Standard Preparation:

  • Prepare a stock solution of a 4-morpholinopiperidine reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 4-morpholinopiperidine standard against its concentration.

  • Determine the concentration of 4-morpholinopiperidine in the reaction mixture sample by interpolating its peak area from the calibration curve.

  • Calculate the percentage of impurities by area normalization.

GC-MS Method for Impurity Identification

This method is suitable for the identification and semi-quantitative analysis of volatile starting materials, by-products, and residual solvents in the reaction mixture.

1. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2. Sample Preparation:

  • Dilute the reaction mixture in a suitable solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

  • If the sample contains non-volatile components, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the volatile analytes.

3. Data Analysis:

  • Identify the components by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of key components by analyzing reference standards under the same conditions.

  • Perform semi-quantitative analysis by comparing the peak areas of the identified impurities to the peak area of the main 4-morpholinopiperidine peak.

Mandatory Visualization

Workflow cluster_sample Sample Handling cluster_data Data Processing & Reporting Sample Reaction Mixture Sample Receipt Prep Sample Preparation (Dilution/Extraction) Sample->Prep HPLC HPLC Analysis (Quantitative) Prep->HPLC Inject GCMS GC-MS Analysis (Qualitative/Semi-Quantitative) Prep->GCMS Inject Data_HPLC HPLC Data (Integration, Calibration) HPLC->Data_HPLC Data_GCMS GC-MS Data (Library Search, Spectral Interpretation) GCMS->Data_GCMS Report Final Report (Purity, Impurity Profile) Data_HPLC->Report Data_GCMS->Report

Caption: Analytical workflow for 4-Morpholinopiperidine analysis.

Application Notes and Protocols: The 4-(4-Methylpiperidin-4-yl)morpholine Scaffold in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine and piperidine heterocycles are well-established "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1][2][3] Their favorable physicochemical properties, including aqueous solubility and metabolic stability, make them attractive moieties for drug design.[4][5] The rigid, saturated ring systems also serve as excellent scaffolds for the three-dimensional presentation of pharmacophoric groups. This document outlines the potential of the novel 4-(4-Methylpiperidin-4-yl)morpholine scaffold for the construction of combinatorial libraries aimed at the discovery of new therapeutic agents. While specific data for this exact scaffold is emerging, we present here a guide based on established methodologies for related piperidine and morpholine derivatives.

The unique architecture of this compound, featuring a spiro-like quaternary center, offers a distinct vector for substituent diversity compared to simpler monosubstituted piperidine-morpholine systems. This fixed, non-aromatic core is anticipated to provide libraries with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of the Scaffold

The synthesis of the this compound scaffold can be approached through a multi-step sequence, adapting known procedures for similar compounds. A plausible synthetic route is outlined below, starting from commercially available reagents.

Protocol: Synthesis of this compound

Materials:

  • 1-Benzyl-4-piperidone

  • Methylmagnesium bromide solution (3.0 M in diethyl ether)

  • Morpholine

  • Palladium on carbon (10 wt. %)

  • Titanium(IV) isopropoxide

  • Sodium cyanoborohydride

  • Methanol, Dichloromethane, Diethyl ether, Ethyl acetate, Hexanes

  • Hydrochloric acid (concentrated and 1M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator, Magnetic stirrer, Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

    • To a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add methylmagnesium bromide solution (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Step 2: Synthesis of 4-(1-Benzyl-4-methylpiperidin-4-yl)morpholine

    • To a solution of the crude 1-benzyl-4-methylpiperidin-4-ol (1 equivalent) and morpholine (1.5 equivalents) in dichloromethane, add titanium(IV) isopropoxide (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise and stir the reaction for 16 hours.

    • Quench the reaction with water and filter the resulting suspension.

    • Extract the filtrate with dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Step 3: Debenzylation to yield this compound

    • Dissolve the product from Step 2 in methanol and add 10% palladium on carbon.

    • Hydrogenate the mixture at 50 psi of H₂ for 24 hours.

    • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain the final scaffold.[6]

Combinatorial Library Design

The this compound scaffold possesses a secondary amine on the piperidine ring, which serves as the primary point for diversification. A variety of well-established chemical transformations can be employed to generate a diverse library of compounds.

Diversification Strategies:

  • Reductive Amination: Reaction with a library of aldehydes or ketones.

  • Acylation: Reaction with a library of acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC).

  • Sulfonylation: Reaction with a library of sulfonyl chlorides.

  • Urea/Thiourea Formation: Reaction with a library of isocyanates or isothiocyanates.

  • Michael Addition: Reaction with a library of α,β-unsaturated esters or ketones.

Workflow for Library Synthesis

G scaffold This compound Scaffold reactions Parallel Synthesis Reactions (Reductive Amination, Acylation, etc.) scaffold->reactions reagents Diverse Building Blocks (Aldehydes, Acyl Chlorides, etc.) reagents->reactions purification High-Throughput Purification (e.g., Mass-directed HPLC) reactions->purification library Compound Library Plates purification->library screening High-Throughput Screening (HTS) library->screening hits Hit Compounds screening->hits

Caption: Workflow for combinatorial library synthesis and screening.

Potential Biological Applications and Screening Strategies

Derivatives of morpholine and piperidine have demonstrated a broad range of biological activities, suggesting potential therapeutic applications for libraries based on the this compound scaffold.[7][8][9]

Potential Therapeutic Areas:

  • Oncology: Morpholine-containing compounds have been identified as inhibitors of various kinases, including PI3K.[4] Libraries can be screened against panels of cancer cell lines or specific kinase targets.

  • Neuroscience: The ability of the morpholine moiety to improve blood-brain barrier permeability makes this scaffold attractive for CNS drug discovery.[4] Screening targets could include GPCRs, ion channels, or enzymes involved in neurodegenerative diseases.

  • Infectious Diseases: Morpholine derivatives have shown antibacterial and antifungal properties.[10][11] Libraries can be screened against a panel of pathogenic microbes.

  • Metabolic Diseases: Certain piperidine and morpholine derivatives have exhibited antidiabetic activity, for example, as α-glucosidase or DPP-4 inhibitors.[7][12]

Example Signaling Pathway: PI3K/Akt/mTOR

This pathway is frequently dysregulated in cancer and represents a key target for oncology drug discovery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Library This compound Library Library->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothetical Screening Data

The following table presents a hypothetical dataset from a primary screen of a 100-compound library derived from the this compound scaffold against a cancer cell line (e.g., A549 lung carcinoma) and a bacterial strain (e.g., Staphylococcus aureus).

Compound IDR Group (from Aldehyde)A549 % Inhibition @ 10µMS. aureus MIC (µg/mL)
L1-A014-Chlorophenyl85.2>64
L1-A022-Naphthyl78.9>64
L1-A033-Pyridyl65.432
L1-B014-Fluorophenyl91.5>64
L1-B02Thiophen-2-yl45.116
L1-C013,4-Dimethoxyphenyl5.28
L1-C02Cyclohexyl12.864

This data is for illustrative purposes only.

Conclusion

The this compound scaffold presents a promising starting point for the development of combinatorial libraries. Its synthetic accessibility and the potential for diversification at the piperidine nitrogen allow for the creation of a wide range of novel chemical entities. Based on the extensive history of related morpholine and piperidine compounds in drug discovery, libraries derived from this scaffold are well-positioned for screening against a variety of biological targets, particularly in the areas of oncology, neuroscience, and infectious diseases. The unique spirocyclic nature of the core may lead to compounds with improved potency and selectivity.

References

Application Note: A Scalable Synthesis of 4-(Piperidin-4-yl)morpholine for Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable synthetic protocol for the preparation of 4-(Piperidin-4-yl)morpholine, a key intermediate in the synthesis of various pharmaceutical agents. The described method is suitable for producing material in quantities required for preclinical studies, ensuring high purity and batch-to-batch consistency. The protocol is based on a two-step sequence involving a reductive amination followed by a deprotection. Detailed experimental procedures, analytical methods for characterization, and a summary of physicochemical properties are provided to support researchers and drug development professionals.

Introduction

4-(Piperidin-4-yl)morpholine is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of kinase inhibitors and other therapeutic candidates. As drug candidates progress towards preclinical evaluation, the demand for larger quantities of high-purity intermediates necessitates the development of scalable and reproducible synthetic routes. This document outlines a practical and efficient method for the scale-up synthesis of 4-(Piperidin-4-yl)morpholine, starting from commercially available materials. The protocol is designed to be readily implemented in a standard laboratory or pilot plant setting.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidin-4-yl)morpholine is presented in Table 1. This data is essential for handling, formulation, and quality control of the compound.

Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)morpholine

PropertyValueReference
Molecular FormulaC₉H₁₈N₂O[1][2]
Molecular Weight170.25 g/mol [1][2]
AppearanceWhite to off-white solid[3][4]
Melting Point>= 39.2 - <= 41.1 °C[3]
Boiling PointDecomposes at ~250 °C[3]
SolubilityWater: 213 mg/L at 20 °C[3]
logP< 0.3 at 25 °C[3]
pKaNot available
Hydrogen Bond Donor Count1[1][2]
Hydrogen Bond Acceptor Count3[1][2]

Synthetic Pathway

The synthesis of 4-(Piperidin-4-yl)morpholine can be efficiently achieved via a two-step process as illustrated in the workflow diagram below. The first step involves the reductive amination of N-Boc-4-piperidone with morpholine to yield the protected intermediate, N-Boc-4-(morpholin-4-yl)piperidine. The subsequent step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to afford the final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A N-Boc-4-piperidone D N-Boc-4-(morpholin-4-yl)piperidine A->D Methanol, Acetic Acid B Morpholine B->D C Pd/C, H₂ C->D E N-Boc-4-(morpholin-4-yl)piperidine G 4-(Piperidin-4-yl)morpholine (as HCl salt) E->G F HCl in 1,4-Dioxane F->G I 4-(Piperidin-4-yl)morpholine (Free Base) G->I H Basification H->I

Caption: Synthetic workflow for 4-(Piperidin-4-yl)morpholine.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-(morpholin-4-yl)piperidine

This procedure is adapted from a known method for the reductive amination of N-tert-butoxycarbonyl-4-piperidone.[5]

Materials:

  • N-Boc-4-piperidone

  • Morpholine

  • Palladium on carbon (10 wt%)

  • Anhydrous Methanol

  • Glacial Acetic Acid

  • Dichloromethane

  • Water

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous methanol, add morpholine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • The reaction mixture is then subjected to hydrogenation. This can be carried out under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature overnight.

  • Monitor the reaction progress by a suitable analytical technique such as GC-MS or TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the methanol.

  • The residue is dissolved in dichloromethane and washed with water to remove any remaining morpholine and acetic acid.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield N-Boc-4-(morpholin-4-yl)piperidine as a crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-(Piperidin-4-yl)morpholine

This procedure describes the deprotection of the N-Boc protected intermediate.[5]

Materials:

  • N-Boc-4-(morpholin-4-yl)piperidine

  • 1,4-Dioxane

  • Hydrochloric acid solution in 1,4-dioxane (e.g., 4 M)

  • Sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane

  • Brine

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-4-(morpholin-4-yl)piperidine (1.0 eq) in 1,4-dioxane.

  • To this solution, add a solution of hydrochloric acid in 1,4-dioxane (excess, e.g., 4-5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The resulting solid hydrochloride salt is then neutralized. This can be achieved by dissolving the solid in water and adding a sodium hydroxide solution until the pH is basic (pH > 10).

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-(Piperidin-4-yl)morpholine as the free base.

Analytical Characterization

To ensure the quality and purity of the synthesized 4-(Piperidin-4-yl)morpholine, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Quality Control

TechniquePurposeTypical Parameters
¹H NMR Structural Confirmation & Purity400 MHz, CDCl₃ or D₂O
¹³C NMR Structural Confirmation100 MHz, CDCl₃ or D₂O
Mass Spectrometry (MS) Molecular Weight ConfirmationESI+, m/z for [M+H]⁺
High-Performance Liquid Chromatography (HPLC) Purity AssessmentC18 column, mobile phase gradient of water and acetonitrile with a suitable modifier (e.g., TFA or formic acid), UV detection at an appropriate wavelength.
Gas Chromatography (GC) Purity and Residual Solvent AnalysisCapillary column, FID detector.
Elemental Analysis Elemental Composition ConfirmationC, H, N analysis.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

G cluster_0 Synthesis cluster_1 Analysis Start Starting Materials (N-Boc-4-piperidone, Morpholine) ReductiveAmination Reductive Amination Start->ReductiveAmination Deprotection Boc Deprotection ReductiveAmination->Deprotection Purification Work-up & Purification Deprotection->Purification FinalProduct 4-(Piperidin-4-yl)morpholine Purification->FinalProduct Structural_ID Structural Identification (NMR, MS) FinalProduct->Structural_ID Purity_Check Purity Assessment (HPLC, GC) Structural_ID->Purity_Check Composition_Check Elemental Analysis Purity_Check->Composition_Check QC_Release QC Release for Preclinical Studies Composition_Check->QC_Release

Caption: Overall workflow from synthesis to quality control.

Conclusion

The synthetic protocol described in this application note provides a reliable and scalable method for the production of 4-(Piperidin-4-yl)morpholine. The two-step route is efficient and utilizes readily available starting materials and reagents. The detailed experimental procedures and analytical methods will enable researchers and process chemists to produce this key intermediate with the high purity required for preclinical drug development programs.

References

One-Pot Synthesis of Substituted Morpholinopiperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted morpholinopiperidines, a chemical scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented offer efficient and streamlined approaches to this valuable class of compounds.

Introduction

Morpholinopiperidines are heterocyclic compounds that incorporate both a morpholine and a piperidine ring system. This structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold in the design of novel therapeutic agents. One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. This document details two distinct one-pot approaches for the synthesis of substituted morpholinopiperidines: a Mannich reaction for the N-functionalization of piperidin-4-ones and a multi-component Ugi-cyclization for the de novo construction of the core scaffold.

Data Presentation

Table 1: One-Pot Mannich Reaction for N-Substituted Morpholinopiperidines
EntryPiperidin-4-one PrecursorAmineAldehydeProductYield (%)
13-Methyl-2,6-diphenylpiperidin-4-oneMorpholineFormaldehyde3-Methyl-1-(morpholin-4-ylmethyl)-2,6-diphenylpiperidin-4-one72[1]
Table 2: One-Pot Ugi-Cyclization for the Synthesis of Morpholine Scaffolds*
EntryAmineα-Halo Aldehyde/KetoneIsocyanideProductOverall Yield (%)
1Boc-protected amineα-halo aldehydeIsocyanide 1Morpholine derivative 168
2Boc-protected amineα-halo ketoneIsocyanide 2Morpholine derivative 250

*Data adapted from a protocol for the synthesis of morpholine derivatives which can be conceptually applied to the synthesis of the morpholinopiperidine scaffold by selecting appropriate starting materials.

Experimental Protocols

Protocol 1: One-Pot Mannich Reaction for the Synthesis of 3-Methyl-1-(morpholin-4-ylmethyl)-2,6-diphenylpiperidin-4-one

This protocol describes the N-functionalization of a pre-existing piperidin-4-one with a morpholine moiety in a one-pot Mannich reaction.[1]

Materials:

  • 3-Methyl-2,6-diphenylpiperidin-4-one

  • Formaldehyde solution

  • Morpholine

  • Ethanol

  • Dimethylformamide (DMF)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-2,6-diphenylpiperidin-4-one (1.32 g, 0.005 mol) and formaldehyde (3 mL) in a mixture of ethanol (25 mL) and DMF (10 mL).

  • Warm the mixture on a water bath maintained at 60°C.

  • With constant stirring, add morpholine (1 mL, 0.01 mol) to the reaction mixture.

  • Continue to shake the mixture well for one hour at 60°C.

  • After one hour, pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Allow the mixture to stand overnight at room temperature to facilitate precipitation.

  • Collect the precipitate by filtration and dry the crude product.

  • Recrystallize the crude sample from absolute ethanol to obtain the pure product.

Expected Yield: 72%[1]

Protocol 2: Conceptual One-Pot Ugi-Cyclization for de Novo Synthesis of a Substituted Morpholinopiperidine Scaffold

This protocol outlines a conceptual multi-component approach for the synthesis of a substituted morpholinopiperidine scaffold, adapted from a known procedure for morpholine synthesis. This method involves a one-pot Ugi reaction followed by an intramolecular cyclization.

Materials:

  • Appropriate N-Boc-protected amino-piperidone

  • α-Halo aldehyde or ketone (e.g., 2-bromoacetaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Trimethylsilyl azide (TMSN₃)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydride (NaH)

  • Acetonitrile (CH₃CN)

Procedure:

  • Ugi Reaction: In a round-bottom flask, combine the N-Boc-protected amino-piperidone (1.0 equiv), the α-halo aldehyde or ketone (1.0 equiv), the isocyanide (1.0 equiv), and TMSN₃ (1.0 equiv) in methanol (1.0 M). Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Boc-Deprotection: Dissolve the residue in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the Boc group is completely removed (monitor by TLC). Concentrate the mixture under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in acetonitrile. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted morpholinopiperidine.

Visualizations

One_Pot_Mannich_Reaction cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product Piperidinone Substituted Piperidin-4-one ReactionVessel Reaction Vessel (Ethanol/DMF, 60°C) Piperidinone->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Morpholine Morpholine Morpholine->ReactionVessel Product N-(Morpholinomethyl)- piperidin-4-one ReactionVessel->Product Mannich Condensation

Caption: Workflow for the one-pot Mannich reaction.

Ugi_Cyclization_Workflow cluster_step1 Step 1: Ugi Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization Reactants Amino-piperidone + α-Halo Ketone + Isocyanide + TMSN₃ Ugi_Product Ugi Adduct Reactants->Ugi_Product in MeOH Deprotection Boc-Deprotection (TFA in CH₂Cl₂) Ugi_Product->Deprotection Deprotected_Intermediate Amine Intermediate Deprotection->Deprotected_Intermediate Cyclization Intramolecular Cyclization (NaH in CH₃CN) Deprotected_Intermediate->Cyclization Final_Product Substituted Morpholinopiperidine Cyclization->Final_Product

References

Application Notes and Protocols for the Derivatization of 4-(4-Methylpiperidin-4-yl)morpholine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of the 4-(4-methylpiperidin-4-yl)morpholine scaffold, a key structural motif in the development of novel kinase inhibitors. The protocols outlined below are intended to facilitate the exploration of the structure-activity relationships (SAR) of this scaffold, with a particular focus on its application in the discovery of potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Introduction

The this compound core is a valuable building block in medicinal chemistry, combining the favorable physicochemical properties of both the morpholine and piperidine rings. The gem-disubstituted methyl group on the piperidine ring can provide steric hindrance that may enhance selectivity and metabolic stability. Morpholine moieties are frequently incorporated into kinase inhibitors to improve aqueous solubility and engage in hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][2]

Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] The development of small molecule inhibitors targeting PI3K is an active area of research. This document outlines the synthetic derivatization of the this compound scaffold to probe the SAR for PI3K inhibition, using a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as a case study.[4]

General Derivatization Strategy

A common strategy for the derivatization of the this compound scaffold involves its use as a secondary amine nucleophile to be incorporated into a larger pharmacophore. For the purposes of these application notes, we will focus on the synthesis of a series of substituted pyrimidine-based PI3K inhibitors. The general workflow for these SAR studies is as follows:

G cluster_0 Scaffold Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation A Starting Materials (e.g., 4-piperidone) B Synthesis of 4-amino-4-methylpiperidine A->B C Synthesis of This compound B->C E Nucleophilic Substitution with This compound C->E D Core Scaffold (e.g., dichloropyrimidine) D->E F Further Substitution with Various Amines/Alcohols E->F G In vitro Kinase Assays (PI3K isoforms) F->G H Cell-based Proliferation Assays G->H I Establish SAR H->I

Caption: General workflow for SAR studies of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to the title compound, adapted from procedures for similar structures.

Materials:

  • 1-Boc-4-piperidone

  • Methylmagnesium bromide (3M in diethyl ether)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride

  • Morpholine

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 1-Boc-4-methylpiperidin-4-ol: To a solution of 1-Boc-4-piperidone in anhydrous THF at 0 °C, add methylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Synthesis of 4-Methylpiperidin-4-amine: To a solution of the alcohol from the previous step in DCM, add trifluoroacetic acid and stir for 4 hours. Concentrate the reaction mixture and dissolve the residue in methanol. Add ammonium acetate and sodium cyanoborohydride and stir at room temperature for 24 hours. Adjust the pH to >10 with 2M NaOH and extract with DCM. Dry the organic layer and concentrate to give the amine.

  • Synthesis of this compound: To a solution of 4-methylpiperidin-4-amine and morpholine in DCM, add sodium triacetoxyborohydride in portions. Stir the reaction at room temperature for 16 hours. Quench with saturated sodium bicarbonate solution and extract with DCM. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to afford this compound.

Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted Pyrimidine-5-carbonitrile Derivatives

This protocol is a general method for the derivatization of the core scaffold to generate a library of compounds for SAR studies, based on the synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[4]

Materials:

  • 2,4-dichloro-5-cyanopyrimidine

  • This compound

  • Various substituted anilines or other amines

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2,4-dichloro-5-cyanopyrimidine in DMF, add this compound and DIPEA.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add the desired substituted amine or aniline to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Protocol 3: In Vitro PI3K Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against PI3K isoforms.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP2 substrate

  • ATP (containing γ-³²P-ATP)

  • Kinase buffer

  • Stop solution (e.g., 0.5 M EDTA)

  • Phospholipid vesicles

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the kinase buffer, the respective PI3K isoform, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of ATP (spiked with γ-³²P-ATP) and PIP2 substrate.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer a portion of the reaction mixture to a filter plate and wash to remove unincorporated γ-³²P-ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR data for a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3Kα inhibitors, which can serve as a model for the derivatization of the this compound scaffold. The data highlights the impact of substitutions at the 2-position of the pyrimidine core on inhibitory activity.[4]

CompoundR Group (at position 2)PI3Kα IC50 (nM)
BKM-120 (Control) -44.6 ± 3.6
17e 4-morpholinophenyl35.2 ± 2.5
17o 4-(4-methylpiperazin-1-yl)phenyl33.1 ± 1.9
17p 4-(4-ethylpiperazin-1-yl)phenyl31.8 ± 4.1
12a 2-methoxyphenyl>1000
12b 3,4-dimethoxyphenyl>1000
12c 4-chlorophenyl>1000
12d 4-fluorophenyl895.3 ± 25.6

SAR Summary:

  • The presence of a morpholine-containing substituent at the 2-position of the pyrimidine ring is crucial for potent PI3Kα inhibitory activity.

  • Simple aromatic substitutions (e.g., methoxy, chloro, fluoro) at this position lead to a significant loss of activity.

  • The incorporation of a second morpholine or a piperazine moiety at the para-position of the phenyl ring at position 2 results in potent inhibitors with IC50 values comparable to the control compound BKM-120.

  • Small alkyl substitutions on the distal nitrogen of the piperazine ring (methyl, ethyl) are well-tolerated and maintain high potency.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in cancer. The diagram below illustrates the central role of PI3K in this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

In this pathway, activation of receptor tyrosine kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, leading to increased cell growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[5][6] Inhibitors based on the this compound scaffold are designed to block the activity of PI3K, thereby preventing the downstream signaling events that drive cancer progression.

References

Application Notes and Protocols for Piperidine Alternatives in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Piperidine Alternatives in Solid-Phase Organic Synthesis with a Focus on Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific applications of "4-(Piperidin-4-yl)morpholine" in solid-phase organic synthesis as a reagent or scavenger. The following application note focuses on closely related and well-documented alternatives to piperidine, such as 4-methylpiperidine and morpholine, which are of significant interest in the field.

Introduction to Fmoc Deprotection in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of peptide and protein chemistry. The Fmoc group shields the N-terminus of the growing peptide chain and must be removed at the beginning of each coupling cycle. This deprotection step is traditionally accomplished using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

While effective, the use of piperidine presents several challenges:

  • Regulatory Scrutiny: Piperidine is a controlled substance in many regions due to its potential use as a precursor in illicit drug synthesis, leading to strict monitoring, reporting, and storage requirements.[1]

  • Toxicity and Environmental Concerns: Piperidine is a toxic and environmentally harmful substance.

  • Side Reactions: Under certain conditions, piperidine can promote side reactions such as aspartimide formation.

These drawbacks have driven research into alternative bases for Fmoc removal that are safer, less regulated, and equally or more efficient.

Piperidine Alternatives for Fmoc Deprotection

Several piperidine derivatives and other cyclic secondary amines have been investigated as replacements for piperidine in SPPS. Among the most promising are 4-methylpiperidine and morpholine.

  • 4-Methylpiperidine: This derivative has emerged as a highly effective substitute for piperidine. It is not a controlled substance and exhibits similar reaction kinetics for Fmoc removal.[1][2] Studies have shown that it can be used interchangeably with piperidine without significant changes to established protocols, yielding peptides of comparable purity and yield.[2][3]

  • Morpholine: Morpholine is another attractive alternative due to its low toxicity, non-regulated status, and favorable "green" chemistry profile.[4] It has been shown to efficiently remove the Fmoc group while minimizing common side reactions like aspartimide and diketopiperazine formation.[4]

The rationale for seeking alternatives to piperidine is summarized in the diagram below.

cluster_drawbacks Identified Issues cluster_alternatives Promising Replacements Piperidine Piperidine in SPPS Drawbacks Drawbacks Piperidine->Drawbacks leads to Alternatives Piperidine Alternatives Drawbacks->Alternatives motivates search for Methylpiperidine 4-Methylpiperidine Alternatives->Methylpiperidine includes Morpholine Morpholine Alternatives->Morpholine includes Regulatory Controlled Substance Toxicity Toxicity & Environmental Impact SideReactions Side Reactions (e.g., Aspartimide) Start Start of Cycle (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (e.g., 20% 4-Methylpiperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, IPA, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Capping 5. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping End Ready for Next Cycle or Final Cleavage Wash2->End if no capping Capping->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential by-products encountered during the synthesis of this important morpholine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(Piperidin-4-yl)morpholine?

A1: The most prevalent methods involve a two-step process:

  • Reductive Amination: Reaction of a protected 4-piperidone derivative, such as N-benzyl-4-piperidone or N-Boc-4-piperidone, with morpholine. This is typically carried out using a reducing agent like sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or catalytic hydrogenation.

  • Deprotection: Removal of the protecting group (e.g., hydrogenolysis for the N-benzyl group or acid-mediated cleavage for the N-Boc group) to yield the final product.

Q2: My reductive amination reaction is sluggish or incomplete. What are the possible causes and solutions?

A2: Several factors can affect the efficiency of the reductive amination:

  • Imine/Enamine Formation: The initial formation of the iminium ion or enamine can be slow, particularly with less nucleophilic amines like morpholine and sterically hindered ketones.

    • Troubleshooting:

      • Ensure anhydrous reaction conditions, as water can hydrolyze the iminium intermediate.

      • The addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.

      • For challenging substrates, pre-formation of the imine/enamine before adding the reducing agent may improve yields.

  • Reducing Agent Activity: The choice and quality of the reducing agent are critical.

    • Troubleshooting:

      • Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for the iminium ion over the ketone starting material.

      • If using sodium borohydride, it should be added after allowing sufficient time for imine formation to prevent premature reduction of the ketone.

      • Ensure the reducing agent has not degraded due to improper storage.

Q3: I am observing an unexpected by-product in the debenzylation step of 4-(1-benzylpiperidin-4-yl)morpholine. What could it be?

A3: Incomplete debenzylation is a common issue. The primary by-product is often the starting material, 4-(1-benzylpiperidin-4-yl)morpholine. Other less common side reactions during catalytic hydrogenation can include partial reduction of the phenyl ring, though this is less likely under standard conditions. Ensure your palladium catalyst is active and that the reaction is run to completion, which can be monitored by techniques like TLC, GC-MS, or LC-MS.

Troubleshooting Guide: By-product Identification

This guide provides information on potential by-products that may be observed during the synthesis of 4-(Piperidin-4-yl)morpholine.

Potential By-products and Their Characterization
By-product NameStructureMolecular Weight ( g/mol )Common Analytical Observations
Unreacted Starting Materials
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.25Presence of a ketone carbonyl signal in IR and ¹³C NMR. Characteristic fragmentation pattern in MS.
MorpholineC₄H₉NO87.12Highly volatile and water-soluble, may be difficult to detect in crude product by LC-MS depending on workup. Characteristic signals in ¹H NMR.
Intermediates
4-(1-Benzylpiperidin-4-yl)morpholineC₁₆H₂₄N₂O260.38Observed when debenzylation is incomplete. Will have a higher molecular weight than the final product. ¹H NMR will show signals corresponding to the benzyl group.
4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholineC₁₆H₂₂N₂O258.36An intermediate from the reductive amination that may be present if the reduction of the enamine is incomplete.
Side-products
N-Acetyl-4-(piperidin-4-yl)morpholineC₁₁H₂₀N₂O₂212.29Can form if sodium triacetoxyborohydride is used as the reducing agent, leading to acetylation of the product or starting amine.
4-Hydroxy-1-benzylpiperidineC₁₂H₁₇NO191.27Can form if the starting N-benzyl-4-piperidone is reduced by the hydride reagent before imine formation.

Experimental Protocols

General Procedure for By-product Analysis by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, dichloromethane).

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) and with the expected fragmentation patterns of the potential by-products listed in the table above.

General Procedure for By-product Analysis by LC-MS
  • Sample Preparation: Dissolve the crude product in a suitable solvent compatible with the mobile phase (e.g., methanol/water mixture).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.

    • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these amine-containing compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z) of the parent ions.

  • Data Analysis: Extract the ion chromatograms for the expected molecular weights of the potential by-products.

Visual Workflow for By-product Identification

The following diagram illustrates a logical workflow for identifying an unknown peak in your analytical data during the synthesis of 4-(Piperidin-4-yl)morpholine.

Byproduct_Identification_Workflow start Unknown Peak Detected (GC-MS or LC-MS) check_mw Determine Molecular Weight (MW) start->check_mw compare_sm Compare MW to Starting Materials check_mw->compare_sm compare_int Compare MW to Intermediates compare_sm->compare_int No sm_match Identified as Unreacted Starting Material compare_sm->sm_match Yes compare_side Compare MW to Known Side-products compare_int->compare_side No int_match Identified as Reaction Intermediate compare_int->int_match Yes side_match Identified as Known Side-product compare_side->side_match Yes unknown Further Characterization Required (NMR, HRMS) compare_side->unknown No

By-product Identification Workflow

Technical Support Center: Optimization of Reductive Amination for 4-Morpholinopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Morpholinopiperidine via reductive amination.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reductive amination of a 4-piperidone derivative with morpholine.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient Imine/Enamine Formation: The initial condensation between the piperidone and morpholine is slow or does not reach completion. This can be due to the low nucleophilicity of morpholine or steric hindrance.[1][2]a. Pre-form the imine/enamine: Stir the 4-piperidone and morpholine together in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent. Monitoring by TLC or NMR can confirm imine formation.[1] b. Use a Lewis acid catalyst: Add a catalytic amount of a Lewis acid, such as Ti(O-i-Pr)₄, to activate the ketone and promote imine formation.[3] c. Increase reaction temperature: Gently heating the mixture during imine formation can increase the reaction rate. d. Remove water: Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during imine formation, which can shift the equilibrium towards the product.
2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or exposure to moisture, especially in the case of sodium triacetoxyborohydride (STAB).[4]a. Use fresh reducing agent: Ensure the reducing agent is new or has been stored under anhydrous conditions. b. Choose a different reducing agent: Consider using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C), which can be more robust under certain conditions.[5][6]
3. Unsuitable Reaction Conditions: The chosen solvent, pH, or temperature may not be optimal for the reaction.a. Optimize solvent: Dichloromethane (DCM) or dichloroethane (DCE) are commonly used for STAB reductions. For catalytic hydrogenation, methanol or ethanol are often suitable.[5][7] b. Adjust pH: The reaction is typically performed under mildly acidic conditions to facilitate imine formation. A small amount of acetic acid is often added.[7]
Incomplete Reaction / Presence of Starting Material 1. Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce all of the formed imine.a. Increase stoichiometry of reducing agent: Add a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents).
2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.a. Extend reaction time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., overnight).
Formation of Side Products 1. Over-alkylation: If the starting piperidone is not N-protected, the secondary amine of the product can react further.a. Use an N-protected piperidone: Start with N-Boc-4-piperidone or N-benzyl-4-piperidone to prevent side reactions at the piperidine nitrogen. The protecting group can be removed in a subsequent step.[5][7][8]
2. Reduction of the Ketone: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation is complete.a. Use a milder reducing agent: STAB or NaBH₃CN are generally preferred as they are more selective for the imine/iminium ion over the ketone.[3] b. Stepwise procedure: If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[9]
Difficulty in Product Isolation 1. Emulsion during Workup: The basic nature of the product can lead to emulsions during aqueous extraction.a. Use a brine wash: Wash the organic layer with a saturated solution of sodium chloride to help break up emulsions. b. Centrifugation: If emulsions persist, centrifuging the mixture can aid in phase separation.
2. Product is Water-Soluble: The product may have some solubility in the aqueous phase, leading to lower isolated yields.a. Back-extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product. b. pH adjustment: Ensure the aqueous layer is sufficiently basic (pH > 11) during extraction to keep the product in its free base form, which is less water-soluble.[8]

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: N-Boc-4-piperidone or 1-benzyl-4-piperidone?

Both N-Boc-4-piperidone and 1-benzyl-4-piperidone are suitable starting materials for the synthesis of 4-Morpholinopiperidine.[5][7][8] The choice often depends on the subsequent steps in your synthetic route and the desired deprotection conditions.

  • N-Boc-4-piperidone: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).[7] This method is common and generally provides clean deprotection.

  • 1-benzyl-4-piperidone: The benzyl group is removed by catalytic hydrogenation (e.g., H₂ over Pd/C).[8][10] This can sometimes be performed in a one-pot reaction with the reductive amination if catalytic hydrogenation is also used for the main reaction.[6]

Q2: What is the best reducing agent for this reaction?

The choice of reducing agent is critical for a successful reductive amination.

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a very common and effective reducing agent for this transformation.[7] It is mild and selective for the imine over the ketone, allowing for a one-pot procedure. However, it is sensitive to moisture.[4]

  • Sodium cyanoborohydride (NaBH₃CN): Another popular choice that is also selective for the imine. It is more stable in weakly acidic conditions than STAB.

  • Catalytic Hydrogenation (H₂/Pd/C or Pt catalyst): This is a "greener" option that avoids the use of hydride reagents.[6] It can be very effective and may also allow for the simultaneous debenzylation if starting from 1-benzyl-4-piperidone.[6][8]

Comparison of Common Reducing Agents

Reducing Agent Advantages Disadvantages Typical Solvents
Sodium Triacetoxyborohydride (STAB) - High selectivity for imines- Mild reaction conditions- One-pot procedure is common[7]- Moisture sensitive[4]- More expensive than other borohydridesDCM, DCE, THF
Sodium Cyanoborohydride (NaBH₃CN) - Good selectivity for imines- Stable in weakly acidic conditions- Toxic cyanide byproduct generationMethanol, Ethanol
Catalytic Hydrogenation (H₂/Pd/C) - "Green" alternative- High-yielding- Can combine with debenzylation[6][8]- Requires specialized hydrogenation equipment- Catalyst can be pyrophoricMethanol, Ethanol, Isopropanol

Q3: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting piperidone and the formation of the product. A suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) should be developed to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product's mass peak.

Q4: What are the key parameters to control for a high yield?

  • Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) and the reducing agent (e.g., 1.5 equivalents).

  • pH: Maintain a weakly acidic environment to promote imine formation without degrading the reducing agent. The addition of acetic acid is a common practice.[7]

  • Temperature: Most reductive aminations with hydride reagents are run at room temperature. Gentle heating may be required for imine formation, followed by cooling before the addition of the reducing agent. Catalytic hydrogenations may require elevated temperatures and pressures.[8][10]

  • Reaction Time: Allow sufficient time for the reaction to go to completion, which is often overnight.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone using STAB [7]

  • To a solution of N-Boc-4-piperidone (1 equivalent) and morpholine (1.1 equivalents) in dichloromethane (DCM), add acetic acid (1 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc-protected product is then deprotected using standard methods (e.g., 4M HCl in dioxane) to yield 4-Morpholinopiperidine.[7]

Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone via Catalytic Hydrogenation [6][8]

  • In a suitable pressure vessel, combine 1-benzyl-4-piperidone (1 equivalent), morpholine (at least 5 equivalents), a platinum or palladium catalyst (e.g., Pd/C), and a solvent such as methanol.[6]

  • Pressurize the vessel with hydrogen gas (e.g., up to 1 MPa).[6]

  • Stir the reaction mixture at a suitable temperature (e.g., 50-80°C) for several hours until the reaction is complete.[8][10]

  • Cool the reaction mixture, carefully vent the hydrogen gas, and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-4-morpholinopiperidine.

  • The N-benzyl group is then removed in a separate catalytic hydrogenation step to yield 4-Morpholinopiperidine.[8][10]

Visualizing the Workflow

Reductive Amination Workflow for 4-Morpholinopiperidine

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification Piperidone N-Protected 4-Piperidone Imine_Formation Imine/Enamine Formation (+ Acid Catalyst, optional) Piperidone->Imine_Formation Morpholine Morpholine Morpholine->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Solvent Protected_Product N-Protected 4-Morpholinopiperidine Reduction->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product 4-Morpholinopiperidine Deprotection->Final_Product Purification Purification Final_Product->Purification

Caption: General workflow for the synthesis of 4-Morpholinopiperidine.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No Product? Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Yes Optimize_Conditions Optimize Conditions (Solvent, pH, Temp) Start->Optimize_Conditions No, but starting material consumed Check_Reagent Check Reducing Agent (Age, Storage) Check_Imine->Check_Reagent Imine Formed Preform_Imine Pre-form Imine Add Lewis Acid Check_Imine->Preform_Imine No Imine Use_Fresh_Reagent Use Fresh Reducing Agent Check_Reagent->Use_Fresh_Reagent Inactive Check_Reagent->Optimize_Conditions Active Success Reaction Successful Preform_Imine->Success Use_Fresh_Reagent->Success Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 4-(4-Methylpiperidin-4-yl)morpholine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 4-(4-Methylpiperidin-4-yl)morpholine, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the purification of this compound by normal-phase chromatography?

A1: For normal-phase purification on silica gel, a gradient elution is recommended, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical starting gradient could be 100% DCM, ramping up to 10% MeOH in DCM over several column volumes. The exact gradient will depend on the crude sample's purity and the specific impurities present.

Q2: Can reverse-phase chromatography be used for the purification of this compound?

A2: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying this compound, especially for achieving high purity. A C18 column is a suitable stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q3: How can I detect this compound during chromatography?

A3: this compound lacks a strong chromophore, making UV detection challenging at standard wavelengths (e.g., 254 nm). Detection can be achieved at lower wavelengths (e.g., 210-220 nm), but this may result in a lower signal-to-noise ratio. More effective detection methods include Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). For thin-layer chromatography (TLC) analysis, staining with potassium permanganate or iodine can be used for visualization.

Q4: What is a common issue encountered during the purification of this compound?

A4: A frequent issue is peak tailing, which can be attributed to the basic nature of the piperidine and morpholine nitrogen atoms interacting with acidic silanol groups on the silica gel surface. This can lead to poor separation and reduced resolution.

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution of Impurities in Normal-Phase Chromatography
Possible Cause Recommended Solution
Inappropriate Mobile Phase Polarity Optimize the mobile phase. If impurities are eluting too close to the product, try a shallower gradient. If the product is not eluting, increase the polarity by raising the percentage of methanol.
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.
Similar Polarity of Compound and Impurities Consider switching to a different stationary phase, such as alumina, or changing the solvent system entirely. For example, using a ternary system like DCM/MeOH/NH4OH can alter selectivity.
Issue 2: Significant Peak Tailing in Normal-Phase Chromatography
Possible Cause Recommended Solution
Interaction with Acidic Silanols Add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonium hydroxide (NH4OH) at a concentration of 0.1-1%. This will help to saturate the active sites on the silica and improve peak shape.
Water Content in Mobile Phase Ensure the use of dry solvents, as water can deactivate the silica gel and affect separation.
Issue 3: No Peaks Observed or Very Low Signal in HPLC-UV
Possible Cause Recommended Solution
Lack of a UV Chromophore Switch to a more universal detection method like ELSD or MS. If UV must be used, try detecting at a lower wavelength (210-220 nm).
Compound Not Eluting The compound may be strongly retained on the column. In reverse-phase, decrease the polarity of the mobile phase (increase organic content). In normal-phase, increase the mobile phase polarity.
Sample Degradation Ensure the stability of the compound in the chosen mobile phase and at the operating temperature.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA).

  • Gradient:

    • 0-2% MeOH in DCM over 2 column volumes (CV)

    • 2-5% MeOH in DCM over 10 CV

    • 5-10% MeOH in DCM over 5 CV

  • Detection: TLC analysis of fractions with visualization by potassium permanganate stain.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM.

Protocol 2: Preparative RP-HPLC
  • Stationary Phase: C18 column (e.g., 10 µm, 19 x 250 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 5% B for 2 minutes

    • 5-95% B over 20 minutes

    • 95% B for 5 minutes

  • Flow Rate: 15 mL/min

  • Detection: Mass Spectrometry (MS)

Data Presentation

Parameter Normal-Phase Flash Chromatography Preparative RP-HPLC
Stationary Phase Silica GelC18
Typical Loading 1-10 g50-500 mg
Purity Achieved >95%>99%
Typical Yield 80-90%70-85%
Primary Detection TLC with StainingMass Spectrometry

Visualizations

Chromatography_Troubleshooting start Start Purification issue Chromatography Issue? start->issue poor_sep Poor Separation issue->poor_sep Yes peak_tail Peak Tailing issue->peak_tail no_peak No/Low Signal issue->no_peak end Successful Purification issue->end No solution1 Optimize Gradient Reduce Loading Change System poor_sep->solution1 solution2 Add Basic Modifier Use Dry Solvents peak_tail->solution2 solution3 Change Detector (MS/ELSD) Adjust Mobile Phase no_peak->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for chromatography issues.

Experimental_Workflow cluster_NP Normal-Phase Chromatography cluster_RP Reverse-Phase HPLC np_start Dissolve Crude in DCM np_load Load onto Silica Column np_start->np_load np_elute Elute with DCM/MeOH/TEA Gradient np_load->np_elute np_collect Collect Fractions np_elute->np_collect np_analyze Analyze by TLC np_collect->np_analyze np_combine Combine Pure Fractions np_analyze->np_combine np_evap Evaporate Solvent np_combine->np_evap rp_start Dissolve in Mobile Phase A rp_inject Inject onto C18 Column rp_start->rp_inject rp_elute Elute with Water/ACN/Formic Acid Gradient rp_inject->rp_elute rp_collect Collect Fractions via MS Trigger rp_elute->rp_collect rp_lyo Lyophilize Fractions rp_collect->rp_lyo start Crude Product start->np_start start->rp_start

Caption: Experimental workflows for purification methods.

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 4-(Piperidin-4-yl)morpholine, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reductive amination of N-protected-4-piperidone with morpholine is resulting in a very low yield. What are the common causes?

A1: Low yields in this step are often traced back to several factors:

  • Inefficient Imine/Enamine Formation: The initial reaction between the piperidone ketone and morpholine to form an imine or enamine intermediate is reversible and pH-sensitive. If the conditions are not optimal, the equilibrium may not favor the intermediate, leading to a low conversion rate.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a mild and commonly used reagent for reductive aminations. It is moisture-sensitive, and its effectiveness can be compromised by wet solvents or reagents[1].

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, which is ideal for imine formation. However, it is highly toxic and requires careful handling[1][2].

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source is a clean and effective method. However, the catalyst can be sensitive to impurities ("poisoning"), and the reaction requires specialized equipment like an autoclave or a hydrogenation apparatus[3][4].

  • Side Reactions: The primary side reaction is the reduction of the starting ketone (N-protected-4-piperidone) back to the corresponding alcohol before it can react with morpholine. This is more common with stronger reducing agents like sodium borohydride (NaBH₄) if it's added before imine formation is complete[1].

  • Incorrect Stoichiometry: An insufficient excess of morpholine can lead to incomplete conversion of the piperidone starting material[4].

Q2: I am observing the starting N-protected-4-piperidone in my crude product. How can I improve the conversion rate?

A2: Unreacted starting material is a clear indicator of incomplete reaction. Consider the following adjustments:

  • Optimize Reaction Time and Temperature: Some reactions may require longer periods or gentle heating to go to completion. A patent describes a reaction at 80°C for 7 hours to achieve a high yield[3].

  • Adjust pH: For reductive aminations using borohydride reagents, the reaction is often facilitated by mildly acidic conditions (pH 4-6) to promote imine formation without deactivating the amine nucleophile[5]. Adding a small amount of acetic acid can be beneficial[6].

  • Increase Equivalents of Morpholine: Using a larger excess of morpholine can shift the equilibrium towards the formation of the enamine/iminium ion intermediate, driving the reaction forward[4].

  • Check Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. If the catalyst has been exposed to air or contaminants, its activity can be significantly reduced.

Q3: The subsequent deprotection step (e.g., removal of Boc or Benzyl group) is inefficient. What should I check?

A3: Inefficient deprotection can also be a significant bottleneck.

  • For N-Boc Deprotection: This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dioxane or dichloromethane[6]. If the reaction is incomplete, ensure your acid is not old or hydrated, and consider increasing the reaction time or the equivalents of acid.

  • For N-Benzyl Deprotection (Hydrogenolysis): This reaction is dependent on the catalyst (e.g., Pd/C) and hydrogen source.

    • Catalyst Loading: Ensure an adequate amount of catalyst is used. A typical loading is 5-10 mol% of palladium[3].

    • Hydrogen Pressure: The reaction often requires positive hydrogen pressure (e.g., 50 psi) to proceed efficiently[3].

    • Solvent Choice: Alcohols like methanol or ethanol are common solvents for this reaction.

    • Catalyst Poisoning: The catalyst can be poisoned by sulfur or other impurities from previous steps. Purifying the N-benzyl intermediate before this step is crucial.

Q4: I am struggling with the purification of the final product, 4-(Piperidin-4-yl)morpholine. What are the best practices?

A4: The final product is a relatively polar, basic compound, which can make purification challenging.

  • Acid-Base Extraction: As a basic amine, the product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.

  • Crystallization: The product is a solid at room temperature (m.p. 40-43 °C) and can be purified by crystallization or recrystallization from an appropriate solvent system. The hydrochloride salt can also be prepared and crystallized for purification[7].

  • Column Chromatography: While possible, the polar nature of the product can lead to streaking on silica gel. Using a polar eluent system, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide in the mobile phase, can improve the chromatography.

  • Distillation: The product can be distilled under reduced pressure (e.g., 100-115 °C at 0.15-0.20 mmHg), which can be an effective purification method for larger scales.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-(Piperidin-4-yl)morpholine

Starting MaterialKey StepsReagents/ConditionsReported YieldReference
N-benzyl-4-piperidone1. Reductive Amination2. Hydrogenolysis1. Morpholine, Pd/C, H₂ (50 psi), Methanol2. (Implicit in one step)93%[3]
N-benzyl-4-piperidone1. Reductive Amination2. Hydrogenolysis1. Morpholine, Pd/C, H₂ (0.5 MPa), Isopropanol, 80°C2. (Implicit in one step)97%[3]
N-Boc-4-piperidone1. Reductive Amination2. Boc Deprotection1. Morpholine, Acetic Acid, Pd/C, H₂, Methanol2. HCl in 1,4-DioxaneHigh (not quantified)[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis from N-Benzyl-4-piperidone

This protocol involves the reductive amination of N-benzyl-4-piperidone with morpholine, followed by debenzylation.

Step A: Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine

  • To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol or toluene), add a molar excess (e.g., 5-fold) of morpholine[4][7].

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or 0.5 MPa)[3].

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80°C) for several hours (e.g., 7-18 hours) until the reaction is complete, as monitored by TLC or GC-MS[3].

  • Once complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-benzylpiperidin-4-yl)morpholine.

Step B: Debenzylation to 4-(Piperidin-4-yl)morpholine

  • Dissolve the crude product from Step A in methanol (e.g., 400 mL for 0.16 mol of substrate).

  • Add a fresh portion of 10% Palladium on carbon catalyst.

  • Pressurize the reaction vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 18 hours or until debenzylation is complete.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting colorless oil can be encouraged to crystallize to yield the final product. The product can be further purified by distillation or recrystallization[4].

Protocol 2: Two-Step Synthesis from N-Boc-4-piperidone

This protocol is an alternative using a Boc-protected starting material.

Step A: Synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate

  • In a reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (1 equivalent) in anhydrous methanol[6].

  • Slowly add morpholine (e.g., 1.1 equivalents) followed by a catalytic amount of acetic acid[6].

  • Add 10% Palladium on carbon catalyst.

  • Place the reaction under a hydrogen atmosphere and stir overnight, monitoring for completion by GC[6].

  • Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer and purify by column chromatography to isolate the Boc-protected intermediate[6].

Step B: Boc Deprotection to 4-(Piperidin-4-yl)morpholine

  • Dissolve the purified intermediate from Step A in a suitable solvent.

  • Add a solution of HCl in 1,4-dioxane and stir the mixture[6].

  • The hydrochloride salt of the product will precipitate. Filter the white solid.

  • To obtain the free base, neutralize the hydrochloride salt with a suitable base (e.g., NaOH or Na₂CO₃ solution) and extract with an organic solvent.

  • Dry and concentrate the organic extracts to yield the final product, 4-(Piperidin-4-yl)morpholine[6].

Visualizations

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection SM N-Protected-4-piperidone + Morpholine INT Iminium Ion Intermediate SM->INT [H+] catalyst P1 N-Protected-4-(Piperidin-4-yl)morpholine INT->P1 Reducing Agent (e.g., H₂/Pd-C or NaBH(OAc)₃) P2 4-(Piperidin-4-yl)morpholine (Final Product) P1->P2 Deprotection Reagent (e.g., H₂/Pd-C for Benzyl or HCl for Boc)

Caption: Synthetic pathway for 4-(Piperidin-4-yl)morpholine.

G start Setup Reaction Vessel add_reagents Add Solvent, N-Protected Piperidone, and Morpholine start->add_reagents add_catalyst Add Catalyst / Reducing Agent add_reagents->add_catalyst react Run Reaction (Stir under H₂ or at RT) add_catalyst->react monitor Monitor Progress (TLC/GC/LCMS) react->monitor workup Reaction Workup (Filter Catalyst, Quench) monitor->workup extract Aqueous Extraction / Phase Separation workup->extract dry Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Crystallization / Chromatography / Distillation) concentrate->purify deprotect Deprotection Step (if applicable) purify->deprotect final_purify Final Purification & Isolation deprotect->final_purify end Characterize Final Product (NMR, MS) final_purify->end

Caption: General experimental workflow for synthesis.

G start Low Yield Observed check_sm Analysis of Crude Reaction Mixture: High amount of Starting Material (SM)? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No incomplete_rxn Incomplete Reaction sm_yes->incomplete_rxn cause_incomplete Potential Causes: - Insufficient reaction time/temp - Poor reducing agent/catalyst activity - Suboptimal pH - Incorrect stoichiometry incomplete_rxn->cause_incomplete check_side_prod Major Side Products Observed? sm_no->check_side_prod side_prod_yes YES check_side_prod->side_prod_yes Yes side_prod_no NO check_side_prod->side_prod_no No side_rxn Side Reactions Dominate side_prod_yes->side_rxn cause_side_rxn Potential Causes: - Wrong type of reducing agent (e.g., NaBH₄) - SM ketone reduced to alcohol - Over-reduction side_rxn->cause_side_rxn check_purification Significant Loss During Purification? side_prod_no->check_purification purify_yes YES check_purification->purify_yes Yes purify_no NO check_purification->purify_no No purify_loss Purification Issues purify_yes->purify_loss cause_purify Potential Causes: - Product is water-soluble - Emulsion during extraction - Streaking on silica column - Decomposition on column purify_loss->cause_purify other Check Deprotection Step Efficiency or Re-evaluate Overall Strategy purify_no->other

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: N-Benzylation of 4-Morpholinopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the N-benzylation of 4-morpholinopiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-benzylation of 4-morpholinopiperidine, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired N-Benzyl-4-morpholinopiperidine

Potential CauseRecommended Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS. - Increase the reaction temperature in small increments. - Ensure the reducing agent (for reductive amination) is active and added in sufficient quantity.
Suboptimal Reagent Stoichiometry - For reductive amination, use a slight excess (1.1-1.2 equivalents) of benzaldehyde. - For alkylation with benzyl halide, use a slight excess (1.1 equivalents) of the halide.
Catalyst Inactivity (for reductive amination) - Use fresh palladium on carbon (Pd/C) or Raney nickel. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Inefficient Imine/Enamine Formation (for reductive amination) - If using a protic solvent, consider adding a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus with an azeotropic solvent like toluene to remove water.

Issue 2: Presence of Significant Side Products

Observed Side ProductPotential CauseRecommended Solution
Unreacted 4-Morpholinopiperidine Incomplete reaction.See solutions for "Low Yield."
Benzyl Alcohol (in reductive amination with benzyl alcohol) Reduction of benzyl alcohol by the reducing agent.Add the reducing agent portion-wise or after the initial formation of the imine/enamine.
Dibenzylamine Self-condensation of benzylamine (if formed).Ensure the reaction conditions do not favor the decomposition of the starting materials.
Quaternary Ammonium Salt Over-alkylation of the product, especially with benzyl halides.- Slowly add the benzyl halide to the reaction mixture to maintain a low concentration. - Use a 1:1 stoichiometry of the amine and benzyl halide. - Consider using a weaker base.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-benzylation of 4-morpholinopiperidine?

A1: The most common side reactions are:

  • Over-alkylation: This is particularly prevalent when using a benzyl halide as the alkylating agent. The desired product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt.[1]

  • Formation of Benzyl Alcohol: In reductive amination using benzyl alcohol as the starting material, the benzyl alcohol itself can be reduced to benzyl alcohol.

  • Incomplete Reaction: Leaving unreacted starting materials in the final product mixture.

Q2: How can I minimize the formation of the quaternary ammonium salt?

A2: To minimize over-alkylation:

  • Slowly add the benzyl halide to the reaction mixture.

  • Use a strict 1:1 molar ratio of 4-morpholinopiperidine to the benzyl halide.

  • Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Consider using reductive amination instead of direct alkylation, as it can sometimes offer better selectivity for mono-alkylation.

Q3: What are the best methods for purifying the N-benzyl-4-morpholinopiperidine product?

A3: Purification can typically be achieved through:

  • Column Chromatography: Using silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) is often effective for separating the desired product from starting materials and byproducts.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method, especially for larger-scale reactions.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to remove impurities.

Q4: Which N-benzylation method is better: reductive amination or direct alkylation with a benzyl halide?

A4: The choice of method depends on several factors:

  • Reductive Amination (with benzaldehyde): This method is often preferred for its selectivity and avoidance of generating halide waste. It typically involves the formation of an imine or enamine intermediate, followed by reduction.[2][3]

  • Direct Alkylation (with benzyl bromide/chloride): This is a more direct approach but is more prone to over-alkylation to the quaternary ammonium salt.[1] Careful control of stoichiometry and reaction conditions is crucial.

Experimental Protocols

Protocol 1: N-Benzylation via Reductive Amination

This protocol is a representative method and may require optimization.

  • Imine/Enamine Formation:

    • To a solution of 4-morpholinopiperidine (1 equivalent) in a suitable solvent (e.g., methanol or toluene), add benzaldehyde (1.1 equivalents).

    • If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water.

    • If using methanol, stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) in portions. Other reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation (H₂/Pd/C) can also be used.[3]

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: N-Benzylation via Direct Alkylation

This protocol is a representative method and may require optimization.

  • Reaction Setup:

    • Dissolve 4-morpholinopiperidine (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) in an aprotic solvent (e.g., acetonitrile or DMF).

  • Alkylation:

    • Slowly add benzyl bromide (1.05 equivalents) to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Work-up and Purification:

    • Filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

N_Benzylation_Pathways cluster_reductive_amination Reductive Amination Pathway cluster_direct_alkylation Direct Alkylation Pathway 4-Morpholinopiperidine_RA 4-Morpholinopiperidine Imine_Intermediate Imine Intermediate 4-Morpholinopiperidine_RA->Imine_Intermediate + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Intermediate Benzyl_Alcohol Benzyl Alcohol (Side Product) Benzaldehyde->Benzyl_Alcohol + [H] (Side Reaction) Product_RA N-Benzyl-4- morpholinopiperidine Imine_Intermediate->Product_RA + [H] (Reducing Agent) 4-Morpholinopiperidine_DA 4-Morpholinopiperidine Product_DA N-Benzyl-4- morpholinopiperidine 4-Morpholinopiperidine_DA->Product_DA + Benzyl Bromide - HBr Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product_DA Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation) Product_DA->Quaternary_Salt + Benzyl Bromide (Side Reaction)

Caption: Reaction pathways for N-benzylation of 4-morpholinopiperidine.

Troubleshooting_Workflow Start Start: N-Benzylation Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Desired_Product High Yield & Purity? Analysis->Desired_Product End End: Purification Desired_Product->End Yes Low_Yield Low Yield Identified Desired_Product->Low_Yield No Side_Products Side Products Identified Desired_Product->Side_Products No Check_Conditions Check Reaction Conditions: - Time - Temperature - Reagent Stoichiometry - Catalyst Activity Low_Yield->Check_Conditions Check_Conditions->Start Re-run Experiment Identify_Side_Products Identify Side Products: - Quaternary Salt? - Benzyl Alcohol? - Starting Material? Side_Products->Identify_Side_Products Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization - Distillation Identify_Side_Products->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for N-benzylation of 4-morpholinopiperidine.

References

Technical Support Center: Purification of Crude "4-(4-Methylpiperidin-4-yl)morpholine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude "4- (4-Methylpiperidin-4-yl)morpholine". The information is presented in a user-friendly question-and-answer format, offering detailed experimental protocols and data-driven guidance.

FAQs and Troubleshooting Guides

Q1: What are the common methods for purifying crude "4-(4-Methylpiperidin-4-yl)morpholine"?

A1: The most common and effective methods for purifying crude "this compound" are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For removal of minor, structurally similar impurities, column chromatography is often preferred. For removing bulk impurities and achieving high crystallinity, recrystallization is a powerful technique.

Q2: I am observing a persistent oily residue in my crude product. What is the likely cause and how can I remove it?

A2: An oily residue in the crude product often indicates the presence of unreacted starting materials, low molecular weight byproducts, or residual solvent. A likely synthetic route to "this compound" is the reductive amination of 4-methyl-4-piperidone with morpholine. In this case, potential impurities could include unreacted morpholine, partially reacted intermediates, or byproducts from side reactions.

Troubleshooting Steps:

  • Initial Washing: Before attempting more complex purification, wash the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. A cold, non-polar solvent like hexane or diethyl ether can be effective in removing residual organic impurities.

  • Acid-Base Extraction: As "this compound" is a tertiary amine, an acid-base extraction can be a highly effective purification step. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified free base extracted back into an organic solvent.

  • Purification by Recrystallization or Chromatography: If the oily residue persists, proceed with one of the detailed purification protocols outlined below.

Q3: My recrystallization attempt resulted in poor crystal formation or oiling out. What should I do?

A3: Poor crystal formation or "oiling out" during recrystallization is a common issue that can be addressed by modifying the solvent system and cooling process.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For tertiary amines like "this compound", suitable solvents can include alcohols (ethanol, isopropanol), esters (ethyl acetate), or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/hexane, acetone/hexane). Experiment with different solvent systems to find the optimal one.

  • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product or cause the product to oil out. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Q4: During column chromatography, my product is tailing or not eluting properly. How can I improve the separation?

A4: Tailing of basic compounds like amines on silica gel is a frequent problem due to the acidic nature of the stationary phase. This can be overcome by modifying the mobile phase or using a different stationary phase.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica gel. Triethylamine (TEA) at a concentration of 0.1-2% (v/v) is commonly used.[1] For example, a gradient of ethyl acetate in hexane with 0.5% TEA.

  • Amine-Functionalized Silica: For challenging separations, consider using an amine-functionalized silica gel column. This stationary phase has a basic surface that repels basic compounds, leading to improved peak shape and separation.[2]

  • Solvent System: Ensure your chosen solvent system provides an appropriate Rf value (retention factor) for your compound on a TLC plate (ideally between 0.2 and 0.4) before running the column. A common mobile phase for purifying piperidine derivatives is a gradient of methanol in dichloromethane.[3]

Q5: How can I assess the purity of my "this compound"?

A5: Several analytical techniques can be used to determine the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity assessment. Since "this compound" lacks a strong UV chromophore, detection can be achieved using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed for UV detection. A mixed-mode column with cation-exchange properties can provide good retention and separation of tertiary amines.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis. Due to the polarity of the amine, derivatization may be necessary to improve volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are excellent for confirming the structure of your compound and identifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the compound against a certified internal standard.[4] The characteristic signals for the morpholine and piperidine rings can be used for identification. The morpholine protons typically appear as two multiplets around 3.7 ppm (for the -O-CH₂- protons) and 2.5 ppm (for the -N-CH₂- protons). The protons on the piperidine ring will have distinct chemical shifts depending on their position relative to the nitrogen and the methyl group.

Data Presentation

The following table summarizes typical purification outcomes for tertiary amines based on literature for similar compounds. Actual results for "this compound" may vary depending on the specific impurities present in the crude material.

Purification MethodTypical Crude Purity (%)Expected Purity after 1st Pass (%)Key Parameters
Recrystallization 85 - 95> 98Solvent: Ethanol, Isopropanol, or Ethyl Acetate/Hexane
Column Chromatography 85 - 95> 99Stationary Phase: Silica Gel or Amine-Functionalized Silica
Mobile Phase: Hexane/Ethyl Acetate with 0.5% TEA or DCM/Methanol

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude "this compound" in a minimal amount of a heated solvent (e.g., isopropanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Use standard silica gel (40-63 µm). For highly basic impurities, consider amine-functionalized silica.

    • Mobile Phase: Develop a suitable mobile phase system using thin-layer chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexane containing 0.5% triethylamine (TEA). For more polar compounds, a gradient of methanol (0-10%) in dichloromethane with 0.5% TEA can be effective. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique often provides better resolution than wet loading.

  • Elution: Run the column using the developed gradient, starting with the less polar solvent mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "this compound".

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) Wash Initial Wash (e.g., cold hexane) Crude->Wash Remove non-polar impurities AcidBase Acid-Base Extraction Wash->AcidBase If impurities persist Recrystallization Recrystallization AcidBase->Recrystallization For bulk purification Column Column Chromatography AcidBase->Column For high purity Pure Pure Product (>98%) Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of crude "this compound".

Diagram 2: Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Column Chromatography of This compound Problem Problem: Tailing or Poor Elution Start->Problem Solution1 Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase Problem->Solution1 Primary Solution Solution2 Use Amine-Functionalized Silica Gel Problem->Solution2 Alternative/Advanced Solution Result Improved Peak Shape and Separation Solution1->Result Solution2->Result

Caption: Troubleshooting guide for common issues in column chromatography of the target compound.

References

Troubleshooting guide for the synthesis of morpholine-piperidine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine-piperidine analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of morpholine-piperidine analogs, offering potential causes and solutions.

1. Low Reaction Yield

Question: I am consistently obtaining a low yield of my desired morpholine-piperidine analog. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of morpholine-piperidine analogs can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. The optimal conditions can vary significantly depending on the specific synthetic route.

    • Solution: Systematically screen different temperatures and reaction times. For instance, in piperidine synthesis, increasing the temperature from 80 °C to 100 °C may improve yield, but higher temperatures can sometimes lead to a decrease in enantioselectivity.[1] It is also beneficial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inefficient Catalyst: The choice of catalyst and its concentration can dramatically impact the reaction outcome.

    • Solution: Experiment with different catalysts and catalyst loadings. For piperidine synthesis via a four-component reaction, piperidine has been shown to be an efficient organo-base catalyst when ethanol is the solvent.[2] The concentration of the catalyst can also be crucial; for example, in certain reactions, a piperidine concentration of 0.081 M has been shown to give higher yields compared to lower concentrations.[3]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried, as moisture can quench reagents or catalyze side reactions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include over-alkylation in N-alkylation reactions or the formation of regioisomers.

    • Solution: To minimize over-alkylation, the alkylating agent can be added slowly to the reaction mixture to maintain a low concentration.[4] In cases where regioisomers are formed, optimizing the reaction conditions (e.g., temperature, catalyst) may favor the formation of the desired isomer. Purification techniques such as column chromatography are often necessary to separate isomers.[5][6]

  • Product Degradation: The target molecule may be unstable under the reaction or work-up conditions.

    • Solution: If product degradation is suspected, consider milder reaction conditions or a different work-up procedure. Protecting sensitive functional groups can also prevent degradation.

2. Incomplete Reaction

Question: My reaction is not going to completion, and I observe a significant amount of unreacted starting material. What should I do?

Answer:

Incomplete reactions are a common issue. Here are several factors to consider:

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.

    • Solution: As mentioned previously, monitor the reaction progress over a longer period or incrementally increase the temperature.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

    • Solution: Using a fresh batch of catalyst or a higher catalyst loading might be necessary. In some cases, the catalyst may be poisoned by impurities in the starting materials.

  • Reversible Reaction: The reaction may be in equilibrium, preventing full conversion to the product.

    • Solution: To drive the equilibrium towards the product side, one of the products can be removed from the reaction mixture as it is formed (e.g., by distillation or using a Dean-Stark trap to remove water).

  • Steric Hindrance: Bulky substituents on the starting materials can slow down or prevent the reaction.

    • Solution: A more reactive catalyst or more forcing reaction conditions (higher temperature or pressure) might be required. Alternatively, a different synthetic route with less sterically hindered intermediates could be explored.

3. Difficulty in Product Purification

Question: I am struggling to purify my final morpholine-piperidine analog. What are the best approaches?

Answer:

Purification can be challenging due to the presence of byproducts, unreacted starting materials, or the physicochemical properties of the product itself.

Potential Causes and Solutions:

  • Formation of Closely Related Byproducts: Side reactions can lead to byproducts with similar polarities to the desired product, making separation by chromatography difficult.

    • Solution: Optimize the reaction to minimize byproduct formation. For purification, techniques like flash column chromatography with a carefully selected solvent system are often effective.[7] High-Performance Liquid Chromatography (HPLC) can also be used for separating closely related compounds.[8][9]

  • Product is Highly Polar or Water-Soluble: This can make extraction and purification by normal-phase chromatography challenging.

    • Solution: For highly polar compounds, reverse-phase chromatography may be a better option. Lyophilization can be used to remove water from the final product.

  • Presence of Regioisomers: The synthesis can sometimes yield a mixture of regioisomers which can be difficult to separate.

    • Solution: Recrystallization can sometimes be effective in separating isomers if there is a significant difference in their crystal packing.[5][6] Otherwise, preparative HPLC is often the method of choice.

Table 1: Troubleshooting Summary for Low Yield

Potential CauseSuggested Solutions
Suboptimal Reaction ConditionsOptimize temperature, pressure, and reaction time. Monitor reaction progress.
Inefficient CatalystScreen different catalysts and catalyst loadings.
Poor Reagent/Solvent QualityUse high-purity, dry reagents and solvents.
Side ReactionsModify reaction conditions to minimize byproduct formation (e.g., slow addition of reagents).
Product DegradationUse milder reaction/work-up conditions or employ protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing morpholine-piperidine analogs?

A1: Common synthetic strategies include:

  • Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the desired amine. This method is widely used due to its efficiency and the availability of a variety of reducing agents.[10][11][12][13][14]

  • N-alkylation: This is a direct method where a piperidine or morpholine nitrogen is alkylated using an alkyl halide. Care must be taken to avoid over-alkylation.[4]

  • Cyclization Reactions: Intramolecular reactions of amino alcohols or related precursors can be used to form the morpholine or piperidine ring.[15]

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step.

Q2: How can I avoid the formation of over-alkylation products during N-alkylation of piperidine?

A2: Over-alkylation, leading to the formation of quaternary ammonium salts, is a common side reaction. To minimize this:

  • Use a molar excess of the piperidine relative to the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture.[4]

  • Use a base to neutralize the acid formed during the reaction, but be aware that this can sometimes promote dialkylation.[4]

Q3: What are some common reducing agents used in the reductive amination for the synthesis of these analogs?

A3: Several reducing agents are commonly employed, each with its own advantages:

  • Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent that is often used for reductive aminations in non-protic solvents.[10][12]

  • Sodium cyanoborohydride (NaBH₃CN): Effective in protic solvents and at acidic pH, where it selectively reduces imines over carbonyls.[10][12]

  • Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde or ketone. It is typically added after the imine has been formed.[10][12]

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Issues
NaBH(OAc)₃ (STAB)Dichloromethane (DCM), Dichloroethane (DCE)Mild, selective for imines.Moisture sensitive.
NaBH₃CNMethanol (MeOH), Ethanol (EtOH)Selective for imines at acidic pH.Toxic cyanide byproduct.
NaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive, powerful.Can reduce starting carbonyls.

Experimental Protocols

General Protocol for Reductive Amination:

  • Dissolve the ketone or aldehyde (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., Dichloromethane or Methanol).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-alkylation:

  • Dissolve the piperidine or morpholine derivative (1.0 eq.) and a base (e.g., Potassium carbonate, 1.5-2.0 eq.) in a polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Synthetic Step cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A Morpholine/Piperidine Precursor C Reaction Setup (Solvent, Catalyst, Temperature) A->C B Coupling Partner B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Extraction E->F G Purification (Column Chromatography, HPLC) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A general experimental workflow for the synthesis of morpholine-piperidine analogs.

troubleshooting_logic Start Problem Encountered LowYield Low Yield Start->LowYield IncompleteReaction Incomplete Reaction Start->IncompleteReaction PurificationIssue Purification Difficulty Start->PurificationIssue CheckConditions Optimize Reaction Conditions (Temp, Time, Catalyst) LowYield->CheckConditions CheckReagents Verify Reagent/Solvent Purity LowYield->CheckReagents MinimizeSideReactions Modify Reaction Setup (e.g., slow addition) LowYield->MinimizeSideReactions IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp CheckCatalyst Use Fresh/More Catalyst IncompleteReaction->CheckCatalyst ShiftEquilibrium Remove Byproducts (if reversible) IncompleteReaction->ShiftEquilibrium OptimizeChroma Optimize Chromatography (Solvent System, Column) PurificationIssue->OptimizeChroma AlternativeMethod Consider Alternative Purification (Recrystallization, Prep-HPLC) PurificationIssue->AlternativeMethod signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone/Aldehyde Imine Imine/Iminium Ion Ketone->Imine + Amine - H2O Amine Amine Amine->Imine Product Morpholine-Piperidine Analog Imine->Product + Reducing Agent

References

Catalyst selection for the hydrogenation of "4-(1-benzylpiperidin-4-yl)morpholine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the catalytic hydrogenation of 4-(1-benzylpiperidin-4-yl)morpholine . This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and robust troubleshooting strategies to ensure successful debenzylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst for the debenzylation of 4-(1-benzylpiperidin-4-yl)morpholine?

For the N-debenzylation of this substrate, the most common and reliable catalyst to start with is Palladium on Carbon (Pd/C) .[1][2][3] Typically, a 5% or 10% (w/w) loading is effective.[1] If standard Pd/C shows low activity, a more active alternative is Pearlman's catalyst (Pd(OH)₂/C) .[2][4] Platinum-based catalysts can also be used, but palladium is often the preferred choice for this transformation.[4][5]

Q2: What are the typical reaction conditions for this hydrogenation?

The reaction conditions can be broadly divided into two categories: standard catalytic hydrogenation and catalytic transfer hydrogenation (CTH).

  • Standard Hydrogenation : This involves using hydrogen gas (H₂), typically at pressures ranging from atmospheric (using a hydrogen balloon) to high pressure (using an autoclave or Parr shaker).[4][6]

  • Catalytic Transfer Hydrogenation (CTH) : This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of the catalyst.[1] A widely used and efficient system is ammonium formate with Pd/C in methanol at reflux.[1][7][8]

Polar solvents like methanol and ethanol are excellent choices for both methods.[2][9]

Q3: What are the main advantages of using Catalytic Transfer Hydrogenation (CTH) with ammonium formate?

CTH offers several significant advantages over traditional high-pressure hydrogenation:

  • Safety and Convenience : It eliminates the need for specialized high-pressure reactors and the handling of hydrogen gas cylinders.[1]

  • Mild Conditions : The reaction is often run under neutral conditions at the reflux temperature of the solvent (e.g., methanol), which is moderate.[1]

  • Rapid Reactions : Debenzylation using CTH is often very fast, with some reactions completing in as little as 10 minutes.[1]

  • Direct Product Isolation : The workup is typically straightforward, involving filtration of the catalyst followed by evaporation of the solvent to yield the free amine directly.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase should be chosen to clearly separate the starting material (4-(1-benzylpiperidin-4-yl)morpholine) from the debenzylated product (4-(piperidin-4-yl)morpholine). Disappearance of the starting material spot indicates reaction completion.

Catalyst and Condition Summary
Catalytic SystemHydrogen SourceTypical PressureCommon SolventsKey Advantages & Considerations
Pd/C H₂ Gas1 atm (Balloon) - 50+ psiMethanol, Ethanol, Ethyl AcetateStandard, reliable, widely available.[2][3] May require elevated pressure/temperature.
Pd(OH)₂/C (Pearlman's) H₂ Gas1 atm (Balloon) - 50+ psiMethanol, Ethanol, Acetic AcidMore active than standard Pd/C; good for stubborn substrates.[2][4]
Pd/C Ammonium FormateAtmosphericMethanolFast, safe, avoids high-pressure H₂. Reaction is run at reflux.[1][8]
Pt/C or PtO₂ H₂ Gas1 atm - 50+ psiEthyl Acetate, AlcoholsGenerally more reactive than palladium; can be less selective.[4][10]
Pd/C + Nb₂O₅/C H₂ Gas1 atm (Balloon)MethanolCo-catalyst facilitates the reaction, allowing it to proceed effectively at room temperature.[9]

Troubleshooting Guide

Q5: My reaction is very slow or has stalled. What should I do?

An incomplete or stalled reaction is a common issue in catalytic hydrogenation.[2] The following workflow can help diagnose and solve the problem.

start Reaction Stalled / Incomplete check_catalyst Is the catalyst from a new bottle? start->check_catalyst old_catalyst Catalyst may be inactive. Replace with fresh catalyst. check_catalyst->old_catalyst No check_poisoning Any potential catalyst poisons present (e.g., sulfur compounds, impurities)? check_catalyst->check_poisoning Yes poisoned 1. Filter off the old catalyst. 2. Add a fresh batch of catalyst to the filtrate. check_poisoning->poisoned Yes increase_activity Increase Reaction Activity check_poisoning->increase_activity No option_heat Heat the reaction (e.g., to 40-60 °C or reflux for CTH). increase_activity->option_heat option_pressure Increase H₂ pressure (use an autoclave / Parr shaker). increase_activity->option_pressure option_catalyst Switch to a more active catalyst (e.g., Pearlman's Catalyst, Pd(OH)₂/C). increase_activity->option_catalyst option_solvent Change solvent to Acetic Acid to facilitate reaction via protonation. increase_activity->option_solvent start Start: Select Hydrogenation Method q_pressure High-Pressure Apparatus Available? start->q_pressure select_cth Use Catalytic Transfer Hydrogenation (CTH) q_pressure->select_cth No select_h2 Use Standard H₂ Hydrogenation q_pressure->select_h2 Yes cth_path No cth_conditions System: 10% Pd/C, Ammonium Formate Solvent: Methanol Condition: Reflux select_cth->cth_conditions monitor Monitor reaction by TLC cth_conditions->monitor hp_path Yes h2_conditions System: 5-10% Pd/C, H₂ (balloon or autoclave) Solvent: EtOH or MeOH Condition: Room Temp to 50°C select_h2->h2_conditions h2_conditions->monitor q_complete Reaction Complete? monitor->q_complete workup Workup: Filter catalyst, concentrate solvent q_complete->workup Yes troubleshoot Reaction Stalled. Proceed to Troubleshooting Guide. q_complete->troubleshoot No

References

Removal of impurities from "4-Morpholinopiperidine" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities during the synthesis of 4-Morpholinopiperidine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 4-Morpholinopiperidine?

A1: The most prevalent impurities typically arise from unreacted starting materials, byproducts of side reactions, and incomplete reactions. These include:

  • Unreacted Morpholine: Excess morpholine from the initial reductive amination step is a primary impurity.

  • Unreacted 1-Benzyl-4-piperidone: The starting piperidone derivative may not fully react.

  • 4-(1-Benzylpiperidin-4-yl)morpholine: This is the direct precursor to the final product. Its presence indicates incomplete debenzylation.

  • 1-Benzyl-4-hydroxypiperidine: A common byproduct formed during the reductive amination step.[1]

  • Residual Catalyst: Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel used in the hydrogenation/debenzylation steps can carry over.

Q2: How does residual morpholine affect the debenzylation step?

A2: Residual morpholine can significantly inhibit the catalytic activity of palladium or platinum catalysts used in the debenzylation reaction.[1] This leads to an incomplete reaction and a lower yield of the desired 4-Morpholinopiperidine, with a higher contamination of the benzylated intermediate.

Q3: What are the recommended methods for removing unreacted morpholine prior to debenzylation?

A3: Several methods can be employed to effectively remove unreacted morpholine:

  • Distillation: Morpholine can be removed by distillation, often under reduced pressure.[1]

  • Solvent Extraction/Washing: Performing aqueous washes of the reaction mixture can help in partitioning the morpholine into the aqueous layer.

  • Solvent Replacement: Replacing the reaction solvent with another in which morpholine has lower solubility can facilitate its removal.[1]

Q4: My final product shows contamination with 4-(1-Benzylpiperidin-4-yl)morpholine. What could be the cause and how can I resolve this?

A4: Contamination with 4-(1-Benzylpiperidin-4-yl)morpholine is a clear indicator of incomplete debenzylation. The primary causes include:

  • Insufficient reaction time or hydrogen pressure: The debenzylation reaction may not have gone to completion.

  • Catalyst deactivation: As mentioned, residual morpholine can poison the catalyst. The catalyst itself might also be of low quality or used in insufficient amounts.

  • Improper reaction temperature: The reaction may require a specific temperature to proceed efficiently.

To resolve this, you can try re-subjecting the purified mixture to the debenzylation conditions with fresh catalyst and ensuring all inhibitory impurities like morpholine have been removed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 4-Morpholinopiperidine Incomplete debenzylation due to residual morpholine.Remove morpholine by distillation or solvent extraction before the debenzylation step.[1]
Insufficient catalyst or catalyst poisoning.Increase catalyst loading or use fresh catalyst. Ensure starting materials are free of catalyst poisons.
Incomplete initial reductive amination.Optimize reaction conditions for the formation of 4-(1-Benzylpiperidin-4-yl)morpholine (e.g., reaction time, temperature).
Presence of 1-Benzyl-4-hydroxypiperidine byproduct Sub-optimal ratio of morpholine to 1-benzyl-4-piperidone.Use a molar excess of morpholine in the reductive amination step to favor the desired reaction pathway.[1]
Final product is an oil instead of a solid Presence of impurities lowering the melting point.Purify the product using distillation, recrystallization, or column chromatography.[2][3]
Discolored final product Residual catalyst or colored byproducts.Filter the reaction mixture carefully to remove all catalyst particles.[2] Consider purification by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Removal of Unreacted Morpholine by Distillation
  • Setup: Assemble a distillation apparatus suitable for vacuum distillation.

  • Procedure: The crude reaction mixture containing 4-(1-benzylpiperidin-4-yl)morpholine and excess morpholine is placed in the distillation flask.

  • Distillation: The pressure is reduced, and the mixture is heated. Morpholine is distilled off. For example, distillation at a top temperature of 162-170 °C under 0.7 mmHg has been reported to effectively remove morpholine.[1]

  • Analysis: The residue, enriched in 4-(1-benzylpiperidin-4-yl)morpholine, can be analyzed by Gas Chromatography (GC) to confirm the removal of morpholine before proceeding to the debenzylation step.

Protocol 2: Purification of 4-Morpholinopiperidine by Recrystallization
  • Solvent Selection: The crude 4-Morpholinopiperidine can be recrystallized from a suitable solvent system. Hydrocarbons, ethers, or esters are potential solvent classes.[1] The choice of solvent will depend on the solubility of the product and impurities.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, activated carbon can be added, and the mixture can be heated briefly before hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with a suitable stationary phase, such as silica gel.

  • Mobile Phase: A solvent system of dichloromethane and methanol (e.g., a 20:1 ratio) has been reported to be effective.[3]

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or another suitable analytical technique to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Morpholinopiperidine.

Data Presentation

Table 1: Purity of 4-(1-Benzylpiperidin-4-yl)morpholine after Morpholine Removal

Purification MethodAnalytical MethodPurity of 4-(1-Benzylpiperidin-4-yl)morpholine
DistillationGas Chromatography (Area %)98.3%[1]

Table 2: Physical Properties of 4-Morpholinopiperidine

PropertyValue
Melting Point40-43 °C[2]
Boiling Point100-115 °C at 0.15-0.20 mmHg[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine cluster_purification1 Intermediate Purification cluster_debenzylation Debenzylation cluster_purification2 Final Purification start 1-Benzyl-4-piperidone + Morpholine reductive_amination Reductive Amination start->reductive_amination crude_intermediate Crude Intermediate (with excess Morpholine) reductive_amination->crude_intermediate morpholine_removal Morpholine Removal (Distillation/Extraction) crude_intermediate->morpholine_removal purified_intermediate Purified Intermediate morpholine_removal->purified_intermediate debenzylation Catalytic Debenzylation purified_intermediate->debenzylation crude_product Crude 4-Morpholinopiperidine debenzylation->crude_product final_purification Final Purification (Recrystallization/Distillation) crude_product->final_purification final_product Pure 4-Morpholinopiperidine final_purification->final_product

Caption: Experimental Workflow for the Synthesis and Purification of 4-Morpholinopiperidine.

troubleshooting_logic start Final Product Analysis: Impure 4-Morpholinopiperidine impurity_check Major Impurity Identified? start->impurity_check benzylated_intermediate Incomplete Debenzylation impurity_check->benzylated_intermediate Yes: 4-(1-Benzylpiperidin-4-yl)morpholine starting_materials Incomplete Reductive Amination impurity_check->starting_materials Yes: Starting Materials other_impurities Side Reaction Occurred impurity_check->other_impurities Yes: Other Byproducts cause_bi Potential Causes: - Residual Morpholine - Catalyst Issue - Insufficient Reaction Time benzylated_intermediate->cause_bi cause_sm Potential Causes: - Sub-optimal Stoichiometry - Incorrect Temperature/Time starting_materials->cause_sm cause_oi Example Cause: Formation of 1-Benzyl-4-hydroxypiperidine other_impurities->cause_oi solution_bi Solutions: - Improve Morpholine Removal - Use Fresh/More Catalyst - Increase Reaction Time/Pressure cause_bi->solution_bi solution_sm Solutions: - Adjust Reactant Ratios - Optimize Reaction Conditions cause_sm->solution_sm solution_oi Solution: - Use Excess Morpholine cause_oi->solution_oi

Caption: Troubleshooting Logic for Impurity Identification in 4-Morpholinopiperidine Synthesis.

References

Reaction monitoring techniques for "4-(Piperidin-4-yl)morpholine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Piperidin-4-yl)morpholine. The focus is on reaction monitoring techniques to ensure optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(Piperidin-4-yl)morpholine?

A1: A prevalent method is the reductive amination of a piperidone derivative with morpholine. A common starting material is 1-benzyl-4-piperidone, which reacts with morpholine in the presence of a reducing agent and a catalyst. The resulting 4-(1-benzylpiperidin-4-yl)morpholine is then debenzylated to yield the final product.[1][2] Another approach involves starting with N-tert-butoxycarbonyl-4-piperidone and morpholine, followed by deprotection.[3]

Q2: Which analytical techniques are best for monitoring the progress of this synthesis?

A2: A combination of techniques is often ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of reaction completion. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and key intermediates.[3][4]

Q3: How can I choose the right reducing agent for the reductive amination step?

A3: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often used for reductive aminations.[5] Sodium cyanoborohydride (NaBH3CN) is also effective, particularly because it is not sensitive to water and can be used in protic solvents like methanol.[5][6] Sodium borohydride (NaBH4) is a stronger reducing agent and should typically be added after the initial imine formation is complete to avoid reduction of the starting ketone.[5][6][7]

Q4: What are some common impurities I should look for?

A4: Common impurities can include unreacted starting materials (piperidone derivative and morpholine), the intermediate imine, and by-products from side reactions. If a benzyl-protected piperidone is used, incomplete debenzylation can result in N-benzyl impurities. Over-reduction or side reactions can also lead to other piperidine derivatives.[1][7][]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and monitoring of 4-(Piperidin-4-yl)morpholine.

Problem 1: Incomplete Reaction Observed by TLC/HPLC

Symptom: Analysis of the reaction mixture shows a significant amount of starting material remaining.

dot

Caption: Troubleshooting flowchart for an incomplete reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Reducing Agent Use a fresh batch of the reducing agent. Some borohydride reagents can degrade over time.
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent. However, be cautious of over-reduction.[7]
Suboptimal Temperature Ensure the reaction is running at the recommended temperature. Some reductive aminations may require gentle heating to proceed efficiently.[9]
Inadequate Reaction Time Extend the reaction time and monitor periodically by TLC or HPLC to determine the point of maximum conversion.
Catalyst Deactivation If using a catalyst (e.g., Pd/C for hydrogenation), ensure it is active.[3] Consider using a fresh batch or a different type of catalyst.
Poor Imine Formation The formation of the imine intermediate is pH-dependent. An acidic catalyst (e.g., acetic acid) can facilitate this step.[3][9] Ensure the pH is optimal (typically weakly acidic).
Problem 2: Multiple Spots on TLC Plate, Including Product

Symptom: The TLC plate shows the product spot, but also several other spots, indicating impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Unreacted Starting Materials If the reaction is incomplete, spots corresponding to the piperidone and morpholine will be visible. See Problem 1 for solutions.
Persistent Imine Intermediate The imine intermediate may be stable enough to appear on the TLC. This suggests the reduction step is slow or incomplete. Try increasing the amount of reducing agent or extending the reaction time.[7]
Side-Product Formation Over-reduction or other side reactions can generate impurities. Re-evaluate the reaction conditions (temperature, solvent, reducing agent).
Impure Starting Materials Verify the purity of your starting materials using an appropriate analytical technique (e.g., NMR, GC).
Problem 3: HPLC Analysis Shows Poor Peak Shape or Multiple Peaks

Symptom: The product peak is broad, tailing, or splitting, or unexpected peaks are present in the chromatogram.

dotdot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

References

Degradation pathways of "4-(4-Methylpiperidin-4-yl)morpholine" under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "4-(4-Methylpiperidin-4-yl)morpholine". This guide provides troubleshooting information and frequently asked questions regarding the degradation of this compound under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for "this compound" under acidic conditions?

A1: While specific experimental data for "this compound" is not extensively available in public literature, based on the chemical nature of N-substituted morpholine and piperidine rings, two primary degradation pathways can be anticipated under acidic conditions:

  • Pathway 1: N-dealkylation of the Morpholine Ring: The tertiary amine on the morpholine ring can be protonated under acidic conditions, making it a better leaving group. This can lead to the cleavage of the C-N bond, resulting in the opening of the morpholine ring.

  • Pathway 2: N-dealkylation of the Piperidine Ring: Similarly, the tertiary amine on the piperidine ring can undergo protonation, leading to the cleavage of the bond between the piperidine nitrogen and the quaternary carbon.

It is also possible that under harsh acidic conditions (e.g., high temperature and high acid concentration), further degradation of the resulting intermediates could occur.

Q2: What are the potential degradation products I should be looking for?

A2: Based on the proposed pathways, you should anticipate the formation of several degradation products. The primary degradation products could include:

  • From Pathway 1: A linear amino alcohol resulting from the opening of the morpholine ring.

  • From Pathway 2: 4-Methylpiperidine and a morpholine-containing fragment.

It is crucial to use appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), to identify and characterize these potential degradation products.

Q3: At what rate can I expect "this compound" to degrade?

A3: The rate of degradation is highly dependent on the specific experimental conditions, including:

  • pH: Lower pH values (stronger acids) will generally accelerate the degradation rate.

  • Temperature: Higher temperatures will increase the rate of chemical reactions, including degradation.

  • Concentration of the acid: A higher concentration of acid will lead to faster degradation.

To determine the degradation kinetics for your specific conditions, it is recommended to perform a time-course study and monitor the disappearance of the parent compound and the appearance of degradation products.

Troubleshooting Guides

Issue: I am not observing any degradation of my compound under acidic stress testing.

Possible Causes and Solutions:

CauseSolution
Acid concentration is too low. Increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl).
Temperature is too low. Increase the temperature of the reaction. Forced degradation studies are often conducted at elevated temperatures (e.g., 60-80 °C) to accelerate degradation.[1][2][3][4]
Reaction time is too short. Increase the duration of the stress testing. It is advisable to take time points over a longer period (e.g., up to 7 days) if no degradation is observed initially.[2]
The compound is highly stable under the tested conditions. While "this compound" is expected to be susceptible to acid degradation, if no degradation is observed under harsh conditions (e.g., 5N HCl at 80°C for 24 hours), the compound may be considered stable under those specific acidic stresses.
Issue: I am seeing too much degradation, and the parent compound is completely gone in my first time point.

Possible Causes and Solutions:

CauseSolution
Acid concentration is too high. Decrease the concentration of the acid (e.g., from 1 N HCl to 0.1 N or 0.01 N HCl).
Temperature is too high. Lower the temperature of the reaction. Consider running the experiment at room temperature or a moderately elevated temperature (e.g., 40 °C).
Initial time point is too late. Take earlier time points to capture the initial degradation profile.
Issue: I am having difficulty identifying the degradation products using my analytical method.

Possible Causes and Solutions:

CauseSolution
Poor chromatographic separation. Optimize your HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or pH of the mobile phase.
Degradation products are not ionizable by the mass spectrometer. Try different ionization sources (e.g., Electrospray Ionization - ESI, and Atmospheric Pressure Chemical Ionization - APCI) in both positive and negative ion modes.
Low concentration of degradation products. Concentrate your sample before analysis. Perform the degradation on a more concentrated solution of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of "this compound" in an acidic solution and to generate potential degradation products for analytical method development.

Materials:

  • "this compound"

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and preferably a mass spectrometer (LC-MS)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

  • Stress Conditions:

    • In a clean, labeled flask, add a known volume of the stock solution and an equal volume of 0.1 N HCl.

    • In a separate flask, repeat the process with 1 N HCl.

    • Prepare a control sample by adding an equal volume of HPLC grade water instead of acid.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Characterization (if using LC-MS): For samples showing significant degradation, use the LC-MS data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures based on fragmentation patterns.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

ConditionTime (hours)Parent Compound Remaining (%)Area of Degradation Product 1 (%)Area of Degradation Product 2 (%)
0.1 N HCl, 60 °C010000
2
4
8
24
48
1 N HCl, 60 °C010000
2
4
8
24
48

Visualizations

G cluster_pathway1 Proposed Degradation Pathway 1: Morpholine Ring Opening Start This compound Intermediate1 Protonated Morpholine Start->Intermediate1  + H+ Product1 Linear Amino Alcohol Intermediate1->Product1  Ring Opening

Caption: Proposed Pathway 1: Acid-catalyzed opening of the morpholine ring.

G cluster_pathway2 Proposed Degradation Pathway 2: Piperidine N-Dealkylation Start This compound Intermediate2 Protonated Piperidine Start->Intermediate2  + H+ Product2a 4-Methylpiperidine Intermediate2->Product2a Product2b Morpholine-containing fragment Intermediate2->Product2b

Caption: Proposed Pathway 2: Acid-catalyzed N-dealkylation of the piperidine ring.

G Start Start Forced Degradation Study Prep Prepare Stock Solution (1 mg/mL) Start->Prep Stress Expose to Acidic Conditions (e.g., 0.1N HCl, 60°C) Prep->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Neutralize Neutralize Aliquots Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Data Evaluate Data (Parent Peak Decrease, Degradant Peak Increase) Analyze->Data End End of Experiment Data->End

Caption: General workflow for a forced degradation study under acidic conditions.

References

Optimizing solvent systems for the purification of "4-Morpholinopiperidine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Morpholinopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying 4-Morpholinopiperidine?

A1: The primary methods for purifying 4-Morpholinopiperidine are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: Which solvent systems are recommended for the column chromatography of 4-Morpholinopiperidine?

A2: A common solvent system for the column chromatographic purification of 4-Morpholinopiperidine is a mixture of dichloromethane and methanol. A ratio of 20:1 (dichloromethane:methanol) has been successfully used to obtain the compound as a white solid.[1]

Q3: What solvents are suitable for the recrystallization of 4-Morpholinopiperidine?

A3: Recrystallization can be an effective method for removing certain impurities. Hydrocarbon solvents such as methylcyclohexane have been used for this purpose.[2] The choice of solvent will depend on the solubility of 4-Morpholinopiperidine and the impurities at different temperatures. It is soluble in many organic solvents like ethanol and acetone.

Q4: Can distillation be used to purify 4-Morpholinopiperidine?

A4: Yes, distillation is a viable purification method, particularly for removing non-volatile impurities.[2] The boiling point of 4-Morpholinopiperidine is approximately 260-265 °C at atmospheric pressure and 100-115 °C at 0.15-0.20 mmHg.[3]

Q5: What are the potential impurities in a synthesis of 4-Morpholinopiperidine?

A5: A common impurity can be unreacted starting materials, such as morpholine.[2] The presence of by-products will depend on the specific synthetic route employed. For instance, if a benzyl-protected intermediate is used, incomplete debenzylation can lead to impurities.[2]

Troubleshooting Guide

Problem 1: Low yield after column chromatography.

  • Possible Cause: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities.

  • Solution: Gradually decrease the polarity of the solvent system. Start with a less polar eluent and slowly increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane:methanol system). Monitor the fractions carefully using thin-layer chromatography (TLC).

  • Possible Cause: The product may be adsorbing irreversibly to the stationary phase (e.g., silica gel).

  • Solution: Consider using a different stationary phase, such as alumina, or pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent to prevent streaking and irreversible adsorption of the basic 4-Morpholinopiperidine.

Problem 2: The product does not crystallize during recrystallization.

  • Possible Cause: The solution is not supersaturated, or the concentration of the product is too low.

  • Solution: Try to concentrate the solution by slowly evaporating the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 4-Morpholinopiperidine.

  • Possible Cause: The presence of impurities is inhibiting crystallization.

  • Solution: Attempt to purify the material further by another method, such as column chromatography, before recrystallization. Alternatively, try a different recrystallization solvent or a solvent-antisolvent system.

Problem 3: The purified product is an oil instead of a solid.

  • Possible Cause: Residual solvent may be present. The melting point of 4-Morpholinopiperidine is in the range of 40-43 °C.[3]

  • Solution: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. Gentle heating under vacuum can also be effective.

  • Possible Cause: The presence of impurities is depressing the melting point.

  • Solution: Re-purify the material using a more rigorous method. Analyze the sample by techniques like NMR or GC-MS to identify the impurities and select an appropriate purification strategy.

Problem 4: Unreacted morpholine remains in the final product.

  • Possible Cause: Morpholine can be difficult to remove completely due to its basicity and water solubility.

  • Solution: Distillation can be an effective method to remove residual morpholine.[2] Alternatively, performing an aqueous wash of an organic solution of the product with a dilute acid solution can help to extract the more basic morpholine into the aqueous phase. Care must be taken as the desired product is also basic.

Data Presentation

Table 1: Summary of Purification Parameters for 4-Morpholinopiperidine

Purification MethodSolvent/SystemPurity/RecoveryReference
Column ChromatographyDichloromethane:Methanol (20:1)White solid obtained[1]
RecrystallizationMethylcyclohexane99.8% area percentage by GC, 63% recovery rate[2]
Distillation-98.3% area percentage by GC[2]
Distillation-100.0% area percentage by GC, 35.0% recovery rate[2]

Experimental Protocols

Detailed Methodology for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude 4-Morpholinopiperidine in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding small increments of the more polar solvent (e.g., methanol) to the eluent reservoir.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing 4-Morpholinopiperidine and evaporate the solvent under reduced pressure to obtain the purified product.[1]

Visualization

Diagram 1: General Workflow for Optimizing a Solvent System for Purification

Solvent System Optimization Workflow start Start: Crude 4-Morpholinopiperidine solubility_test Solubility Screening (Various Solvents) start->solubility_test select_method Select Purification Method (Recrystallization, Chromatography, etc.) solubility_test->select_method recrystallization_path Recrystallization select_method->recrystallization_path e.g., Good differential solubility chromatography_path Column Chromatography select_method->chromatography_path e.g., Complex mixture recrystallization_optimization Optimize Solvent/Anti-solvent Ratio and Temperature recrystallization_path->recrystallization_optimization chromatography_optimization Optimize Eluent Polarity (TLC Analysis) chromatography_path->chromatography_optimization purification Perform Purification recrystallization_optimization->purification chromatography_optimization->purification analysis Analyze Purity (GC, NMR, etc.) purification->analysis decision Purity Acceptable? analysis->decision end End: Pure 4-Morpholinopiperidine decision->end Yes reoptimize Re-optimize or Change Method decision->reoptimize No reoptimize->select_method

Caption: Workflow for solvent system optimization in 4-Morpholinopiperidine purification.

References

Preventing dimer formation in "4-(Piperidin-4-yl)morpholine" coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "4-(Piperidin-4-yl)morpholine" in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on preventing dimer formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions involving 4-(Piperidin-4-yl)morpholine?

A1: 4-(Piperidin-4-yl)morpholine is a versatile secondary amine commonly used in several key coupling reactions in medicinal chemistry and drug development. These include:

  • Buchwald-Hartwig Amination: For the formation of a C-N bond between the piperidine nitrogen and an aryl or heteroaryl halide/triflate.

  • Amide Coupling (Peptide Coupling): To form an amide bond by reacting the piperidine nitrogen with a carboxylic acid.

  • Reductive Amination: For the alkylation of the piperidine nitrogen by reaction with a ketone or aldehyde in the presence of a reducing agent.

Q2: What is dimer formation in the context of these coupling reactions?

A2: Dimer formation refers to a common side reaction where two molecules of the same starting material couple with each other. In the context of reactions with 4-(Piperidin-4-yl)morpholine, this can manifest in two primary ways:

  • Homocoupling of the coupling partner: For instance, in a Buchwald-Hartwig reaction, two molecules of the aryl halide can couple to form a biaryl dimer.

  • Oxidative dimerization of the amine: While less common, under certain conditions, secondary amines can undergo oxidative coupling.

These side reactions consume starting materials and complicate the purification of the desired product.

Q3: What are the primary causes of dimer formation in Buchwald-Hartwig amination reactions?

A3: In Buchwald-Hartwig aminations, the homocoupling of the aryl halide is a significant side reaction. The primary causes include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative coupling of organopalladium intermediates, leading to dimer formation.

  • Instability of the Pd(0) Catalyst: If the active Pd(0) catalyst is oxidized to Pd(II) by means other than the desired oxidative addition of the aryl halide, it can participate in pathways that lead to homocoupling.

  • Ligand Properties: The choice of phosphine ligand is crucial. Less bulky or less electron-rich ligands may not sufficiently stabilize the palladium catalyst, leading to a higher propensity for side reactions.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides specific troubleshooting steps for common coupling reactions involving 4-(Piperidin-4-yl)morpholine.

Issue 1: Significant formation of biaryl dimer in a Buchwald-Hartwig Amination.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Oxygen in the reaction mixture Degas all solvents and reagents thoroughly. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can promote the undesired homocoupling of the aryl halide.[1][2]
Suboptimal Catalyst/Ligand System Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the desired reductive elimination step and suppress side reactions.[3]These ligands stabilize the palladium catalyst in its active Pd(0) state and facilitate the desired cross-coupling pathway over homocoupling.[3]
Inappropriate Base Use a non-nucleophilic, strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).The choice of base can influence the catalytic cycle. Strong, non-coordinating bases are generally preferred for Buchwald-Hartwig reactions.
High Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.Lowering the temperature can sometimes favor the desired reaction pathway and reduce the rate of decomposition or side reactions.
Slow Addition of Reagents Consider adding the aryl halide slowly to the mixture of the amine, base, and catalyst.This can help to maintain a low concentration of the aryl halide, which may disfavor the homocoupling side reaction.
Issue 2: Low yield and formation of byproducts in an Amide Coupling reaction.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Side reactions with the coupling reagent Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU, HOBt/EDC) for 15-30 minutes before adding the 4-(Piperidin-4-yl)morpholine.This ensures the formation of the activated ester, which then cleanly reacts with the amine, minimizing side reactions involving the coupling agent and the amine.
Steric Hindrance Use a more powerful coupling reagent like COMU or T3P®.For sterically hindered substrates, more potent activating agents may be required to achieve a good reaction rate and yield.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine relative to the carboxylic acid.This can help to drive the reaction to completion, especially if the carboxylic acid is precious.
Issue 3: Dimerization and other side reactions during Reductive Amination.

Root Causes and Solutions:

Potential Cause Recommended Solution Rationale
Reductive homocoupling of the carbonyl compound Choose a milder reducing agent such as sodium triacetoxyborohydride (STAB).STAB is generally selective for the reduction of the iminium ion intermediate over the starting ketone or aldehyde, thus minimizing the formation of alcohol byproducts from homocoupling.
Slow imine formation Add a catalytic amount of a weak acid like acetic acid.Acid catalysis can accelerate the formation of the iminium ion, which is the key intermediate in the reaction.
High reaction temperature Perform the reaction at room temperature or below.Higher temperatures can lead to undesired side reactions and decomposition.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination with Minimized Dimer Formation

This protocol provides a general guideline. Optimal conditions may vary depending on the specific aryl halide used.

Materials:

  • Aryl halide (1.0 mmol)

  • 4-(Piperidin-4-yl)morpholine (1.2 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, 4-(Piperidin-4-yl)morpholine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle and Dimer Formation

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L(X) OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine Dimer_path Homocoupling (Side Reaction) PdII_complex->Dimer_path Ar-X or O₂ Amine_complex Ar-Pd(II)L(Amine) Ligand_Ex->Amine_complex Red_Elim Reductive Elimination Amine_complex->Red_Elim Base Red_Elim->Pd0 Catalyst Regeneration Product Ar-Amine (Desired Product) Red_Elim->Product Dimer Ar-Ar (Dimer) Dimer_path->Dimer

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing homocoupling side reaction.

Workflow for Optimizing Coupling Reactions to Minimize Dimerization

Optimization_Workflow Start Start: Dimer Formation Observed Degas 1. Ensure Rigorous Degassing (N₂ or Ar sparging) Start->Degas Ligand 2. Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Degas->Ligand Base 3. Optimize Base (e.g., NaOtBu, LiHMDS) Ligand->Base Temp 4. Vary Reaction Temperature Base->Temp Check Evaluate Dimer Formation by LC-MS Temp->Check Success Success: Dimer Minimized Check->Success < 5% Dimer Fail Further Optimization Needed Check->Fail > 5% Dimer Fail->Ligand Re-evaluate

Caption: A stepwise workflow for optimizing reaction conditions to minimize dimer formation.

References

Technical Support Center: Large-Scale Synthesis of 4-Morpholinopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Morpholinopiperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up procedures of large-scale 4-Morpholinopiperidine synthesis.

Issue Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction (debenzylation).- Check Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is not poisoned. Sulfur-containing compounds can deactivate the catalyst.[1] - Optimize Hydrogen Pressure & Reaction Time: Increase hydrogen pressure (e.g., up to 50 psi) and/or extend the reaction time. Monitor reaction progress by TLC or GC/MS. - Solvent Choice: Ensure a suitable solvent like methanol or ethanol is used, which facilitates good hydrogen solubility and substrate contact with the catalyst.[1]
Product loss during aqueous work-up.- pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 11) to keep the amine product in its free base form and soluble in the organic solvent.[2] - Solvent Volume: Use an adequate volume of extraction solvent. Multiple extractions with smaller volumes are generally more efficient than a single large volume extraction. - Check Aqueous Layer: Test the aqueous layer for the presence of the product before discarding.
Difficulty Filtering Palladium on Carbon (Pd/C) Catalyst Catalyst particles are too fine, clogging the filter paper.- Use a Filter Aid: Use a pad of Celite® to facilitate filtration. - Alternative Filtration Methods: For very large scales, consider using a filter press or a contained filtration system to improve efficiency and safety.[3][4] - Wet Catalyst: Keep the catalyst wet with solvent during filtration to prevent it from becoming pyrophoric (igniting on contact with air).[3]
Catalyst forms a mud-like consistency.- Solvent Suspension: Ensure the catalyst is well-suspended in the reaction solvent before filtration. If it has settled and compacted, gentle agitation may be necessary. - Centrifugation: As an alternative to filtration, centrifugation followed by decantation of the supernatant can be effective for separating the catalyst.[5]
Emulsion Formation During Extraction High concentration of amine product or byproducts acting as surfactants.- Break the Emulsion:     - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[6][7]     - Gently swirl instead of vigorously shaking the separatory funnel.[6]     - If the emulsion persists, filtration through a pad of Celite® can help break it up.[8]     - Centrifugation is also an effective method for breaking emulsions.[6]
Product Fails to Crystallize or Oiling Out Presence of impurities inhibiting crystallization.- Solvent Purity: Ensure the crystallization solvent is pure and dry. - Additional Purification: If impurities are suspected, consider a pre-purification step such as distillation or passing a solution of the crude product through a short plug of silica gel. - Seeding: Introduce a small seed crystal of pure 4-Morpholinopiperidine to induce crystallization.
Incorrect solvent system or concentration.- Solvent Screening: Experiment with different solvent systems (e.g., hydrocarbons, ethers) to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.[9] - Concentration Adjustment: Slowly evaporate the solvent or add an anti-solvent to reach the optimal concentration for crystallization.
Product Purity Issues Incomplete removal of starting materials or byproducts.- Reaction Monitoring: Ensure the reaction has gone to completion before initiating the work-up. - Efficient Extraction: Perform multiple extractions during the aqueous wash to effectively remove water-soluble impurities. - Recrystallization/Distillation: Perform a final purification step. Recrystallization from a suitable solvent or vacuum distillation can significantly improve purity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for large-scale production of 4-Morpholinopiperidine?

A1: The most prevalent method involves a two-step process:

  • Reductive Amination: Reaction of 1-benzyl-4-piperidone with morpholine in the presence of a reducing agent (commonly hydrogen gas with a palladium on carbon catalyst) to form 4-(1-benzylpiperidin-4-yl)morpholine.[2]

  • Debenzylation: Removal of the benzyl protecting group via catalytic hydrogenation to yield 4-Morpholinopiperidine.

Q2: How can I monitor the progress of the debenzylation reaction?

A2: The reaction progress can be monitored using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Mass Spectrometry (MS). A common method is to spot the reaction mixture on a TLC plate and compare it to the starting material. The disappearance of the starting material spot indicates the reaction is complete.

Q3: What are the safety precautions for handling palladium on carbon (Pd/C) catalyst on a large scale?

A3: Pd/C is pyrophoric and can ignite spontaneously in the air, especially when dry.[3]

  • Handling: Always handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent).

  • Filtration: Do not allow the filter cake to dry completely during filtration. Keep it moist with solvent.

  • Storage & Disposal: Store under an inert atmosphere and dispose of it according to your institution's hazardous waste guidelines.

Q4: I am observing a byproduct in my final product. What could it be?

A4: A potential byproduct is the starting material, 4-(1-benzylpiperidin-4-yl)morpholine, resulting from incomplete debenzylation.[9] Another possibility, though less common under reductive conditions, is 1-benzyl-4-hydroxypiperidine if water is present and reacts with the starting piperidone.[9]

Q5: What is the optimal pH for the aqueous extraction of 4-Morpholinopiperidine?

A5: To ensure the product, which is an amine, remains in the organic layer, the aqueous layer should be made basic, typically to a pH greater than 11, using a base such as sodium hydroxide or potassium carbonate.[2] This deprotonates the amine, making it less water-soluble.

Q6: My product is an oil, but the literature reports it as a solid. What should I do?

A6: 4-Morpholinopiperidine has a relatively low melting point (around 40-43 °C). If your isolated product is an oil at room temperature, it may be due to residual solvent or impurities depressing the melting point. Try drying the product under high vacuum. If it remains an oil, further purification by distillation or chromatography may be necessary before attempting crystallization again.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-Morpholinopiperidine via hydrogenation of 4-(1-benzylpiperidin-4-yl)morpholine.

ParameterValueReference
Starting Material Scale 41.59 g (0.16 mol)
Catalyst 10% Palladium on Carbon
Catalyst Loading ~12.5% w/w (relative to starting material)
Solvent Methanol
Hydrogen Pressure 50 psi
Reaction Time 18 hours
Yield 93%
Final Product Purity >98% (typical after purification)

Experimental Protocols

General Procedure for the Synthesis of 4-Morpholinopiperidine from 4-(1-benzylpiperidin-4-yl)morpholine

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve 4-(1-benzylpiperidin-4-yl)morpholine (e.g., 41.59 g, 0.16 mol) in methanol (400 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (5.2 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir the mixture at room temperature for 18 hours.

  • Catalyst Removal: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain a colorless oily substance.

  • Crystallization: Allow the oil to stand, or cool it, to induce crystallization. The resulting solid can be collected by filtration.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Starting Material in Methanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 50 psi add_catalyst->hydrogenate filter_catalyst Filter Catalyst through Celite hydrogenate->filter_catalyst Reaction Complete concentrate Concentrate Filtrate filter_catalyst->concentrate crystallize Crystallize Product concentrate->crystallize isolate Isolate Pure Product crystallize->isolate troubleshooting_low_yield start Low Product Yield After Work-up check_reaction Was the reaction complete? start->check_reaction check_aqueous Was the aqueous layer pH > 11? check_reaction->check_aqueous Yes incomplete_rxn Incomplete Reaction: Increase H2 pressure/time or check catalyst. check_reaction->incomplete_rxn No product_loss Product Loss in Aqueous Layer: Re-extract aqueous layer after pH adjustment. check_aqueous->product_loss No crystallization_issue Crystallization Issue: Check for impurities, try different solvents or seeding. check_aqueous->crystallization_issue Yes end_ok Yield Improved incomplete_rxn->end_ok product_loss->end_ok crystallization_issue->end_ok

References

Validation & Comparative

A Comparative Bioactivity Analysis: 4-(4-Methylpiperidin-4-yl)morpholine vs. 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the potential bioactivity profiles of two closely related piperidine-morpholine scaffolds.

Executive Summary

This guide provides a comparative analysis of "4-(4-Methylpiperidin-4-yl)morpholine" and its parent compound, "4-(Piperidin-4-yl)morpholine." While "4-(Piperidin-4-yl)morpholine" is a known chemical entity often utilized as a building block in the synthesis of bioactive molecules, publicly available experimental data on the bioactivity of "this compound" is scarce. This comparison, therefore, combines the available information on the parent compound with established medicinal chemistry principles to predict the potential impact of the C4-methyl group on the molecule's overall bioactivity profile. The piperidine and morpholine heterocycles are prevalent scaffolds in medicinal chemistry, known to be part of molecules with a wide range of biological activities.[1][2][3]

Physicochemical Properties

The introduction of a methyl group at the 4-position of the piperidine ring in "this compound" is expected to alter its physicochemical properties compared to "4-(Piperidin-4-yl)morpholine." These changes can, in turn, influence the compound's pharmacokinetics and pharmacodynamics.

Property4-(Piperidin-4-yl)morpholineThis compound
Molecular Formula C₉H₁₈N₂OC₁₀H₂₀N₂O
Molecular Weight 170.25 g/mol 184.28 g/mol
Calculated LogP 0.30.8
Topological Polar Surface Area (TPSA) 15.7 Ų15.7 Ų
Number of Hydrogen Bond Donors 11
Number of Hydrogen Bond Acceptors 22
Rotatable Bonds 11

Note: Calculated properties are estimates and may not reflect experimental values.

Bioactivity Profile of 4-(Piperidin-4-yl)morpholine

"4-(Piperidin-4-yl)morpholine" is frequently cited as a reactant or intermediate in the synthesis of a variety of biologically active compounds.[4] Derivatives incorporating this scaffold have been explored for various therapeutic applications, including but not limited to:

  • Anticancer Agents: The piperidine and morpholine moieties are found in numerous antitumor drugs.[5][6]

  • Antidiabetic Agents: Morpholine and piperidine derivatives have shown potential as antidiabetic agents through various mechanisms.[7][8]

  • Anti-inflammatory Agents: Derivatives have been synthesized and evaluated for their anti-inflammatory activity.[9][10]

The bioactivity of these larger molecules is determined by the overall structure, and the "4-(Piperidin-4-yl)morpholine" fragment contributes to the molecule's physicochemical properties and potential interactions with biological targets.

The Influence of C4-Methylation: A Structure-Activity Relationship (SAR) Perspective

The addition of a methyl group at the C4 position of the piperidine ring introduces several changes that can impact bioactivity:

  • Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, as reflected in the higher calculated LogP. This can affect membrane permeability, plasma protein binding, and metabolic stability.

  • Steric Hindrance: The methyl group introduces steric bulk around the piperidine ring. This can influence how the molecule binds to a biological target, potentially increasing selectivity or, conversely, causing a steric clash that reduces affinity.

  • Metabolic Stability: The methyl group might block a potential site of metabolism on the piperidine ring, which could lead to a longer half-life in vivo.

Without experimental data, the precise impact of the C4-methyl group on the bioactivity of "this compound" remains speculative. However, based on general SAR principles, this modification could lead to a differentiated biological profile compared to its parent compound.

Experimental Protocols

As no specific bioactivity data for "this compound" is available, this section outlines a general workflow for a cell-based assay to compare the two compounds.

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis prep1 Dissolve compounds in DMSO to create stock solutions prep2 Prepare serial dilutions in assay buffer prep1->prep2 assay2 Treat cells with compound dilutions prep2->assay2 Transfer assay1 Seed cells in microplates assay1->assay2 assay3 Incubate for a defined period assay2->assay3 read1 Add detection reagent (e.g., for viability, reporter gene) assay3->read1 Process read2 Measure signal (e.g., fluorescence, luminescence) read1->read2 read3 Calculate IC50/EC50 values read2->read3

Caption: A general experimental workflow for a cell-based bioactivity assay.

Hypothetical Signaling Pathway

Given the diverse roles of piperidine and morpholine scaffolds, these compounds could potentially modulate a variety of signaling pathways. The diagram below illustrates a hypothetical kinase inhibition pathway, a common target for drugs containing these heterocycles.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Activates Gene Target Gene TF->Gene Regulates Transcription Ligand Ligand Ligand->Receptor Activates Compound 4-(R-Piperidin-4-yl)morpholine (R=H or CH3) Compound->Kinase2 Inhibits

Caption: A hypothetical kinase signaling pathway modulated by a piperidine-morpholine compound.

Conclusion

While "4-(Piperidin-4-yl)morpholine" serves as a versatile scaffold in medicinal chemistry, there is a clear lack of publicly available bioactivity data for its methylated analog, "this compound." The introduction of the C4-methyl group is expected to increase lipophilicity and introduce steric bulk, which could significantly alter the compound's biological activity and pharmacokinetic properties. Further experimental investigation is necessary to elucidate the specific bioactivity profile of "this compound" and to determine its potential as a lead compound or pharmacological tool. Researchers working with this scaffold are encouraged to perform head-to-head comparisons to build a more comprehensive structure-activity relationship understanding.

References

A Comparative Guide to the Synthetic Routes of 4-Morpholinopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Morpholinopiperidine is a crucial intermediate in the synthesis of various pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1] Its efficient synthesis is, therefore, of significant interest in medicinal chemistry and process development. This guide provides a comparative analysis of the most common synthetic routes to 4-morpholinopiperidine, presenting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given application.

Key Synthetic Strategies

The synthesis of 4-morpholinopiperidine predominantly revolves around two main strategies: reductive amination of a 4-piperidone derivative with morpholine and nucleophilic substitution involving a piperidine precursor and a morpholine equivalent.

Route 1: Reductive Amination of N-Protected 4-Piperidones

This is the most widely reported and industrially relevant approach. It typically involves a two-step sequence: the initial formation of an enamine or iminium ion intermediate from a protected 4-piperidone and morpholine, followed by reduction to the desired product and subsequent deprotection. The choice of the N-protecting group on the piperidone ring is a critical factor influencing the reaction conditions and overall efficiency.

This common industrial method utilizes 1-benzyl-4-piperidone as the starting material. The benzyl group serves as a robust protecting group that can be removed under hydrogenolysis conditions.

Experimental Protocol:

Step 1: Reductive Amination In a reaction vessel, 1-benzyl-4-piperidone and morpholine are dissolved in a suitable solvent such as toluene.[1] The mixture is heated to facilitate the formation of the enamine intermediate, often with azeotropic removal of water. Subsequently, the intermediate is reduced in situ. Common reducing agents include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under hydrogen pressure.[1][2]

Step 2: Debenzylation The resulting 4-(1-benzyl-piperidin-4-yl)-morpholine is debenzylated via catalytic hydrogenation.[3][4] A palladium on carbon (Pd/C) catalyst is typically employed in a protic solvent like methanol or isopropanol under a hydrogen atmosphere.[3][4] The final product, 4-morpholinopiperidine, is obtained after filtration of the catalyst and removal of the solvent.

An alternative approach employs N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). The Boc protecting group is favored in laboratory settings due to its facile removal under acidic conditions.

Experimental Protocol:

Step 1: Reductive Amination N-Boc-4-piperidone is reacted with morpholine in the presence of a reducing agent. Common conditions involve sodium triacetoxyborohydride (NaBH(OAc)₃) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with the addition of acetic acid to facilitate iminium ion formation. However, some sources suggest that the reductive amination of N-Boc-4-piperidone with a weak nucleophile like morpholine can be challenging and may result in low yields.[5] An alternative method involves catalytic hydrogenation using palladium on carbon in methanol.[6]

Step 2: Deprotection (De-Boc) The N-Boc-4-morpholinopiperidine intermediate is deprotected by treatment with a strong acid, such as hydrochloric acid (HCl) in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.[6] The product is then isolated after neutralization.

Route 2: Nucleophilic Substitution

This route involves the formation of the C-N bond between the piperidine and morpholine rings via a direct nucleophilic substitution reaction.

Experimental Protocol:

This method utilizes a 4-aminopiperidine derivative and a reagent that can deliver the morpholine moiety. For instance, 4-amino-1-benzylpiperidine can be reacted with bis(2-bromoethyl) ether in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[5] The reaction mixture is heated to drive the reaction to completion. The subsequent debenzylation step is similar to that described in Variant 1a.

Comparative Data

The following table summarizes the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

Route Variant Starting Materials Key Reagents & Catalysts Reaction Time Yield Purity Reference
Route 1 N-Benzyl 1-Benzyl-4-piperidone, MorpholineToluene, Raney Ni or Pd/C, H₂Step 1: Not specified; Step 2: 7-18 hoursHigh (overall)High[1][4]
4-(1-benzyl-piperidin-4-yl)-morpholine10% Pd/C, H₂ (50 psi), Methanol18 hours93%Not specified[3]
4-(1-benzyl-piperidin-4-yl)-morpholinePd/C, H₂ (0.5 MPa), Isopropanol7 hours97%100% (by GC)[4]
Route 1 N-Boc N-Boc-4-piperidone, MorpholinePd/C, H₂, Methanol, Acetic AcidOvernightNot specifiedNot specified[6]
N-Boc-4-morpholinopiperidineHCl in 1,4-DioxaneNot specifiedNot specifiedNot specified[6]
Route 2 Nucleophilic Substitution 4-Amino-1-benzylpiperidine, Bis(2-bromoethyl) etherK₂CO₃, DMF6 hours at 80°CNot specified"Relatively pure"[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to 4-morpholinopiperidine.

G cluster_0 Route 1: Reductive Amination cluster_1a Variant 1a: N-Benzyl Protection cluster_1b Variant 1b: N-Boc Protection start1a 1-Benzyl-4-piperidone + Morpholine step1a Reductive Amination (e.g., H2, Pd/C) start1a->step1a intermediate1a 4-(1-Benzyl-piperidin-4-yl)-morpholine step1a->intermediate1a step2a Debenzylation (H2, Pd/C) intermediate1a->step2a end1 4-Morpholinopiperidine step2a->end1 start1b N-Boc-4-piperidone + Morpholine step1b Reductive Amination (e.g., NaBH(OAc)3 or H2, Pd/C) start1b->step1b intermediate1b N-Boc-4-morpholinopiperidine step1b->intermediate1b step2b Deprotection (e.g., HCl) intermediate1b->step2b end2 4-Morpholinopiperidine step2b->end2

Caption: Synthetic pathways via reductive amination.

G cluster_2 Route 2: Nucleophilic Substitution start2 4-Amino-1-benzylpiperidine + Bis(2-bromoethyl) ether step1_2 Nucleophilic Substitution (K2CO3, DMF) start2->step1_2 intermediate2 4-(1-Benzyl-piperidin-4-yl)-morpholine step1_2->intermediate2 step2_2 Debenzylation (H2, Pd/C) intermediate2->step2_2 end_2 4-Morpholinopiperidine step2_2->end_2

Caption: Synthetic pathway via nucleophilic substitution.

Conclusion

The synthesis of 4-morpholinopiperidine is well-established, with the reductive amination of N-benzyl-4-piperidone followed by debenzylation being a preferred industrial method due to its high yields and purity.[1][4] While the N-Boc protected route offers milder deprotection conditions, the initial reductive amination step may be less efficient.[5] The nucleophilic substitution route provides an alternative, though it involves the use of a potentially hazardous alkylating agent. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific requirements for purity and yield. For large-scale production, the N-benzyl reductive amination pathway appears to be the most robust and cost-effective option.

References

Structure-Activity Relationship of 4-(4-Methylpiperidin-4-yl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The unique structural motif of 4-(4-methylpiperidin-4-yl)morpholine, which combines a gem-disubstituted piperidine with a morpholine ring, presents a compelling area of investigation for medicinal chemists. However, a comprehensive review of publicly available scientific literature and patent databases indicates a significant gap in the systematic study of the structure-activity relationships (SAR) for this specific class of compounds.

Currently, there is a lack of published research detailing the synthesis and biological evaluation of a series of this compound derivatives where substituents on either the piperidine or morpholine moieties are systematically varied. Consequently, the quantitative data required to construct comparative tables of biological activity, such as IC50, EC50, or Ki values, is not available. Furthermore, detailed experimental protocols for assays specifically targeting this chemical series and information regarding their potential signaling pathways or mechanisms of action remain undisclosed in the public domain.

While broader research exists on the individual pharmacophores—piperidine and morpholine—their combined activity in this particular gem-disubstituted arrangement has not been extensively explored or reported. For instance, various studies have investigated 4-substituted piperidines for their activity as modulators of opioid and dopamine receptors, and a wealth of literature is available on the diverse biological activities of morpholine-containing compounds. However, these studies do not provide the direct SAR insights necessary for the this compound core.

The absence of this foundational data precludes the creation of the detailed comparison guides, quantitative data tables, and mechanistic diagrams as per the specified requirements. This highlights a potential opportunity for new research endeavors to synthesize and evaluate a library of these derivatives to elucidate their SAR and unlock their therapeutic potential.

Future Directions and Research Opportunities

Given the dearth of information on the SAR of this compound derivatives, future research in this area could be highly impactful. A systematic medicinal chemistry campaign could be initiated to explore the therapeutic potential of this scaffold.

Proposed Research Workflow

A logical workflow for investigating the SAR of this compound class is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and SAR A Design of Analogue Library B Synthesis of Core Scaffold (this compound) A->B C Diversification of Substituents (R1 on Piperidine, R2 on Morpholine) B->C D Primary Screening (e.g., Receptor Binding Assays) C->D E Secondary Screening (Functional Assays) D->E F In Vitro ADME/Tox Profiling E->F G Quantitative Data Analysis (IC50, Ki, etc.) F->G H Structure-Activity Relationship (SAR) Elucidation G->H H->A Iterative Design I Lead Optimization H->I

Figure 1. A proposed workflow for the systematic investigation of the structure-activity relationship of this compound derivatives.

This proposed research plan would involve the following key steps:

  • Analogue Library Design: Computational methods could be employed to design a library of derivatives with diverse physicochemical properties by varying substituents on both the piperidine and morpholine rings.

  • Synthesis: Development of a robust synthetic route to the core scaffold and its subsequent diversification.

  • Biological Screening: The synthesized compounds would be screened against a panel of relevant biological targets to identify initial hits.

  • SAR Elucidation: Analysis of the screening data would enable the establishment of clear structure-activity relationships, guiding the design of more potent and selective compounds.

  • Lead Optimization: Promising candidates would undergo further optimization of their pharmacological and pharmacokinetic properties.

The scientific community awaits pioneering work in this area to uncover the potential of this compound derivatives as a novel class of therapeutic agents.

Morpholine vs. Piperazine: A Comparative Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine and piperazine are two of the most ubiquitous saturated heterocyclic scaffolds in medicinal chemistry, frequently referred to as "privileged structures."[1] Their incorporation into drug candidates can significantly influence physicochemical properties, pharmacological activity, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of these two critical building blocks to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of morpholine and piperazine underpin their distinct contributions to drug design. Morpholine, with its ether oxygen, generally imparts greater polarity and potential for hydrogen bonding compared to the more basic piperazine ring with its second amine group.

PropertyMorpholinePiperazineKey Differences & Implications in Drug Design
Molecular Formula C4H9NOC4H10N2Piperazine has an additional nitrogen atom, contributing to its distinct basicity and hydrogen bonding capabilities.
Molecular Weight 87.12 g/mol [2]86.14 g/mol [3]The similar molecular weights allow for comparable steric bulk in many applications.
pKa 8.49 (of the conjugate acid)[4]pKa1 = 5.35, pKa2 = 9.73[5]Piperazine is a di-basic compound with two pKa values, making it more basic than morpholine. This has significant implications for salt formation, solubility at physiological pH, and potential for off-target interactions with aminergic receptors.
LogP (Octanol/Water) -0.9[2]-1.3 (estimated)Both are hydrophilic, but morpholine is slightly less polar than piperazine. The LogP of derivatives will be highly dependent on the substituents.
Solubility in Water Miscible[6]Freely soluble[5]Both parent compounds are highly water-soluble. The solubility of drug candidates containing these moieties will be influenced by the overall molecular structure.
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)2 (Two Nitrogens)Both can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility.
Hydrogen Bond Donors 1 (Nitrogen)2 (Two Nitrogens)The presence of two hydrogen bond donors in piperazine can lead to different binding modes and solubility profiles compared to morpholine.

Pharmacological Activity: A Head-to-Head Comparison

The choice between a morpholine and a piperazine moiety can have a profound impact on the biological activity of a drug candidate. Direct comparative studies of analogous compounds, where only the heterocyclic ring is altered, provide the most valuable insights.

Case Study: PI3K/Akt Signaling Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The drug ZSTK474 is a potent pan-Class I PI3K inhibitor that features two morpholine rings. A study directly compared the inhibitory activity of ZSTK474 with analogs where one morpholine ring was replaced by a piperazine or an N-acetylpiperazine.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation ZSTK474 ZSTK474 (Morpholine) Potent Inhibition ZSTK474->PI3K Inhibits PiperazineAnalog Piperazine Analog Reduced Inhibition PiperazineAnalog->PI3K Weakly Inhibits

Caption: PI3K/Akt signaling and points of inhibition.

The results clearly demonstrate the superiority of the morpholine ring in this specific scaffold for PI3K inhibition.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (Morpholine) 5.085.538.43.9
Piperazine Analog 180>1000>1000140
N-Acetylpiperazine Analog 2.921.015.24.8
Data sourced from a study on ZSTK474 analogs.[7]

Interestingly, N-acetylation of the piperazine analog restored potent PI3K inhibition, suggesting that reducing the basicity of the piperazine nitrogen is crucial for activity in this context.[7]

Case Study: Anticancer Activity

In a study of novel 2-(benzimidazol-2-yl)-3-arylquinoxalines, the replacement of an N-substituted piperazine with a morpholine or piperidine fragment led to a significant decrease or complete loss of cytotoxic activity against a panel of cancer cell lines.

Compound MoietyA549 IC50 (µM)M-HeLa IC50 (µM)MCF-7 IC50 (µM)HuTu 80 IC50 (µM)Wi38 (Normal) IC50 (µM)
N-Methylpiperazine 8.38.812.517.8>100
Piperidine 26.3>100>100>100>100
Morpholine >100>100>100>100>100
Data represents a selection of analogous compounds from the study.[8]

This data suggests that for this particular anticancer scaffold, the basicity and/or the specific conformation of the piperazine ring is critical for its cytotoxic effect.

Impact on Pharmacokinetics

The choice between morpholine and piperazine can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

Morpholine is often considered to have greater metabolic stability than piperazine. The secondary amine in piperazine is more susceptible to phase I metabolism, particularly oxidation. However, the metabolic fate is highly dependent on the surrounding chemical environment.

MoietyGeneral Metabolic ProfileImplication
Morpholine The ether oxygen is generally stable. Metabolism can occur on the carbons adjacent to the oxygen or nitrogen.Often introduced to block metabolism at a specific site and improve metabolic stability.
Piperazine The secondary amine is a common site for N-dealkylation, oxidation, and conjugation.Can lead to more rapid clearance. However, substitution on the second nitrogen can modulate this.
Permeability and Solubility

Both morpholine and piperazine are polar moieties that can enhance the aqueous solubility of a drug candidate, a desirable property for oral absorption.

Experimental_Workflow_Permeability cluster_0 PAMPA Setup cluster_1 Analysis Donor Donor Well (Drug in buffer) Membrane Artificial Membrane (Lipid in organic solvent) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (Buffer) Membrane->Acceptor Passive Diffusion Quantification Quantify Drug in Donor and Acceptor Wells (e.g., LC-MS/MS) Acceptor->Quantification Calculation Calculate Permeability Coefficient (Pe) Quantification->Calculation

Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).

While both can improve solubility, the higher basicity of piperazine can be leveraged to form salts, which can further enhance solubility and dissolution rate. However, the permanent positive charge of protonated piperazine at physiological pH may hinder passive diffusion across cell membranes.

Toxicity Profile

A critical consideration in drug design is the potential for off-target toxicity. The basic nitrogen in piperazine can lead to interactions with aminergic GPCRs (e.g., serotonin, dopamine receptors) and ion channels (e.g., hERG), which can result in undesirable side effects. Morpholine, being less basic, generally has a lower propensity for such interactions.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a compound by phase I enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, or other species) are thawed on ice.

    • NADPH regenerating system solution.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • The test compound is incubated with liver microsomes in phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is stopped by adding the quenching solution.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of Plates:

    • A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

    • An acceptor plate is filled with buffer.

  • Assay Procedure:

    • The test compound is dissolved in buffer and added to the donor plate.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.

Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effect of a compound on a cell line.

Methodology:

  • Cell Seeding:

    • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compound is serially diluted to various concentrations and added to the cells.

    • Control wells (vehicle only and untreated cells) are included.

    • The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.

Conclusion

The decision to incorporate a morpholine or a piperazine ring into a drug candidate is a nuanced one that requires careful consideration of the specific goals of the drug discovery program.

  • Morpholine is often the preferred choice when seeking to enhance metabolic stability, improve solubility, and minimize off-target effects related to basicity. Its hydrogen bond accepting capability can be advantageous for target binding.

  • Piperazine , with its higher basicity, offers opportunities for salt formation to further improve solubility and can be crucial for specific target interactions, as demonstrated in some anticancer agents. However, its potential for metabolic liability and off-target effects must be carefully managed, often through substitution on the second nitrogen atom.

Ultimately, the optimal choice will be dictated by the specific structure-activity relationships of the chemical series and the desired therapeutic profile of the final drug candidate. The direct, head-to-head comparison of analogous compounds, as exemplified in this guide, provides the most reliable data to guide these critical decisions in drug design.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(Piperidin-4-yl)morpholine against traditional analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data underscores the superior performance of the LC-MS/MS method in terms of sensitivity, specificity, and efficiency, making it a robust tool for high-throughput analysis in pharmaceutical development.

Introduction

4-(Piperidin-4-yl)morpholine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring the quality and safety of final drug products. This guide outlines the validation of a novel LC-MS/MS method and compares its performance against established analytical techniques. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[1][2][3]

Methodology Comparison

A head-to-head comparison of the new LC-MS/MS method with conventional HPLC-UV and GC-MS methods was conducted. The following sections detail the experimental protocols and summarize the performance data.

Experimental Protocols

1. Novel LC-MS/MS Method

  • Instrumentation: Agilent 1290 Infinity II UHPLC coupled with a 6470 Triple Quadrupole Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions were optimized for 4-(Piperidin-4-yl)morpholine and an internal standard.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a suitable buffer and organic modifier. As 4-(Piperidin-4-yl)morpholine lacks a strong UV chromophore, derivatization or the use of an ion-pairing agent might be necessary to enhance detection.[4]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined based on the derivatizing agent or the compound's weak absorbance.

  • Challenges: The lack of a significant UV chromophore in 4-(Piperidin-4-yl)morpholine presents a major challenge for this method, often requiring derivatization, which can introduce variability and increase sample preparation time.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Standard GC-MS system.

  • Chromatographic Conditions:

    • Column: Capillary column suitable for amine analysis (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Optimized for the separation of the analyte from potential impurities.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) mode.

  • Considerations: Derivatization is often required to improve the volatility and thermal stability of morpholine-containing compounds for GC analysis.[5][6]

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the three analytical methods. The data clearly demonstrates the superior performance of the novel LC-MS/MS method.

Validation ParameterNovel LC-MS/MS MethodHPLC-UV MethodGC-MS Method
Specificity/Selectivity High (Mass-based detection)Moderate (Potential for co-elution)High (Mass-based detection)
Linearity (R²) > 0.999> 0.995 (with derivatization)> 0.998 (with derivatization)
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL (with derivatization)1 ng/mL (with derivatization)
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL (with derivatization)0.3 ng/mL (with derivatization)
Accuracy (% Recovery) 98.5 - 101.2%95.1 - 104.5%97.2 - 102.8%
Precision (% RSD) < 2.0%< 5.0%< 3.5%
Robustness HighModerateModerate
Analysis Time ~5 minutes~15-20 minutes~20-25 minutes

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, as guided by ICH principles.[1][2][7]

Analytical Method Validation Workflow start Start: Define Analytical Procedure & Requirements dev Method Development & Optimization start->dev protocol Develop & Approve Validation Protocol dev->protocol execute Execute Validation Experiments protocol->execute specificity Specificity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq Detection & Quantitation Limits execute->lod_loq robustness Robustness execute->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

Comparison of Analytical Methods

This diagram illustrates the logical comparison between the three analytical methods based on key performance attributes.

Method Comparison cluster_lcms LC-MS/MS (Novel Method) cluster_hplc HPLC-UV (Alternative 1) cluster_gcms GC-MS (Alternative 2) lcms High Sensitivity High Specificity Fast Analysis hplc Lower Sensitivity Potential for Interference Derivatization Often Required lcms->hplc Superior Sensitivity & Specificity gcms Good Sensitivity Good Specificity Derivatization Often Required lcms->gcms Faster & No Derivatization (in this case)

Caption: Comparison of Analytical Methods.

Conclusion

The validation results confirm that the new LC-MS/MS method is a highly specific, sensitive, accurate, and precise method for the quantification of 4-(Piperidin-4-yl)morpholine. It offers significant advantages over traditional HPLC-UV and GC-MS methods, including a lower limit of quantification, faster analysis times, and the elimination of the need for derivatization. These features make the LC-MS/MS method particularly well-suited for high-throughput screening and routine quality control in the pharmaceutical industry, ultimately contributing to the development of safer and more effective medicines.[8]

References

Comparative Biological Evaluation of 4-(4-Methylpiperidin-4-yl)morpholine Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of compounds structurally related to "4-(4-Methylpiperidin-4-yl)morpholine," focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Due to the limited publicly available data on the specific parent compound, this guide focuses on analogs containing the 4-methylpiperidine and morpholine moieties, offering insights into their potential therapeutic applications.

Summary of Biological Activities

Analogs incorporating the 4-methylpiperidine and morpholine scaffolds have been investigated for a range of biological activities, primarily in the areas of oncology and central nervous system (CNS) disorders. The data presented below is derived from in vitro and in vivo studies on distinct chemical series that share one or both of these key structural features.

Table 1: Cytotoxic Activity of Tetrazole-Containing 1,3,5-Triazine Derivatives

New tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine have been synthesized and evaluated for their cytotoxic effects against human tumor cell lines.[1] While the study indicated that these compounds do not exhibit pronounced cytotoxic effects, it provides valuable data on their DNA binding affinity.[1]

Compound IDSubstituentsCell LineIC50 (µM)DNA Binding Constant (Kbin)
Compound A 5-phenyltetrazol-2-ylacetohydrazide, 4-methylpiperidineHuh-7, A549Not PronouncedNot Reported
Compound B 5-methyl-1H-tetrazol-1-ylacetohydrazide, two morpholine ringsHuh-7, A549Not Pronounced9.02 x 104 M-1

Data extracted from Mikolaichuk et al., 2023.[1]

Table 2: Receptor Binding and Functional Activity of ACP-103

ACP-103, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, is a potent 5-HT2A receptor inverse agonist that has been evaluated for its potential as an antipsychotic agent.[2] This compound contains a 1-methylpiperidin-4-yl moiety.

ReceptorAssay TypepKi (membranes)pKi (whole cells)pIC50 (functional assay)
Human 5-HT2A Radioligand Binding / R-SAT9.39.708.7
Human 5-HT2C Radioligand Binding / R-SAT8.808.007.1
Human 5-HT2B Radioligand Binding / FunctionalNo AffinityNo AffinityNo Activity
Human Dopamine D2 Radioligand Binding / FunctionalNo AffinityNo AffinityNo Activity

Data extracted from Vanover et al., 2006.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of the key experimental protocols used in the cited studies.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the tetrazole-containing 1,3,5-triazine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human liver (Huh-7) and lung (A549) tumor cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of the synthesized compounds.

  • Incubation: The plates were incubated for a specified period to allow for cell proliferation and compound interaction.

  • MTT Addition: MTT solution was added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals were solubilized using a suitable solvent.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated as the concentration of the compound that inhibited 50% of cell growth.

Radioligand Binding Assays

The binding affinities of ACP-103 for various receptors were determined using radioligand binding assays with membranes prepared from cells heterologously expressing the target receptors.[2]

  • Membrane Preparation: Membranes from cells expressing the human 5-HT2A, 5-HT2C, 5-HT2B, or dopamine D2 receptors were prepared.

  • Assay Buffer: The assays were conducted in a buffer appropriate for the specific receptor.

  • Radioligand and Competitor Addition: A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (ACP-103) were added to the membrane preparation.

  • Incubation: The mixture was incubated to allow for binding equilibrium to be reached.

  • Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured using liquid scintillation counting.

  • Data Analysis: The pKi values were calculated from the competition binding data.

Functional Assay (Receptor Selection and Amplification Technology - R-SAT)

The functional activity of ACP-103 as an inverse agonist was evaluated using the R-SAT assay.[2]

  • Cell Culture: NIH-3T3 cells co-expressing the human 5-HT2A or 5-HT2C receptors and a reporter gene were used.

  • Compound Treatment: Cells were treated with varying concentrations of ACP-103.

  • Incubation: The cells were incubated to allow for receptor-mediated changes in reporter gene expression.

  • Signal Detection: The level of reporter gene expression was quantified, which is inversely proportional to the constitutive activity of the receptor in the presence of an inverse agonist.

  • Data Analysis: The pIC50 values were determined from the concentration-response curves.

Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Binding Receptor Binding Assays Synthesis->Binding Functional Functional Assays (e.g., R-SAT) Synthesis->Functional SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Binding->SAR Behavioral Behavioral Models Functional->Behavioral Functional->SAR

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Putative Signaling Pathway Modulation by 5-HT2A Inverse Agonists

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor 5-HT2A Receptor (Constitutively Active) G_protein Gq/11 Receptor->G_protein Basal Activity Receptor->G_protein Inhibition of basal activity PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response Inverse_Agonist Inverse Agonist (e.g., ACP-103) Inverse_Agonist->Receptor Binds and stabilizes inactive state

Caption: Inverse agonists reduce the constitutive activity of G-protein coupled receptors.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Morpholinopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-Morpholinopiperidine, a key intermediate in the development of various pharmaceuticals, is of paramount importance. The choice of catalyst plays a pivotal role in determining the yield, purity, and overall efficiency of the synthetic process. This guide provides an objective, data-driven comparison of various catalysts employed in the synthesis of 4-Morpholinopiperidine, focusing on the two primary synthetic steps: reductive amination and debenzylation.

The most prevalent synthetic route to 4-Morpholinopiperidine involves a two-step process. The first step is the reductive amination of 1-benzyl-4-piperidone with morpholine to yield N-benzyl-4-(4-morpholinyl)piperidine. The subsequent step involves the debenzylation of this intermediate to afford the final product, 4-Morpholinopiperidine. The selection of an appropriate catalyst for each of these stages is critical for optimizing the reaction's outcome.

General Reaction Pathway

The overall synthesis can be visualized as follows:

Reaction_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Debenzylation 1-benzyl-4-piperidone 1-benzyl-4-piperidone Intermediate N-benzyl-4-(4-morpholinyl)piperidine 1-benzyl-4-piperidone->Intermediate + Morpholine Catalyst A Morpholine Morpholine Final_Product 4-Morpholinopiperidine Intermediate->Final_Product Catalyst B Experimental_Workflow Start Start Reductive_Amination Step 1: Reductive Amination (1-benzyl-4-piperidone + Morpholine + Catalyst A) Start->Reductive_Amination Isolation_Intermediate Isolation of N-benzyl-4-(4-morpholinyl)piperidine Reductive_Amination->Isolation_Intermediate Debenzylation Step 2: Debenzylation (Intermediate + Catalyst B) Isolation_Intermediate->Debenzylation Isolation_Product Isolation of 4-Morpholinopiperidine Debenzylation->Isolation_Product Analysis Characterization (NMR, MS, etc.) Isolation_Product->Analysis End End Analysis->End

Assessing the Drug-like Properties of "4-(4-Methylpiperidin-4-yl)morpholine": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the drug-like properties of the novel compound "4-(4-Methylpiperidin-4-yl)morpholine". Due to the absence of publicly available experimental data for this specific molecule, this report utilizes in silico predictions for its physicochemical properties. These predicted values are compared against established experimental data for three well-characterized atypical antipsychotic drugs that act on the central nervous system (CNS): Clozapine, Olanzapine, and Risperidone.

The purpose of this guide is to offer a preliminary evaluation of "this compound" within the context of established CNS drugs, highlighting key properties that influence a compound's potential for oral bioavailability, metabolic stability, and CNS penetration. The inclusion of detailed experimental protocols for key assays provides a framework for the potential future laboratory evaluation of this compound.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donors/acceptors are critical for predicting oral absorption and blood-brain barrier (BBB) penetration. The Central Nervous System Multi-Parameter Optimization (CNS MPO) score is a desirability metric that combines several of these properties to predict the likelihood of a compound being a successful CNS drug candidate, with scores ≥ 4.0 being considered favorable.[1][2]

Property"this compound" (Predicted)Clozapine (Experimental)Olanzapine (Experimental)Risperidone (Experimental)
Molecular Weight ( g/mol ) 184.28326.8[3]312.4[4]410.48[5]
logP 0.23.23[3]4.094[4]2.7[6]
Topological Polar Surface Area (Ų) 24.529.3[3]45.9[4]61.9[6]
Hydrogen Bond Donors 01[3]1[4]0[6]
Hydrogen Bond Acceptors 34[3]4[4]6[6]
Most Basic pKa 9.4 (Predicted)7.6[3]7.8[4]8.3
CNS MPO Score 5.5 (Calculated)4.5 (Calculated)4.0 (Calculated)3.5 (Calculated)
Note: Predicted values for the target compound were obtained from publicly available cheminformatics tools. The CNS MPO score was calculated based on the methodology described by Wager et al.[1]
Comparative Analysis of ADME Properties

The ADME profile determines the concentration and duration of a drug's action at its target. Key parameters include bioavailability, protein binding, metabolism, and elimination half-life.

ADME ParameterClozapineOlanzapineRisperidone
Oral Bioavailability (%) 60-70%[7]~60%[8]70%
Plasma Protein Binding (%) 97%[9]93%[10][11]90%[12]
Primary Metabolism Hepatic (CYP1A2, CYP3A4, CYP2D6)[9][13][14]Hepatic (CYP1A2, CYP2D6)[15]Hepatic (CYP2D6, CYP3A4)[12][16]
Major Active Metabolite(s) N-desmethylclozapine (norclozapine)[17]Inactive metabolites[15]9-hydroxyrisperidone[18][19]
Elimination Half-life (hours) ~14 hours (steady state)21-54 hours[15]~3 hours (parent), ~20 hours (active moiety)[18]
Excretion 50% urine, 30% feces[9]57% urine, 30% feces[20]Primarily urine[12]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the drug-like properties of a compound.

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption and identify potential substrates for efflux transporters like P-glycoprotein (P-gp).[21]

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[7]

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assessment:

    • Apical to Basolateral (A-to-B): The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).[7]

    • Basolateral to Apical (B-to-A): The test compound is added to the basolateral side, and samples are collected from the apical side over the same time course.

  • Compound Quantification: The concentration of the test compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[7]

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

Methodology:

  • Incubation Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH. Control incubations are run without NADPH to account for non-enzymatic degradation.

  • Time Course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Compound Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

Protocol 3: hERG Channel Inhibition Assay (Automated Patch Clamp)

This assay is a critical safety screen to assess a compound's potential to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[22]

Objective: To determine the concentration-dependent inhibition (IC50) of the hERG potassium channel current by a test compound.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[22]

  • Automated Patch Clamp System: An automated electrophysiology platform (e.g., QPatch or SyncroPatch) is used for high-throughput whole-cell patch-clamp recordings.[22]

  • Compound Application: Cells are exposed to a vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.[22]

  • Voltage Protocol: A specific voltage clamp protocol is applied to the cells to elicit the characteristic hERG tail current. The current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound relative to the vehicle control. A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined.[15]

Visualizations

Experimental Workflow

G cluster_0 In Silico Assessment cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation in_silico Physicochemical & ADME Property Prediction solubility Kinetic & Thermodynamic Solubility in_silico->solubility Guide Synthesis & Prioritization permeability Caco-2 / PAMPA Permeability solubility->permeability stability Microsomal & Hepatocyte Metabolic Stability permeability->stability safety hERG & Cytotoxicity Assays stability->safety pk_study Pharmacokinetics (e.g., in Rodents) safety->pk_study Select Lead Candidates

Caption: A typical workflow for assessing the drug-like properties of a new chemical entity.

Key Properties for CNS Drug Candidates

CNS_Properties cluster_properties Desired Properties cluster_barriers Biological Barriers compound CNS Drug Candidate prop1 High Permeability compound->prop1 prop2 Metabolic Stability compound->prop2 prop3 Optimal Lipophilicity (logP 1-3) compound->prop3 prop4 High Target Affinity compound->prop4 prop5 Low Efflux Ratio compound->prop5 barrier1 Blood-Brain Barrier prop1->barrier1 Overcome barrier2 First-Pass Metabolism prop2->barrier2 Resist barrier4 Off-Target Binding prop4->barrier4 Ensure Selectivity prop5->barrier1 Overcome barrier3 P-gp Efflux prop5->barrier3 Avoid

Caption: Interplay of desired properties and biological barriers for CNS drug candidates.

References

Navigating Antibody Specificity: A Comparison Guide for Cross-Reactivity Studies of Morpholinopiperidine Haptens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of accurate immunoassays and targeted therapeutics. Morpholinopiperidine moieties are common structural motifs in various pharmacologically active compounds, making the characterization of antibody cross-reactivity against these haptens essential to ensure assay validity and therapeutic efficacy. This guide provides a comparative framework for conducting and interpreting cross-reactivity studies of antibodies raised against morpholinopiperidine haptens, supported by detailed experimental protocols and illustrative data.

Principles of Hapten Design and Antibody Cross-Reactivity

Haptens, being small molecules, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response and generate antibodies.[1][2] The design of the hapten, including the point of attachment to the carrier protein and the nature of the spacer arm, significantly influences the specificity and cross-reactivity of the resulting antibodies.[3] Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target hapten, which can lead to false-positive results in immunoassays or off-target effects in therapeutic applications.[4]

Therefore, a systematic evaluation of antibody binding to a panel of structurally related compounds is paramount. This typically involves competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), to determine the degree of cross-reactivity.[4][5]

Comparative Analysis of Antibody Cross-Reactivity

A comprehensive cross-reactivity assessment involves testing the antibody against a panel of compounds that share structural similarities with the target morpholinopiperidine hapten. The results are typically expressed as the concentration of the competing compound required to inhibit the antibody binding by 50% (IC50), relative to the IC50 of the target analyte.

Table 1: Illustrative Cross-Reactivity Data for a Polyclonal Antibody Raised Against a Morpholinopiperidine-KLH Conjugate

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Morpholinopiperidine Hapten (Target) [Chemical Structure of Target Hapten] 10 100
N-Methylmorpholinopiperidine[Chemical Structure]2540
N-Ethylmorpholinopiperidine[Chemical Structure]5020
Morpholinoethane[Chemical Structure]5002
Piperidine[Chemical Structure]>10,000<0.1
Morpholine[Chemical Structure]>10,000<0.1

Cross-Reactivity (%) = (IC50 of Target Hapten / IC50 of Competing Compound) x 100

Interpretation of Data:

The data presented in Table 1 is hypothetical but illustrates a typical cross-reactivity profile. The antibody exhibits the highest affinity for the target hapten. Modifications to the piperidine ring, such as the addition of alkyl groups (N-Methyl and N-Ethylmorpholinopiperidine), result in a decrease in binding affinity, indicating that this part of the molecule is crucial for antibody recognition. The low cross-reactivity with morpholinoethane suggests that the piperidine ring is a key component of the epitope. Minimal to no cross-reactivity with piperidine and morpholine alone indicates that the antibody recognizes the combined morpholinopiperidine structure.

Experimental Protocols

Accurate and reproducible cross-reactivity data relies on well-defined experimental protocols. Below are detailed methodologies for key experiments.

Hapten Synthesis and Immunogen Preparation

The synthesis of the hapten and its conjugation to a carrier protein are foundational steps.

Hapten_Synthesis_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Start Start Morpholinopiperidine_Core Morpholinopiperidine Core Structure Start->Morpholinopiperidine_Core Introduce_Linker Introduce Spacer Arm (e.g., carboxylic acid) Morpholinopiperidine_Core->Introduce_Linker Activated_Hapten Activated Hapten Introduce_Linker->Activated_Hapten Conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., KLH, BSA) Carrier_Protein->Conjugation Purification Purification (e.g., Dialysis) Conjugation->Purification Characterization Characterization (e.g., MALDI-TOF) Purification->Characterization Immunogen Immunogen Characterization->Immunogen Competitive_ELISA_Workflow Coat_Plate 1. Coat microtiter plate with hapten-protein conjugate (coating antigen) Block 2. Block unoccupied sites Coat_Plate->Block Incubate 3. Incubate with a mixture of: - Antibody (fixed concentration) - Competitor (target hapten or analogue in serial dilutions) Block->Incubate Wash1 4. Wash to remove unbound reagents Incubate->Wash1 Add_Secondary 5. Add enzyme-conjugated secondary antibody Wash1->Add_Secondary Wash2 6. Wash Add_Secondary->Wash2 Add_Substrate 7. Add substrate Wash2->Add_Substrate Measure_Signal 8. Measure signal (e.g., absorbance) Add_Substrate->Measure_Signal Analyze_Data 9. Analyze data to determine IC50 values Measure_Signal->Analyze_Data Cross_Reactivity_Decision_Tree Start Perform Cross-Reactivity ELISA Calculate_CR Calculate Cross-Reactivity (%) Start->Calculate_CR High_CR Is Cross-Reactivity with key analogues > 10%? Calculate_CR->High_CR Low_CR Is Cross-Reactivity with all analogues < 1%? High_CR->Low_CR No Redesign_Hapten Consider Hapten Redesign or Antibody Affinity Purification High_CR->Redesign_Hapten Yes Acceptable_Specificity Antibody has Acceptable Specificity for the intended application Low_CR->Acceptable_Specificity Yes Further_Evaluation Further evaluate the impact of cross-reactivity on the assay Low_CR->Further_Evaluation No

References

Benchmarking the efficiency of "4-(Piperidin-4-yl)morpholine" synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthesis protocols for 4-(Piperidin-4-yl)morpholine, a crucial intermediate in the pharmaceutical industry. The efficiency of each method is evaluated based on key performance indicators such as product yield, purity, and reaction conditions, supported by experimental data from published literature.

Overview of Synthetic Strategies

The synthesis of 4-(Piperidin-4-yl)morpholine predominantly follows two main routes:

  • Reductive Amination of 1-Benzyl-4-piperidone followed by Debenzylation: This classic approach involves the reaction of a protected piperidone with morpholine, followed by the removal of the protecting group to yield the final product.

  • Synthesis from N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone): This method utilizes a different protecting group for the piperidine nitrogen, offering an alternative pathway to the target molecule.

This guide will delve into the specifics of each protocol, presenting a side-by-side comparison to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthesis Protocols

ParameterProtocol 1: Reductive Amination of 1-Benzyl-4-piperidoneProtocol 2: Synthesis from N-Boc-4-piperidone
Starting Materials 1-Benzyl-4-piperidone, MorpholineN-tert-butoxycarbonyl-4-piperidone, Morpholine
Key Steps 1. Reductive Amination 2. Debenzylation1. Reductive Amination 2. Deprotection
Overall Yield High (typically 93-97%)[1]Yield for the initial reductive amination step is high (9g from 10g starting material), but the overall yield after deprotection is not explicitly stated as a single figure in the available literature.[2]
Product Purity High purity achievable.[3]High purity achievable, with purification by column chromatography.[2]
Reaction Time Reductive amination: ~7-18 hours.[1]Reductive amination: Overnight.[2]
Catalyst/Reagents Platinum or Palladium catalyst (e.g., Pd/C), Hydrogen gas or other reducing agents.[1][3]Palladium on carbon (Pd/C), Acetic acid, Hydrogen gas, HCl in 1,4-dioxane.[2]
Advantages High yields, well-established method.[1][3]Milder reaction conditions may be possible, avoids the use of benzyl protecting groups which can sometimes be difficult to remove.
Disadvantages Requires a separate debenzylation step, which can add to the overall synthesis time and complexity.The Boc protecting group requires acidic conditions for removal, which may not be compatible with all functional groups.

Experimental Protocols

Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone and Debenzylation

Step 1: Synthesis of 4-(1-Benzyl-piperidin-4-yl)-morpholine

A solution of 1-benzyl-4-piperidone and morpholine is reacted in the presence of a platinum or palladium catalyst under a hydrogen atmosphere.[3] The reaction is typically carried out in a solvent such as methanol or toluene.[1] The reaction mixture is stirred at a specific temperature and pressure until the reaction is complete.

Step 2: Debenzylation to 4-(Piperidin-4-yl)morpholine

The resulting 4-(1-benzyl-piperidin-4-yl)-morpholine is then subjected to debenzylation. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol.[1][4] The reaction is run at room temperature under hydrogen pressure for approximately 18 hours.[1] After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the final product.

Protocol 2: Synthesis from N-tert-butoxycarbonyl-4-piperidone

Step 1: Synthesis of tert-Butyl 4-(morpholino)piperidine-1-carboxylate

N-tert-butoxycarbonyl-4-piperidone (10.0g) is dissolved in anhydrous methanol. Acetic acid and morpholine (4.78g) are added, followed by 10% palladium on carbon (1g).[2] The mixture is reacted under a hydrogen atmosphere overnight.[2] After completion, the solvent is evaporated, and the residue is dissolved in dichloromethane, washed with water, dried, and purified by column chromatography to yield the intermediate product.[2]

Step 2: Deprotection to 4-(Piperidin-4-yl)morpholine

The purified tert-butyl 4-(morpholino)piperidine-1-carboxylate (9.0g) is treated with a solution of HCl in 1,4-dioxane.[2] The mixture is stirred, and the resulting solid is filtered. The solid is then neutralized with a base to obtain 4-(Piperidin-4-yl)morpholine.[2]

Mandatory Visualization

Synthesis_Workflow_Comparison cluster_protocol1 Protocol 1: Reductive Amination of 1-Benzyl-4-piperidone cluster_protocol2 Protocol 2: Synthesis from N-Boc-4-piperidone P1_Start 1-Benzyl-4-piperidone + Morpholine P1_Step1 Reductive Amination (Pt or Pd catalyst, H2) P1_Start->P1_Step1 P1_Intermediate 4-(1-Benzyl-piperidin-4-yl)-morpholine P1_Step1->P1_Intermediate P1_Step2 Debenzylation (Pd/C, H2) P1_Intermediate->P1_Step2 P1_End 4-(Piperidin-4-yl)morpholine P1_Step2->P1_End P2_Start N-Boc-4-piperidone + Morpholine P2_Step1 Reductive Amination (Pd/C, H2, Acetic Acid) P2_Start->P2_Step1 P2_Intermediate tert-Butyl 4-(morpholino)piperidine-1-carboxylate P2_Step1->P2_Intermediate P2_Step2 Deprotection (HCl in 1,4-dioxane) P2_Intermediate->P2_Step2 P2_End 4-(Piperidin-4-yl)morpholine P2_Step2->P2_End

Caption: Comparative workflow of the two main synthesis protocols for 4-(Piperidin-4-yl)morpholine.

Protocol1_Detailed_Workflow Detailed Workflow for Protocol 1 Start Start: 1-Benzyl-4-piperidone, Morpholine, Solvent Reaction_Setup Reaction Setup: Add catalyst (Pt or Pd), Apply Hydrogen pressure Start->Reaction_Setup Reductive_Amination Reductive Amination: Stir at specified temperature and pressure Reaction_Setup->Reductive_Amination Workup1 Workup 1: Filter catalyst, Evaporate solvent Reductive_Amination->Workup1 Intermediate Intermediate: 4-(1-Benzyl-piperidin-4-yl)-morpholine Workup1->Intermediate Debenzylation_Setup Debenzylation Setup: Dissolve in Methanol, Add Pd/C catalyst Intermediate->Debenzylation_Setup Hydrogenation Hydrogenation: Stir under H2 atmosphere (room temperature, 18h) Debenzylation_Setup->Hydrogenation Workup2 Workup 2: Filter catalyst, Evaporate solvent Hydrogenation->Workup2 Final_Product Final Product: 4-(Piperidin-4-yl)morpholine Workup2->Final_Product

Caption: Detailed experimental workflow for the reductive amination of 1-benzyl-4-piperidone protocol.

Protocol2_Detailed_Workflow Detailed Workflow for Protocol 2 Start Start: N-Boc-4-piperidone, Morpholine, Methanol Reaction_Setup Reaction Setup: Add Acetic Acid, Pd/C, Apply Hydrogen atmosphere Start->Reaction_Setup Reductive_Amination Reductive Amination: Stir overnight Reaction_Setup->Reductive_Amination Workup1 Workup 1: Evaporate solvent, Dissolve in Dichloromethane Reductive_Amination->Workup1 Purification Purification: Wash with water, Dry, Column Chromatography Workup1->Purification Intermediate Intermediate: tert-Butyl 4-(morpholino)piperidine-1-carboxylate Purification->Intermediate Deprotection Deprotection: Add HCl in 1,4-dioxane Intermediate->Deprotection Isolation Isolation: Filter solid, Neutralize with base Deprotection->Isolation Final_Product Final Product: 4-(Piperidin-4-yl)morpholine Isolation->Final_Product

Caption: Detailed experimental workflow for the synthesis from N-Boc-4-piperidone protocol.

References

Comparative Docking Analysis of 4-(4-Methylpiperidin-4-yl)morpholine in Kinase Active Sites: A Guideline for Virtual Screening

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting comparative molecular docking studies of the novel compound "4-(4-Methylpiperidin-4-yl)morpholine" against a panel of clinically relevant kinase targets. Due to the absence of published experimental data for this specific compound, this document outlines a detailed, standardized protocol and presents hypothetical data to illustrate how such a comparative analysis would be structured and interpreted. This guide is intended for researchers, computational chemists, and drug development professionals interested in the virtual screening and preliminary assessment of new potential kinase inhibitors.

Introduction to Kinase Inhibition and Molecular Docking

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[1] Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[2] It is a powerful tool in structure-based drug design, enabling the rapid screening of large libraries of compounds and providing insights into the molecular interactions that govern ligand binding.[2][3] This guide will focus on a hypothetical comparative docking study of "this compound" against three well-established cancer drug targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).

Selected Kinase Targets and Comparator Inhibitors

For a robust comparative analysis, it is essential to benchmark the performance of the query compound against known inhibitors of the selected kinases.

Kinase TargetPDB IDComparator InhibitorRationale for Selection
EGFR 2J6MErlotinib A well-characterized, FDA-approved inhibitor for non-small cell lung cancer. Its binding mode is well-documented.
VEGFR2 4ASDSunitinib A multi-targeted receptor tyrosine kinase inhibitor, approved for the treatment of renal cell carcinoma and other cancers.
CDK2 1DI8Roscovitine A well-studied inhibitor of cyclin-dependent kinases, providing a good reference for cell cycle-related targets.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a standardized workflow for conducting a comparative molecular docking study.

3.1. Protein Preparation

  • Receptor Acquisition: Download the crystal structures of the target kinases (EGFR, VEGFR2, CDK2) from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). Assign Kollman charges to all atoms of the protein.

  • Grid Box Generation: Define the binding site (active site) for each kinase based on the location of the co-crystallized ligand in the original PDB structure. A grid box is then generated around this defined active site to guide the docking algorithm.

3.2. Ligand Preparation

  • Ligand Sketching and Optimization: Draw the 2D structures of "this compound" and the comparator inhibitors (Erlotinib, Sunitinib, Roscovitine) using a molecular editor.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand to allow conformational flexibility during docking.

3.3. Molecular Docking Simulation

  • Docking Algorithm: Employ a validated docking algorithm, such as AutoDock Vina, to perform the docking calculations.

  • Execution: Dock each prepared ligand into the active site of each prepared kinase receptor. The Lamarckian Genetic Algorithm is a commonly used search algorithm for exploring the conformational space of the ligand within the binding pocket.[2]

  • Pose Generation and Scoring: The docking program will generate multiple binding poses for each ligand and score them based on a scoring function that estimates the binding affinity (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

3.4. Post-Docking Analysis

  • Binding Affinity Comparison: Compare the predicted binding affinities of "this compound" with those of the known inhibitors for each kinase target.

  • Interaction Analysis: Visualize the top-ranked docking poses to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues in the kinase active sites.

Hypothetical Data Presentation

The results of a comparative docking study are typically summarized in a table for easy comparison. The following table presents hypothetical binding affinity data for our study.

Disclaimer: The following data is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results.

LigandEGFR (2J6M) Binding Affinity (kcal/mol)VEGFR2 (4ASD) Binding Affinity (kcal/mol)CDK2 (1DI8) Binding Affinity (kcal/mol)
This compound -7.2-6.8-6.5
Erlotinib -9.5-7.1-6.2
Sunitinib -7.8-9.8-7.0
Roscovitine -6.5-6.9-8.9

Interpretation of Hypothetical Results: Based on this hypothetical data, "this compound" shows moderate predicted binding affinity across all three kinases. It is not predicted to be as potent as the specific comparator inhibitors for their primary targets (e.g., Erlotinib for EGFR). However, its consistent, moderate affinity might suggest a potential for multi-kinase inhibition, a characteristic of some successful cancer drugs.[4] Further in vitro and in vivo studies would be required to validate these computational predictions.[5]

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Acquisition, Cleaning, Protonation) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) ligand_prep->docking binding_analysis Binding Affinity Comparison docking->binding_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) docking->interaction_analysis binding_analysis->interaction_analysis

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

5.2. EGFR Signaling Pathway

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of Erlotinib.

Conclusion

While this guide presents a hypothetical study, the outlined protocols and methodologies provide a solid foundation for conducting actual comparative docking analyses of "this compound" or any other novel compound. Molecular docking serves as an invaluable initial step in the drug discovery pipeline, enabling the prioritization of compounds for further experimental validation. The successful application of these computational methods can significantly accelerate the identification of new and effective kinase inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Key Pharmacokinetic Properties

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, efficacy, and potential for adverse effects. This guide provides a comparative analysis of the in vitro ADME profile of 4-Morpholinopiperidine and a selection of structurally related compounds. By presenting a combination of in silico predicted data and detailed experimental protocols for key assays, this document aims to equip researchers with the necessary information to make informed decisions in their drug development programs.

The inclusion of both a simple piperidine (N-Methylpiperidine), a more complex piperidine (N-Phenylpiperidine), and two established drugs containing the morpholine moiety (Reboxetine and Moclobemide) allows for a contextual understanding of how structural modifications can influence a compound's pharmacokinetic characteristics.

Comparative ADME Data Overview

The following table summarizes the in silico predicted ADME properties for 4-Morpholinopiperidine and its comparators. These predictions were generated using established computational models to provide a consistent and directly comparable dataset. It is important to note that while in silico predictions are a valuable tool for early-stage assessment, they should be confirmed with experimental data.

CompoundStructureMolecular Weight ( g/mol )Predicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)Predicted Human Intestinal Absorption (%)Predicted BBB PermeationPredicted CYP2D6 InhibitorPredicted CYP3A4 InhibitorPredicted Plasma Protein Binding (%)
4-Morpholinopiperidine 4-Morpholinopiperidine170.25-1.8-1.5HighYesNoNoLow
N-Methylpiperidine N-Methylpiperidine99.17-0.5-1.2HighYesNoNoLow
N-Phenylpiperidine N-Phenylpiperidine161.24-2.5-0.8HighYesYesNoModerate
Reboxetine Reboxetine313.40-3.2-0.5HighYesNoNo98[1]
Moclobemide Moclobemide268.74-2.8-0.7HighYesNoNo50[2]

Experimental Protocols

The following sections detail the standard operating procedures for three critical in vitro ADME assays. These protocols are based on widely accepted methodologies in the pharmaceutical industry.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (passage number 40-60)

  • Transwell™ inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability).

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS for sample analysis.

Procedure:

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured. Additionally, the permeability of a paracellular marker, Lucifer yellow, is assessed to ensure the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer on both the apical (donor) and basolateral (receiver) sides, and the cells are equilibrated.

    • The transport buffer on the apical side is replaced with a solution containing the test compound at a specified concentration (e.g., 10 µM).

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

    • A sample is also taken from the apical side at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - for efflux assessment): The procedure is the same as above, but the test compound is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of the test compound in all samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 18-22 days (Differentiation) Caco2_seeding->Differentiation Integrity_check Monolayer Integrity Check (TEER & Lucifer Yellow) Differentiation->Integrity_check Equilibration Equilibrate with transport buffer Integrity_check->Equilibration Add_compound Add test compound to donor side Equilibration->Add_compound Incubation Incubate at 37°C Add_compound->Incubation Sampling Sample from receiver side at time points Incubation->Sampling LCMS Quantify compound concentration (LC-MS/MS) Sampling->LCMS Papp_calc Calculate Papp and Efflux Ratio LCMS->Papp_calc

Caption: Caco-2 Permeability Assay Workflow.

Microsomal Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver microsomal enzymes, primarily cytochrome P450s (CYPs). This provides an estimate of the compound's intrinsic clearance.

Materials:

  • Pooled liver microsomes (human or other species).

  • Potassium phosphate buffer (pH 7.4).

  • NADPH regenerating system (or NADPH).

  • Test compound and positive control compounds (e.g., testosterone, verapamil).

  • Acetonitrile or methanol (for reaction termination).

  • LC-MS/MS for sample analysis.

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in potassium phosphate buffer.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system is also performed to assess non-enzymatic degradation.

  • Incubation: The reaction mixture is incubated at 37°C with gentle shaking.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Preparation: The terminated samples are centrifuged to pellet the precipitated proteins.

  • Sample Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reaction_mix Prepare reaction mixture: Microsomes + Test Compound in Buffer Initiation Initiate reaction with NADPH Reaction_mix->Initiation Incubation Incubate at 37°C Initiation->Incubation Time_sampling Take aliquots at various time points Incubation->Time_sampling Termination Terminate reaction with cold solvent Time_sampling->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation LCMS Analyze supernatant (LC-MS/MS) Centrifugation->LCMS Data_analysis Calculate t1/2 and CLint LCMS->Data_analysis

Caption: Microsomal Stability Assay Workflow.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins. Only the unbound fraction is generally considered to be pharmacologically active and available for metabolism and excretion.

Materials:

  • Pooled plasma (human or other species).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Rapid Equilibrium Dialysis (RED) device or similar dialysis apparatus.

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding).

  • Acetonitrile with an internal standard for protein precipitation.

  • LC-MS/MS for sample analysis.

Procedure:

  • Preparation: The test compound is spiked into plasma at a known concentration.

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of the dialysis device, and PBS is added to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium between the plasma and buffer chambers.

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Sample Preparation: To release the bound drug and prepare for analysis, the plasma sample is mixed with PBS, and the buffer sample is mixed with blank plasma to match the matrix. A cold organic solvent with an internal standard is then added to both to precipitate the proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Sample Analysis: The concentration of the test compound in the supernatant of both the plasma and buffer samples is determined by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber at equilibrium.

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Spike_plasma Spike test compound into plasma Dialysis_setup Load plasma and buffer into dialysis device Spike_plasma->Dialysis_setup Equilibration Incubate at 37°C to reach equilibrium Dialysis_setup->Equilibration Sampling Sample from both chambers Equilibration->Sampling Protein_precip Protein precipitation and matrix matching Sampling->Protein_precip LCMS Analyze compound concentration (LC-MS/MS) Protein_precip->LCMS fu_calc Calculate fraction unbound (fu) and % binding LCMS->fu_calc

Caption: Plasma Protein Binding Assay Workflow.

Concluding Remarks

The in vitro ADME data and protocols presented in this guide offer a foundational understanding of the pharmacokinetic properties of 4-Morpholinopiperidine and related structures. The in silico predictions suggest that 4-Morpholinopiperidine possesses favorable drug-like properties, including high intestinal absorption and the potential to cross the blood-brain barrier, with a low likelihood of inhibiting major drug-metabolizing enzymes. The comparison with structurally related compounds highlights how modifications to the piperidine and the inclusion of a morpholine ring can influence properties such as plasma protein binding. For a comprehensive assessment, it is crucial to validate these in silico predictions through the rigorous experimental procedures detailed in this guide. This integrated approach of computational prediction and experimental verification is central to efficient and successful drug discovery and development.

References

Efficacy comparison of "4-(4-Methylpiperidin-4-yl)morpholine" based compounds in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various morpholine-containing compounds in cancer cell-based assays. This analysis focuses on publicly available data for derivatives containing the morpholine moiety, often in conjunction with a piperidine or other heterocyclic structures, which are evaluated for their cytotoxic or antiproliferative effects. The data presented here is intended to serve as a resource for comparing the performance of these compounds and to provide detailed methodologies for key experimental assays.

Comparative Efficacy of Morpholine-Based Compounds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various morpholine-containing compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCompoundTarget Cell LineIC50 (µM)Reference
Morpholine-Substituted Tetrahydroquinolines Compound 10eA549 (Lung Carcinoma)0.033 ± 0.003[1]
Compound 10dA549 (Lung Carcinoma)0.062 ± 0.01[1]
Compound 10hMCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[1]
Compound 10dMCF-7 (Breast Adenocarcinoma)0.58 ± 0.11[1]
Compound 10dMDA-MB-231 (Breast Adenocarcinoma)1.003 ± 0.008[1]
Pyrimidine-Morpholine Hybrids Compound 2gSW480 (Colon Adenocarcinoma)5.10 ± 2.12[2]
Compound 2gMCF-7 (Breast Adenocarcinoma)19.60 ± 1.13[2]
2-(Benzimidazol-2-yl)quinoxalines with Piperidine Regioisomer 13dcA549 (Lung Carcinoma)26.3[3][4]
Indolo[2,3-b]quinoline Derivatives with Piperazine BAPPNHepG2 (Hepatocellular Carcinoma)3.3 µg/mL[5][6]
BAPPNHCT-116 (Colon Carcinoma)23 µg/mL[5][6]
BAPPNMCF-7 (Breast Adenocarcinoma)3.1 µg/mL[5][6]
BAPPNA549 (Lung Carcinoma)9.96 µg/mL[5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan solution.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: After incubation, add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[11][12] This method is crucial for investigating the effect of compounds on signaling pathways like PI3K/Akt/mTOR.

Protocol:

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, total Akt, total mTOR, and a loading control like β-actin).[11]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or by a digital imager.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing Key Cellular Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate the targeted signaling pathway and the workflow of the key cell-based assay.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Survival S6K->CellGrowth eIF4E->CellGrowth Inhibition (when active) MorpholineCompound Morpholine-Based Inhibitor MorpholineCompound->PI3K Inhibition MorpholineCompound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add morpholine-based compounds at varying concentrations seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent measure_absorbance Measure absorbance at 570 nm add_solvent->measure_absorbance analyze_data Analyze data and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: MTT Cell Viability Assay Workflow.

References

Safety Operating Guide

Safe Disposal of 4-(4-Methylpiperidin-4-yl)morpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(4-Methylpiperidin-4-yl)morpholine. The following disposal procedures are based on the known hazards of the closely related parent compound, 4-(Piperidin-4-yl)morpholine (CAS 53617-35-9), and general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal regulations and guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and professionals in drug development. The procedures outlined below are designed to minimize risk and ensure compliance with standard laboratory safety protocols.

I. Hazard Profile and Safety Precautions

Based on the data for the analogous compound, 4-(Piperidin-4-yl)morpholine, the primary hazards are summarized below. Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion / IrritationCauses skin irritation.[1]P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
Serious Eye Damage / IrritationCauses serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1][2]P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1][2]
Aquatic Hazard (Long-term)May be harmful to aquatic life with long lasting effects.[3]P273: Avoid release to the environment.[3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a dust respirator may be necessary.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

III. Disposal Workflow

The proper disposal of this compound and its contaminated waste must follow a structured procedure to ensure safety and regulatory compliance.

cluster_prep Preparation for Disposal cluster_packaging Packaging and Labeling cluster_disposal Final Disposal A Identify Waste Stream (Unused product, contaminated labware, spill debris) B Segregate Waste (Keep separate from other chemical waste) A->B C Select Appropriate Waste Container (Clearly labeled, sealed, chemical-resistant) B->C D Transfer Waste to Container C->D E Securely Seal Container (Prevent leaks or spills) D->E F Label Container with 'Hazardous Waste' and full chemical name E->F G Store in Designated Hazardous Waste Area (Cool, dry, well-ventilated) F->G H Arrange for Pickup by EHS or Licensed Waste Contractor G->H I Complete Waste Manifest/Documentation H->I

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Procedure

This protocol provides a direct, step-by-step guide for the disposal of this compound.

Experimental Protocol for Chemical Waste Disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

    • Segregate this waste from other laboratory waste to prevent accidental mixing with incompatible substances.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • For solid waste, place it in a sealed plastic bag before putting it into the final waste container.[2]

    • For liquid waste, pour it carefully into the designated liquid waste container, avoiding splashes.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., date, principal investigator).

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

  • Final Disposal:

    • Dispose of the contents and the container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2]

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not dispose of this chemical down the drain or in regular trash.[2][3]

References

Essential Safety and Operational Guide for Handling 4-(4-Methylpiperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Methylpiperidin-4-yl)morpholine. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is based on the hazard information available for similar compounds, which indicates risks of skin and eye irritation, and potential respiratory irritation.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[2][4] Consider double gloving.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required.[1][2] If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][5]
Body Protection A chemically resistant lab coat or coveralls should be worn to protect the body from potential splashes.[1][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following steps outline the procedure from preparation to cleanup.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Put on all required PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of the compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2]

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Use compatible labware (e.g., glass, polyethylene) to prevent reactions.

    • Keep containers of the chemical tightly closed when not in use.[2]

  • Cleanup :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.

    • Clean up spills immediately. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1]

    • Remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.

    • Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain.[1][2]

  • Contaminated Materials :

    • All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered hazardous waste.

    • Place these materials in a designated, sealed hazardous waste container for disposal.

  • Empty Containers :

    • Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as hazardous waste.

    • After rinsing, the containers can be disposed of as regular lab glass or plastic waste, depending on institutional policies.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem cleanup_spill Clean Spills handle_chem->cleanup_spill decontaminate Decontaminate Surfaces cleanup_spill->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.